Panclicin B
Description
This compound has been reported in Streptomyces with data available.
Properties
Molecular Formula |
C26H47NO5 |
|---|---|
Molecular Weight |
453.7 g/mol |
IUPAC Name |
[(2S)-1-[(2S,3S)-3-decyl-4-oxooxetan-2-yl]nonan-2-yl] (2S)-2-formamidopropanoate |
InChI |
InChI=1S/C26H47NO5/c1-4-6-8-10-11-12-14-16-18-23-24(32-26(23)30)19-22(17-15-13-9-7-5-2)31-25(29)21(3)27-20-28/h20-24H,4-19H2,1-3H3,(H,27,28)/t21-,22-,23-,24-/m0/s1 |
InChI Key |
WKCHBWPPSCZGSC-ZJZGAYNASA-N |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Isolation of Panclicin B from Streptomyces: A Technical Guide
December 2025
Abstract
Panclicins are a family of potent pancreatic lipase (B570770) inhibitors produced by Streptomyces sp. NR 0619.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Panclicin B, a member of this family. The document details the producing microorganism, fermentation and purification protocols, and the biological activity of Panclicins. This guide is intended for researchers, scientists, and drug development professionals working in the fields of natural product discovery and metabolic disease therapeutics.
Introduction
Pancreatic lipase is a critical enzyme in the digestion of dietary triglycerides.[2] Its inhibition is a key therapeutic strategy for managing obesity.[2] Natural products from microbial sources have historically been a rich source of enzyme inhibitors. The Panclicins, isolated from Streemptomyces sp. NR 0619, are a family of such natural products with significant potential.[1]
Panclicins A, B, C, D, and E are analogues of tetrahydrolipstatin (THL), a known pancreatic lipase inhibitor.[1] They possess a characteristic β-lactone ring structure, which is crucial for their inhibitory activity.[2][3] This ring irreversibly binds to the active site of pancreatic lipase, effectively halting its enzymatic function.[1][4] This guide focuses on this compound, providing a comprehensive overview of its discovery and isolation.
The Producing Microorganism: Streptomyces sp. NR 0619
The source of the Panclicins is the bacterial strain Streptomyces sp. NR 0619.[1] Streptomyces is the largest genus of Actinomycetota and is well-known for its ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically used antibiotics.
Taxonomy and Morphology
Streptomyces are Gram-positive bacteria characterized by a complex life cycle involving the formation of a mycelial network of vegetative hyphae and the production of aerial hyphae that differentiate into spore chains. While specific morphological details for the NR 0619 strain are not extensively published, the genus is known for its filamentous growth, resembling fungi, and the production of spores.
Fermentation for Panclicin Production
The production of Panclicins is achieved through submerged fermentation of Streptomyces sp. NR 0619. While the specific media composition and fermentation parameters for this particular strain are not publicly detailed, a general approach for the cultivation of Streptomyces to produce secondary metabolites can be outlined.
General Fermentation Protocol
The following protocol is a generalized procedure for Streptomyces fermentation and may require optimization for maximal this compound production.
Seed Culture Preparation:
-
A vegetative cell suspension of Streptomyces sp. NR 0619 is used to inoculate a seed culture medium.
-
The seed culture is incubated for 2-3 days at 28-30°C with shaking at 150-200 rpm to generate sufficient biomass for inoculation of the production culture.
Production Fermentation:
-
The production medium is inoculated with the seed culture (typically 5-10% v/v).
-
Fermentation is carried out in a fermenter with controlled temperature (28-30°C), pH (around 7.0), and aeration.
-
The fermentation is continued for 5-7 days, during which Panclicin production occurs.
Table 1: Representative Fermentation Medium for Streptomyces
| Component | Concentration (g/L) | Purpose |
| Glucose | 20-40 | Carbon Source |
| Soybean Meal | 10-20 | Nitrogen Source |
| Yeast Extract | 1-5 | Nitrogen and Vitamin Source |
| CaCO₃ | 1-3 | pH Buffering |
| K₂HPO₄ | 0.5-1 | Phosphate Source |
| MgSO₄·7H₂O | 0.5 | Trace Element |
| FeSO₄·7H₂O | 0.01 | Trace Element |
Isolation and Purification of this compound
Following fermentation, this compound is isolated from the culture broth through a multi-step purification process involving extraction and chromatography.
Extraction
-
The fermentation broth is centrifuged to separate the mycelial cake from the supernatant.
-
The mycelial cake is extracted with an organic solvent such as ethyl acetate (B1210297) or acetone (B3395972) to recover the lipophilic Panclicins.
-
The organic extract is then concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract is subjected to a series of chromatographic steps to isolate and purify this compound.
-
Silica (B1680970) Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of hexane (B92381) and ethyl acetate. Fractions are collected and tested for pancreatic lipase inhibitory activity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Active fractions from the silica gel chromatography are further purified by preparative reverse-phase HPLC. A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water.
-
Final Purification: The fractions containing this compound are pooled, concentrated, and may be subjected to a final HPLC step to achieve high purity.
Structure and Biological Activity
Chemical Structure of this compound
This compound is a member of the Panclicin family, which are structurally related to other β-lactone esterase inhibitors.[3] The core structure features a β-lactone ring with two alkyl chains. One of these chains contains an N-formylalanyloxy substituent.[3]
Biological Activity and Quantitative Data
Panclicins are potent and irreversible inhibitors of pancreatic lipase.[1] The inhibitory potency of the different Panclicin analogues is attributed to the amino acid moiety in their structure.[1] Panclicins A and B are alanine-type compounds.[1]
Table 2: Inhibitory Activity of Panclicins against Porcine Pancreatic Lipase [1]
| Compound | IC₅₀ (µM) |
| Panclicin A | 2.9 |
| This compound | 2.6 |
| Panclicin C | 0.62 |
| Panclicin D | 0.66 |
| Panclicin E | 0.89 |
Experimental Protocols
Pancreatic Lipase Inhibition Assay
This protocol describes a colorimetric method to determine the in vitro inhibitory activity of this compound against pancreatic lipase.
Materials:
-
Porcine pancreatic lipase
-
p-Nitrophenyl palmitate (pNPP) as substrate
-
Tris-HCl buffer (pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
In a 96-well plate, add the lipase solution to each well (except for the blank).
-
Add the this compound dilutions to the test wells. Add DMSO to the control wells.
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Measure the increase in absorbance at 405 nm over time. The rate of p-nitrophenol formation is proportional to lipase activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Mechanism of Pancreatic Lipase Inhibition
Caption: Irreversible inhibition of pancreatic lipase by this compound.
Conclusion
This compound, isolated from Streptomyces sp. NR 0619, represents a promising natural product for the development of therapeutics for obesity and related metabolic disorders. Its potent and irreversible inhibition of pancreatic lipase, mediated by its characteristic β-lactone structure, makes it a subject of significant interest. This guide has provided a comprehensive overview of the discovery, isolation, and characterization of this compound, offering valuable insights for researchers in the field. Further research into the optimization of fermentation and purification processes, as well as the elucidation of the complete biosynthetic pathway, will be crucial for the future development of this compound and its analogues as therapeutic agents.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the active-site serine in human pancreatic lipase by chemical modification with tetrahydrolipstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Panclicin B: A Technical Overview of its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panclicin B is a naturally occurring inhibitor of pancreatic lipase (B570770), an enzyme crucial for the digestion of dietary fats. Isolated from Streptomyces sp. NR 0619, this compound belongs to a class of compounds that are analogues of tetrahydrolipstatin (THL), a well-known lipase inhibitor.[1][2] As a member of the "alanine-type" panclicins, it is structurally distinguished from the more potent "glycine-type" members of the same family.[2] This document provides a detailed examination of the chemical structure and stereochemistry of this compound, based on available scientific literature.
Chemical Structure and Properties
The definitive structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[3] this compound is characterized by a core β-lactone ring, a feature essential for its biological activity.[3] The general structure of panclicins consists of this reactive lactone fused to a lipid side chain, with an amino acid-containing ester group at another position. In the case of this compound, this amino acid is alanine (B10760859).
General Chemical Features of this compound:
| Feature | Description |
| Molecular Class | Polyketide |
| Core Structure | β-lactone |
| Key Functional Groups | Ester, Amide, Alkyl chains |
| Amino Acid Moiety | Alanine |
Stereochemistry
The stereochemical configuration of this compound has been determined through chiral High-Performance Liquid Chromatography (HPLC) analysis of its hydrolysates and by applying the modified Mosher's method to a derivative of the related Panclicin A.[3] The stereochemistry of the β-lactone ring is particularly critical for its inhibitory specificity towards pancreatic lipase. The (2S, 3S) configuration of the β-lactone ring is known to impart specificity for pancreatic lipase inhibition.[2]
Due to the limitations in accessing the primary full-text publication, a definitive 2D/3D structural representation with all stereocenters explicitly assigned for this compound cannot be provided at this time.
Quantitative Data
This compound exhibits potent inhibitory activity against porcine pancreatic lipase, with a reported IC50 value of 2.6 µM.[4] This inhibitory action is irreversible, a characteristic shared with other β-lactone-containing lipase inhibitors.[2][4]
Inhibitory Activity of this compound:
| Enzyme | IC50 | Inhibition Type |
| Porcine Pancreatic Lipase | 2.6 µM | Irreversible |
Detailed NMR spectral data, including ¹H and ¹³C chemical shifts and coupling constants, are contained within the primary literature but are not available in the public domain abstracts and reviews accessed for this guide.
Experimental Protocols
The structural elucidation of this compound involved a series of detailed experimental procedures, as outlined in the primary scientific literature.
Isolation and Purification
The initial step involved the fermentation of Streptomyces sp. NR 0619, followed by extraction and chromatographic purification of the panclicin complex. Separation of the individual panclicins, including this compound, was achieved through further chromatographic techniques.
Structure Determination
-
NMR Spectroscopy: One- and two-dimensional NMR experiments (e.g., ¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) were employed to determine the planar structure and relative stereochemistry of this compound.
-
Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular weight and elemental composition of the molecule.
-
Chiral HPLC: The absolute stereochemistry of the alanine moiety was determined by chiral HPLC analysis of the hydrolysate of this compound.
-
Modified Mosher's Method: The absolute stereochemistry of a key hydroxyl group was determined by the modified Mosher's method, likely performed on a derivative of the more abundant Panclicin A and extrapolated to this compound.
A detailed, step-by-step protocol for these experiments is not available in the accessed literature.
Mechanism of Action
This compound functions as an irreversible inhibitor of pancreatic lipase. The proposed mechanism involves the nucleophilic attack of the catalytic serine residue in the active site of the lipase on the electrophilic carbonyl of the β-lactone ring of this compound. This results in the formation of a stable, covalent acyl-enzyme intermediate, rendering the enzyme inactive.
References
- 1. The total synthesis of pantocin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Activity of Panclicin B's β-Lactone Ring: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological activity of Panclicin B, focusing on the pivotal role of its β-lactone ring in the irreversible inhibition of pancreatic lipase (B570770). Panclicins are a group of natural products isolated from Streptomyces sp. that have garnered interest for their potential as anti-obesity therapeutics. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes critical pathways and workflows to facilitate a deeper understanding for research and development purposes.
Introduction to this compound and β-Lactone Lipase Inhibitors
Panclicins are a family of potent pancreatic lipase inhibitors produced by Streptomyces sp. NR 0619.[1] This family includes Panclicins A, B, C, D, and E, which are structurally analogous to tetrahydrolipstatin (THL), the active form of the FDA-approved anti-obesity drug Orlistat.[1] These compounds feature a core β-lactone structure with two alkyl chains. One of these chains is substituted with an N-formylamino acid moiety, which influences the inhibitory potency.[1][2]
Panclicins are categorized into two types based on this amino acid substituent:
The glycine-type panclicins have demonstrated greater potency in inhibiting pancreatic lipase compared to the alanine-type.[1][3] The central mechanism of action for all panclicins, and indeed for other β-lactone lipase inhibitors like Orlistat, lies in the high reactivity of the strained four-membered β-lactone ring.[2] This ring acts as an electrophile, targeting a key serine residue in the active site of pancreatic lipase, leading to irreversible inhibition.[4]
Mechanism of Action: Irreversible Inhibition of Pancreatic Lipase
The primary therapeutic target of this compound is pancreatic lipase, a crucial enzyme in the digestion of dietary fats. Secreted by the pancreas into the duodenum, this enzyme hydrolyzes triglycerides into monoglycerides (B3428702) and free fatty acids, which are then absorbed by the small intestine.[5] By inhibiting this enzyme, this compound reduces the absorption of dietary fats, thereby decreasing caloric intake.
The inhibition is an irreversible process involving the formation of a covalent bond between the this compound molecule and the pancreatic lipase enzyme. This occurs through the nucleophilic attack by the serine residue (Ser152) of the enzyme's catalytic triad (B1167595) on the carbonyl carbon of the β-lactone ring.[4] The catalytic triad, which also includes a histidine (His263) and an aspartic acid (Asp176) residue, facilitates this reaction.[6] The histidine residue acts as a general base, accepting a proton from the serine, thereby increasing its nucleophilicity.[6] This leads to the opening of the highly strained β-lactone ring and the formation of a stable ester linkage between this compound and the serine residue, rendering the enzyme inactive.[4]
Mechanism of Pancreatic Lipase Inhibition by this compound
Quantitative Data on Panclicin and Orlistat Activity
The inhibitory activities of Panclicins A-E and the well-established drug Orlistat (as its active form, tetrahydrolipstatin) have been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency as an inhibitor.
| Compound | Type | Target Enzyme | IC50 (µM) | Reference |
| Panclicin A | Alanine | Porcine Pancreatic Lipase | 2.9 | [1] |
| This compound | Alanine | Porcine Pancreatic Lipase | 2.6 | [1] |
| Panclicin C | Glycine | Porcine Pancreatic Lipase | 0.62 | [1] |
| Panclicin D | Glycine | Porcine Pancreatic Lipase | 0.66 | [1] |
| Panclicin E | Glycine | Porcine Pancreatic Lipase | 0.89 | [1] |
| Orlistat (THL) | - | Porcine Pancreatic Lipase | ~0.14-0.22 | [3][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and other β-lactone pancreatic lipase inhibitors.
Isolation and Purification of Panclicins from Streptomyces sp.
This protocol outlines the general steps for obtaining panclicins from a culture of Streptomyces sp. NR 0619.
-
Fermentation:
-
Prepare a suitable seed culture medium (e.g., ISP Medium 2) and inoculate with Streptomyces sp. spores or mycelia.
-
Incubate at 28-30°C for 2-3 days with shaking to generate a seed culture.
-
Inoculate a larger production medium with the seed culture and incubate for an extended period (typically 7-10 days) to allow for the production of secondary metabolites, including panclicins.
-
-
Extraction:
-
Separate the mycelial biomass from the culture broth by centrifugation.
-
Perform a liquid-liquid extraction of the supernatant with an organic solvent such as ethyl acetate. Repeat the extraction multiple times to maximize yield.
-
Pool the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of a polar solvent like methanol (B129727) and add a non-polar solvent like n-hexane to precipitate and remove lipids.
-
Subject the defatted extract to column chromatography. A silica (B1680970) gel column is commonly used.
-
Elute the column with a solvent gradient of increasing polarity (e.g., a chloroform-methanol gradient).
-
Collect fractions and monitor for the presence of panclicins using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing the purified panclicins.
-
Workflow for the Isolation and Purification of Panclicins
Synthesis of Panclicin Analogs
The total synthesis of panclicins is a complex multi-step process. The following is a generalized workflow based on the convergent synthesis of Panclicin D, a closely related analog of this compound.
-
Synthesis of Key Intermediates:
-
Prepare two key fragments of the molecule separately. This often involves asymmetric synthesis to establish the correct stereochemistry.
-
For Panclicin D, one fragment can be derived from 1-octanal through steps like Keck asymmetric allylation and ozonolysis.
-
The other fragment can be synthesized using a chiral auxiliary to control stereochemistry, for example, through an Evans aldol (B89426) reaction.
-
-
Coupling of Intermediates:
-
Couple the two synthesized fragments to form the backbone of the panclicin molecule.
-
-
β-Lactone Ring Formation:
-
A critical step is the formation of the strained β-lactone ring. This can be achieved through an intramolecular SN2 displacement reaction.
-
-
Final Modifications:
-
Attach the N-formylamino acid side chain to the appropriate hydroxyl group on the alkyl chain. A Mitsunobu esterification is a common method for this step.
-
Perform any necessary deprotection steps to yield the final panclicin analog.
-
In Vitro Pancreatic Lipase Inhibition Assay
This protocol describes a common colorimetric method for measuring the inhibitory activity of compounds like this compound against pancreatic lipase.
Materials:
-
Porcine pancreatic lipase (PPL)
-
p-Nitrophenyl palmitate (pNPP) as the substrate
-
Assay buffer (e.g., Tris-HCl or sodium phosphate (B84403) buffer, pH 8.0)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPL in the assay buffer.
-
Prepare a stock solution of pNPP in a suitable organic solvent (e.g., isopropanol).
-
Prepare a stock solution of the inhibitor and perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the inhibitor solutions to the test wells. Add only the solvent (e.g., DMSO) to the control wells (100% enzyme activity). Add buffer to the blank wells.
-
Add the PPL solution to all wells except the blanks.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).
-
-
Reaction Initiation and Measurement:
-
Add the pNPP substrate solution to all wells to start the enzymatic reaction.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a set duration (e.g., 10-15 minutes). The increase in absorbance corresponds to the formation of p-nitrophenol.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Workflow for In Vitro Pancreatic Lipase Inhibition Assay
Conclusion
This compound, through the electrophilic nature of its β-lactone ring, acts as an effective irreversible inhibitor of pancreatic lipase. Its mechanism of action, involving the covalent modification of the active site serine, is a well-established strategy for reducing dietary fat absorption. While the glycine-type panclicins exhibit higher potency, this compound and its alanine-type counterpart remain significant compounds of interest. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this compound and other β-lactone-containing compounds as potential therapeutics for obesity and related metabolic disorders.
References
- 1. Combining cross-metathesis and activity-based protein profiling: New β-lactone motifs for targeting serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secondary Metabolite Biosynthesis Potential of Streptomyces Spp. from the Rhizosphere of Leontopodium nivale Subsp. alpinum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. Synthetic pancreatic lipase inhibitors in obesity treatment: current updates on in silico design, synthesis, bioactivity, and SAR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The triglyceride lipases of the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Panclicin B: A Technical Guide to its Mechanism of Action on Pancreatic Lipase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panclicin B, a natural product isolated from Streptomyces sp. NR 0619, is a potent inhibitor of pancreatic lipase (B570770), the primary enzyme responsible for the digestion of dietary fats. This technical guide provides a comprehensive overview of the mechanism of action of this compound, drawing upon existing data and the well-established mechanism of structurally related inhibitors. This document details the quantitative inhibitory data, outlines the experimental protocols for its characterization, and provides visual representations of the proposed molecular interactions and experimental workflows.
Introduction
Obesity and related metabolic disorders represent a significant global health challenge. One of the key therapeutic strategies for managing obesity is the inhibition of dietary fat absorption by targeting pancreatic lipase (triacylglycerol acylhydrolase, EC 3.1.1.3). Pancreatic lipase plays a crucial role in the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides. By inhibiting this enzyme, the caloric intake from dietary fats can be effectively reduced.
This compound belongs to a class of natural β-lactone-containing compounds, the panclicins (A-E), which have demonstrated significant inhibitory activity against pancreatic lipase.[1][2] Its mechanism of action is of considerable interest for the development of novel anti-obesity therapeutics.
Quantitative Inhibitory Data
This compound exhibits potent inhibitory activity against pancreatic lipase. The following table summarizes the key quantitative data available for this compound and its related compounds.
| Compound | IC50 (µM) on Porcine Pancreatic Lipase | Notes |
| This compound | 2.6 | Alanine-type panclicin.[1][2] |
| Panclicin A | 2.9 | Alanine-type panclicin.[1][2] |
| Panclicin C | 0.62 | Glycine-type panclicin, more potent than this compound.[1][2] |
| Panclicin D | 0.66 | Glycine-type panclicin.[1][2] |
| Panclicin E | 0.89 | Glycine-type panclicin.[1][2] |
| Orlistat (Tetrahydrolipstatin) | ~0.14 (as lipstatin) | A well-characterized irreversible inhibitor, used as a positive control.[1] |
Mechanism of Action: Irreversible Inhibition
This compound is classified as an irreversible inhibitor of pancreatic lipase.[1][2] This mode of action is analogous to that of the well-studied anti-obesity drug, Orlistat (tetrahydrolipstatin), which also possesses a reactive β-lactone ring.[3]
The proposed mechanism involves the covalent modification of the catalytic active site of pancreatic lipase. The active site of human pancreatic lipase contains a catalytic triad (B1167595) composed of Serine-152, Aspartate-176, and Histidine-263.[3][4] The nucleophilic serine residue (Ser-152) is the primary target for covalent inhibition by β-lactone inhibitors.
The strained β-lactone ring of this compound is susceptible to nucleophilic attack by the hydroxyl group of Ser-152. This results in the opening of the lactone ring and the formation of a stable, covalent ester bond between this compound and the serine residue. This acylation of the active site serine renders the enzyme catalytically inactive, as the serine is no longer available to participate in the hydrolysis of triglycerides. While the inhibition by panclicins is irreversible, it has been noted to be not as strong as that of Orlistat.[1]
Proposed mechanism of this compound covalent inhibition of pancreatic lipase.
Experimental Protocols
The characterization of this compound's mechanism of action on pancreatic lipase involves a series of in vitro enzymatic assays.
Pancreatic Lipase Activity Assay (Spectrophotometric)
This assay is used to determine the inhibitory activity of this compound by measuring the rate of substrate hydrolysis.
-
Principle: Porcine pancreatic lipase hydrolyzes a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP), to produce p-nitrophenol, which has a yellow color and can be quantified by measuring the absorbance at 405 nm.[5] The rate of p-nitrophenol formation is proportional to the lipase activity.
-
Materials:
-
Porcine pancreatic lipase (PPL)
-
p-Nitrophenyl palmitate (pNPP) as substrate
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing emulsifiers like sodium deoxycholate and CaCl2.
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound to be tested.
-
In a 96-well plate, add the assay buffer, PPL solution, and the this compound solution (or solvent for control).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Immediately measure the increase in absorbance at 405 nm over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to the control. The IC50 value is determined from a dose-response curve.
-
Determination of Irreversible Inhibition
To confirm the irreversible nature of the inhibition by this compound, time-dependency and dilution studies are performed.
-
Time-Dependent Inhibition Assay:
-
Principle: The potency (IC50) of an irreversible inhibitor will increase with the duration of pre-incubation with the enzyme, as more time allows for the covalent modification to proceed to completion.
-
Procedure:
-
Prepare multiple sets of enzyme and this compound mixtures.
-
Pre-incubate each set for different durations (e.g., 0, 15, 30, 60 minutes).
-
After each pre-incubation period, initiate the reaction by adding the substrate and measure the enzyme activity.
-
Calculate the IC50 value for each pre-incubation time. A decrease in IC50 with increasing pre-incubation time is indicative of irreversible inhibition.
-
-
-
Enzyme-Inhibitor Complex Dilution Assay:
-
Principle: A non-covalent enzyme-inhibitor complex will dissociate upon dilution, leading to the recovery of enzyme activity. In contrast, a covalent complex formed by an irreversible inhibitor will remain stable, and enzyme activity will not be restored upon dilution.
-
Procedure:
-
Incubate the pancreatic lipase with a high concentration of this compound (e.g., 10-100 times the IC50) for a sufficient time to allow for covalent bond formation.
-
Dilute the enzyme-inhibitor mixture significantly (e.g., 100-fold) into the assay buffer.
-
Immediately add the substrate and measure the residual enzyme activity.
-
Compare the activity to a control where the enzyme was diluted to the same extent without prior incubation with the inhibitor. Lack of significant activity recovery indicates irreversible inhibition.
-
-
Experimental workflow for characterizing the inhibitory mechanism of this compound.
Conclusion
This compound is a potent, irreversible inhibitor of pancreatic lipase. Its mechanism of action is highly likely to proceed through the covalent modification of the catalytic Ser-152 residue in the enzyme's active site, a mechanism shared with the clinically used drug Orlistat. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this compound and other novel pancreatic lipase inhibitors. Further studies, such as mass spectrometry to identify the this compound-lipase adduct and X-ray crystallography to visualize the covalent complex, would provide definitive confirmation of this proposed mechanism and aid in the rational design of next-generation anti-obesity agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the active-site serine in human pancreatic lipase by chemical modification with tetrahydrolipstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of human pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Modification of pancreatic lipase properties by directed molecular evolution. | Semantic Scholar [semanticscholar.org]
A Technical Guide to Panclicin B Production by Streptomyces sp. NR 0619
This technical guide provides an in-depth overview of Streptomyces sp. NR 0619, the producing organism of Panclicin B, a potent pancreatic lipase (B570770) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, quantitative data, and visual representations of key processes.
Organism and Metabolite Profile
Streptomyces sp. NR 0619 is the microbial source of a series of novel pancreatic lipase inhibitors known as panclicins.[1][2] These compounds are analogues of tetrahydrolipstatin (THL) and are characterized by a β-lactone structure.[1][2] The panclicin family includes Panclicin A, B, C, D, and E.
This compound is classified as an alanine-type panclicin.[3] Like other panclicins, it acts as an irreversible inhibitor of pancreatic lipase, although its inhibitory action is not as potent as that of THL.[1][3]
Quantitative Data Summary
The biological activity of this compound and its analogues against porcine pancreatic lipase has been quantitatively assessed. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Type | IC50 (µM) |
| Panclicin A | Alanine | 2.9 |
| This compound | Alanine | 2.6 |
| Panclicin C | Glycine | 0.62 |
| Panclicin D | Glycine | 0.66 |
| Panclicin E | Glycine | 0.89 |
Data sourced from Mutoh et al., 1994.[1]
Experimental Protocols
Detailed methodologies for the fermentation of Streptomyces sp. NR 0619, the isolation and purification of this compound, and the assessment of its biological activity are provided below. These protocols are based on established methods for Streptomyces cultivation and secondary metabolite analysis.
Fermentation of Streptomyces sp. NR 0619
This protocol outlines the steps for the cultivation of Streptomyces sp. NR 0619 to produce this compound.
Inoculum Preparation:
-
Prepare a suitable agar (B569324) medium for Streptomyces, such as Starch Casein Agar (SCA) or International Streptomyces Project (ISP) No. 7 medium.
-
Inoculate the agar plates with spores or mycelial fragments of Streptomyces sp. NR 0619.
-
Incubate the plates at 28-30°C for 7-10 days, or until sufficient growth and sporulation are observed.[4]
-
Prepare a spore suspension or use mycelial fragments to inoculate a seed culture medium.
Production Medium and Conditions:
-
Medium Composition: A variety of media can be used for Streptomyces fermentation to produce secondary metabolites. A typical production medium may contain:
-
Carbon Source: Glucose (10-20 g/L) or soluble starch (10-25 g/L).
-
Nitrogen Source: Yeast extract (2-5 g/L), peptone (5 g/L), or soybean meal (10 g/L).
-
Trace Elements: K2HPO4 (0.5 g/L), MgSO4·7H2O (0.5 g/L), NaCl (1-5 g/L), CaCO3 (2-3 g/L).
-
-
Fermentation Parameters:
-
Temperature: Maintain the temperature between 28°C and 30°C.
-
pH: The initial pH of the medium should be adjusted to 7.0.
-
Agitation: Use a shaker at 180-220 rpm for adequate aeration.
-
Incubation Time: Fermentation is typically carried out for 5 to 9 days.
-
Fermentation Workflow:
Caption: Workflow for the fermentation of Streptomyces sp. NR 0619.
Isolation and Purification of this compound
This protocol describes the extraction and purification of this compound from the fermentation broth.
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the supernatant with an equal volume of a non-polar solvent such as ethyl acetate.
-
Repeat the extraction process three times to ensure complete recovery of the compound.
-
Combine the organic phases and concentrate them to dryness under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude extract can be purified using chromatographic techniques.
-
Silica (B1680970) Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto silica gel.
-
Pack a column with silica gel (230-400 mesh) in a non-polar solvent (e.g., chloroform).
-
Apply the sample to the column and elute with a gradient of increasing polarity, for example, a chloroform-methanol solvent system.[5]
-
Collect fractions and monitor them for the presence of the desired compound using Thin Layer Chromatography (TLC).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the active fractions using reversed-phase HPLC (e.g., on a C18 column).
-
Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water, to achieve separation.
-
Collect the peak corresponding to this compound.
-
-
Isolation and Purification Workflow:
Caption: Workflow for the isolation and purification of this compound.
Pancreatic Lipase Inhibition Assay
This protocol details a colorimetric in vitro assay to determine the inhibitory activity of this compound against pancreatic lipase.
Materials:
-
Porcine Pancreatic Lipase (Type II)
-
p-Nitrophenyl Palmitate (pNPP) as the substrate
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Solutions:
-
Dissolve the pancreatic lipase in Tris-HCl buffer to a working concentration (e.g., 1 mg/mL).
-
Dissolve pNPP in a suitable solvent like isopropanol (B130326) to create a stock solution, then dilute in the assay buffer.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions to obtain a range of concentrations for testing.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add assay buffer, a specific volume of the this compound solution, and the enzyme solution.
-
Positive control (100% enzyme activity): Add assay buffer, DMSO (without inhibitor), and the enzyme solution.
-
Blank: Add assay buffer and substrate, but no enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the pNPP substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader. The rate of increase in absorbance corresponds to the rate of p-nitrophenol formation, which is proportional to lipase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value from the dose-response curve.
Bioassay Workflow:
Caption: Workflow for the pancreatic lipase inhibition assay.
Proposed Biosynthetic Pathway of this compound
The biosynthetic pathway for this compound has not been explicitly elucidated. However, due to its structural similarity to lipstatin, a well-characterized β-lactone pancreatic lipase inhibitor from Streptomyces toxytricini, a hypothetical pathway can be proposed.[6][7] The core structure is likely assembled via a polyketide synthase (PKS) pathway, followed by the attachment of an amino acid side chain.
Key Steps in the Proposed Pathway:
-
Fatty Acid Precursor Synthesis: The biosynthesis is initiated with the Claisen condensation of two fatty acid precursors, likely derived from primary metabolism.
-
Polyketide Chain Assembly: A Type I Polyketide Synthase (PKS) complex assembles the polyketide backbone of the molecule.
-
β-Lactone Ring Formation: An enzymatic reaction, possibly involving a dehydrogenase and a cyclase, facilitates the formation of the characteristic β-lactone ring.
-
Amino Acid Side Chain Attachment: this compound contains an N-formylalanyloxy substituent.[2] A Non-Ribosomal Peptide Synthetase (NRPS) module is likely responsible for activating alanine, followed by its formylation and esterification to the polyketide core.
Hypothetical Biosynthesis Pathway Diagram:
Caption: Hypothetical biosynthetic pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Metabolism of Streptomyces avermitilis Isolated from Agricultural Soils During the Four Seasons of the Year [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Streptomycin production | PPTX [slideshare.net]
- 5. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Operon for Biosynthesis of Lipstatin, the Beta-Lactone Inhibitor of Human Pancreatic Lipase - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Panclicin B Synthesis: A Technical Guide to its Putative Biosynthetic Pathway in Streptomyces
For Immediate Release
This technical guide provides an in-depth analysis of the putative biosynthetic pathway of Panclicin B, a potent pancreatic lipase (B570770) inhibitor produced by Streptomyces sp. NR 0619. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and engineering of novel therapeutics from natural sources. Due to the limited direct research on the this compound biosynthetic gene cluster, this guide leverages the well-characterized biosynthesis of its close structural analog, lipstatin (B1674855), from Streptomyces toxytricini as a predictive model.
Introduction to this compound
Panclicins are a family of natural products isolated from Streptomyces sp. NR 0619 that exhibit significant inhibitory activity against pancreatic lipase, a key enzyme in dietary fat absorption. This compound, along with Panclicin A, is classified as an alanine-type panclicin, distinguishing it from the glycine-type panclicins (C, D, and E). Structurally, it is an analog of tetrahydrolipstatin (the active component of Orlistat), featuring a characteristic β-lactone ring which is crucial for its irreversible enzymatic inhibition. Understanding the biosynthesis of this compound is paramount for its potential biotechnological production and for the generation of novel analogs with improved therapeutic profiles.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to follow a pathway analogous to that of lipstatin, involving a combination of fatty acid metabolism and non-ribosomal peptide synthesis. The core structure is likely assembled by a Type I polyketide synthase (PKS) or a fatty acid synthase (FAS)-like machinery, followed by the incorporation of an alanine (B10760859) moiety by a non-ribosomal peptide synthetase (NRPS).
The proposed pathway initiates with the Claisen condensation of two fatty acid precursors, likely octanoic acid and a long-chain unsaturated fatty acid, to form the β-lactone core. This is followed by the specific incorporation of L-alanine by an NRPS module.
Putative Biosynthetic Gene Cluster for this compound
Based on the lipstatin (lst) biosynthetic gene cluster from S. toxytricini, a putative this compound (pnb) gene cluster is proposed. The key enzymes and their predicted functions are detailed in the table below.
| Putative Gene | Proposed Enzyme Function | Role in this compound Biosynthesis |
| pnbA | β-ketoacyl-ACP synthase III (FabH homolog) | Involved in the Claisen condensation of fatty acid precursors to form the β-lactone backbone. |
| pnbB | β-ketoacyl-ACP synthase III (FabH homolog) | Works in conjunction with PnbA in the formation of the core structure. |
| pnbC | Acyl-CoA synthetase | Activates the fatty acid precursors for entry into the biosynthetic pathway. |
| pnbD | 3β-hydroxysteroid dehydrogenase | Catalyzes a reduction step in the formation of the β-lactone ring. |
| pnbE | Non-ribosomal peptide synthetase (NRPS) | Responsible for the selection and activation of L-alanine and its attachment to the β-lactone core. The adenylation domain of this enzyme is predicted to have specificity for alanine. |
| pnbF | Thioesterase | Likely involved in the release of the final this compound molecule from the NRPS enzyme. |
Table 1: Proposed Genes and Enzyme Functions in the this compound Biosynthetic Gene Cluster. This table is a predictive model based on the characterized lipstatin biosynthetic gene cluster.
Visualization of the Proposed Pathway
The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key enzymatic steps from precursor molecules to the final natural product.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data Summary
Direct quantitative data for the biosynthesis of this compound is not currently available in the public domain. However, to provide a framework for the type of data relevant to this field of study, the following table summarizes the inhibitory concentrations (IC50) of the panclicin family against porcine pancreatic lipase. This data is crucial for assessing the biological activity of the synthesized compounds.
| Compound | Compound Type | IC50 against Porcine Pancreatic Lipase (µM) |
| Panclicin A | Alanine | 2.9 |
| This compound | Alanine | 2.6 |
| Panclicin C | Glycine | 0.62 |
| Panclicin D | Glycine | 0.66 |
| Panclicin E | Glycine | 0.89 |
Table 2: Inhibitory Activity of Panclicins. Data sourced from published literature on the characterization of panclicins.
Key Experimental Protocols
The elucidation of the this compound biosynthetic pathway would rely on a series of established molecular genetics and biochemical techniques. The following are detailed methodologies for key experiments that would be cited in such a study, adapted from protocols used for the characterization of other Streptomyces secondary metabolite pathways.
Gene Knockout and Complementation
Objective: To confirm the involvement of a specific gene in the this compound biosynthetic pathway.
Methodology:
-
Construction of a Gene Replacement Cassette: A cassette containing a resistance marker (e.g., apramycin (B1230331) resistance) flanked by homologous regions upstream and downstream of the target gene (pnbX) is constructed.
-
Protoplast Transformation: Protoplasts of Streptomyces sp. NR 0619 are prepared and transformed with the gene replacement cassette.
-
Selection of Mutants: Transformants are selected on media containing the appropriate antibiotic. Double-crossover mutants are identified by screening for the desired antibiotic resistance and sensitivity to a marker on the vector backbone.
-
Genomic Confirmation: The gene knockout is confirmed by PCR analysis of the genomic DNA from the mutant strain.
-
Metabolite Analysis: The culture broth of the knockout mutant is analyzed by HPLC and LC-MS to confirm the abolishment of this compound production.
-
Complementation: The wild-type copy of the gene is cloned into an integrative vector and introduced back into the mutant strain. Restoration of this compound production confirms the gene's function.
Heterologous Expression of the Biosynthetic Gene Cluster
Objective: To produce this compound in a model Streptomyces host and to facilitate pathway engineering.
Methodology:
-
Cloning of the Gene Cluster: The entire putative this compound biosynthetic gene cluster is cloned into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a cosmid.
-
Host Strain Selection: A well-characterized, high-yield Streptomyces host strain (e.g., S. coelicolor M1152 or S. albus J1074) is chosen.
-
Transformation: The expression vector containing the gene cluster is introduced into the host strain via protoplast transformation or intergeneric conjugation from E. coli.
-
Cultivation and Metabolite Extraction: The heterologous host is cultivated under conditions known to promote secondary metabolite production. The culture broth is then extracted with an organic solvent (e.g., ethyl acetate).
-
Analysis of Production: The extract is analyzed by HPLC and LC-MS/MS to detect the production of this compound. The identity of the compound is confirmed by comparison with an authentic standard.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for identifying and characterizing a novel biosynthetic pathway in Streptomyces.
Caption: Workflow for biosynthetic pathway elucidation.
Conclusion
While direct experimental data on the biosynthesis of this compound remains to be published, the strong structural similarity to lipstatin allows for the construction of a robust predictive model for its biosynthetic pathway. This guide provides a comprehensive overview of this putative pathway, the key enzymes involved, and the experimental strategies required for its validation. The information presented herein serves as a foundational resource for researchers aiming to explore the rich biosynthetic potential of Streptomyces and to engineer novel lipase inhibitors for therapeutic applications. Further research, including the sequencing of the Streptomyces sp. NR 0619 genome and functional characterization of the proposed pnb gene cluster, will be crucial to fully elucidate the biosynthesis of this promising natural product.
Panclicin B: A Technical Guide to its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panclicin B is a naturally occurring small molecule isolated from Streptomyces sp. NR 0619 that has garnered interest for its potent inhibitory activity against pancreatic lipase (B570770).[1][2] As an irreversible inhibitor, it holds potential as a lead compound in the development of therapeutics targeting obesity and other metabolic disorders associated with fat absorption.[1][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its study.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | Not explicitly available | |
| Molecular Weight | Not explicitly available | |
| Appearance | Not explicitly available | |
| Melting Point | Not explicitly available | |
| Solubility | Not explicitly available | |
| Structure | Contains a beta-lactone structure with two alkyl chains, one of which has an N-formylalanyloxy substituent. | [4] |
Spectral Data
The structure of this compound was originally elucidated using Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[4] However, the specific spectral data from these analyses are not detailed in the available literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR chemical shifts for this compound are not publicly available. The structural determination was based on NMR experiments to establish the relative configurations of the molecule.[4]
Mass Spectrometry (MS)
The exact mass and fragmentation pattern of this compound from FAB-MS are not publicly available.
Biological Activity and Mechanism of Action
This compound is a potent and irreversible inhibitor of pancreatic lipase, the primary enzyme responsible for the hydrolysis of dietary triglycerides in the small intestine.[1][3]
| Parameter | Value | Reference |
| Target Enzyme | Pancreatic Lipase | [1] |
| Inhibition Type | Irreversible | [1][3] |
| IC₅₀ (porcine pancreatic lipase) | 2.6 µM | [2] |
The mechanism of irreversible inhibition is attributed to the beta-lactone ring, which likely forms a covalent bond with a serine residue in the active site of pancreatic lipase, similar to other beta-lactone-containing lipase inhibitors like orlistat.[3][5] This covalent modification permanently inactivates the enzyme.
Signaling Pathway
The primary signaling pathway affected by this compound is the digestive hydrolysis of triglycerides. By inhibiting pancreatic lipase, this compound prevents the breakdown of triglycerides into absorbable monoglycerides (B3428702) and free fatty acids. This, in turn, reduces the absorption of dietary fats.
Experimental Protocols
Fermentation of Streptomyces sp. NR 0619 and Isolation of this compound
A detailed, publicly available protocol specifically for the fermentation of Streptomyces sp. NR 0619 and the isolation of this compound is not available. However, a general procedure for the production of secondary metabolites from Streptomyces can be outlined.
1. Fermentation:
-
Inoculate a suitable seed medium with a spore suspension or vegetative mycelium of Streptomyces sp. NR 0619.
-
Incubate with shaking at an appropriate temperature (typically 28-30°C) for 2-3 days.
-
Transfer the seed culture to a larger production medium. The composition of this medium would be optimized to maximize the production of panclicins.
-
Continue fermentation under controlled conditions (temperature, pH, aeration) for several days.
2. Isolation and Purification:
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extract the active compounds from both the mycelium and the broth using a suitable organic solvent (e.g., ethyl acetate, butanol).
-
Concentrate the crude extract under reduced pressure.
-
Subject the concentrated extract to a series of chromatographic separations. This may include:
-
Silica gel chromatography.
-
Size-exclusion chromatography (e.g., Sephadex LH-20).
-
High-Performance Liquid Chromatography (HPLC), likely using a reversed-phase column (e.g., C18) with a gradient of water and acetonitrile (B52724) or methanol.
-
-
Monitor fractions for lipase inhibitory activity to guide the purification process.
-
Crystallize or lyophilize the purified this compound.
Pancreatic Lipase Inhibition Assay (Colorimetric)
This protocol is adapted from established methods for measuring pancreatic lipase activity using the chromogenic substrate p-nitrophenyl butyrate (B1204436) (p-NPB).[1][6][7]
Materials:
-
Porcine pancreatic lipase (PPL)
-
p-Nitrophenyl butyrate (p-NPB)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare PPL Solution: Dissolve porcine pancreatic lipase in Tris-HCl buffer to a final concentration of 0.1 mg/mL.
-
Prepare p-NPB Solution: Prepare a 10 mM stock solution of p-NPB in a suitable solvent like acetonitrile or DMSO.
-
Prepare Inhibitor Solutions: Dissolve this compound in DMSO to create a stock solution. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Assay Protocol: a. In a 96-well plate, add 90 µL of the PPL solution to each well. b. Add 5 µL of the this compound solution (or DMSO for the control) to the respective wells. c. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme. d. Initiate the reaction by adding 5 µL of the p-NPB solution to each well. e. Immediately measure the absorbance at 405 nm at 37°C, and continue to take readings every minute for 15-30 minutes.
-
Data Analysis: a. Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor. b. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100 c. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Disclaimer
This document is intended for informational purposes for a scientific audience. The experimental protocols are provided as a general guide and may require optimization for specific laboratory conditions. The physicochemical data for this compound is limited based on publicly available information.
References
- 1. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-conferences.org [bio-conferences.org]
- 7. Porcine Pancreatic Lipase Inhibitory Agent Isolated from Medicinal Herb and Inhibition Kinetics of Extracts from Eleusine indica (L.) Gaertner - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Alanine Moiety in Panclicin B Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panclicins are a class of potent, naturally occurring pancreatic lipase (B570770) inhibitors. This technical guide delves into the structure-activity relationship of Panclicin B, with a specific focus on the critical role of its alanine (B10760859) moiety. Through an analysis of quantitative inhibitory data, detailed experimental protocols, and mechanistic diagrams, this document provides a comprehensive overview for researchers in the fields of enzymology and drug development. The evidence presented indicates that the substitution of a glycine (B1666218) residue in more potent panclicin analogues with an alanine residue in this compound leads to a discernible decrease in inhibitory activity, likely attributable to steric hindrance within the active site of the pancreatic lipase.
Introduction to this compound
Panclicins are a family of natural products isolated from Streptomyces sp. NR 0619 that exhibit significant inhibitory activity against pancreatic lipase.[1] These compounds are structurally analogous to tetrahydrolipstatin (THL), a well-known lipase inhibitor, and feature a core β-lactone structure.[1] The panclicin family includes several members, designated A through E, which primarily differ in the amino acid moiety attached to the β-lactone core. Panclicins A and B are characterized as alanine-type compounds, while Panclicins C, D, and E are glycine-type.[1][2] This structural variation has a profound impact on their biological activity.
Quantitative Analysis of Panclicin Activity
The inhibitory potency of the panclicin family against porcine pancreatic lipase (PPL) has been quantified, revealing a clear structure-activity relationship linked to the amino acid residue. The half-maximal inhibitory concentrations (IC50) for Panclicins A-E are summarized in the table below.
| Compound | Amino Acid Moiety | IC50 (µM) for Porcine Pancreatic Lipase |
| Panclicin A | Alanine | 2.9[1] |
| This compound | Alanine | 2.6 [1] |
| Panclicin C | Glycine | 0.62[1] |
| Panclicin D | Glycine | 0.66[1] |
| Panclicin E | Glycine | 0.89[1] |
Table 1: Inhibitory activity of Panclicins A-E against porcine pancreatic lipase.
The data unequivocally demonstrates that the glycine-containing panclicins (C, D, and E) are significantly more potent inhibitors of pancreatic lipase than the alanine-containing counterparts (A and B).[1] this compound, with an IC50 of 2.6 µM, is approximately 3-4 times less active than the most potent glycine analogue, Panclicin C (IC50 = 0.62 µM).[1]
The Role of the Alanine Moiety in Reduced Activity
The consistent and significant difference in inhibitory potency between the alanine- and glycine-type panclicins strongly suggests that the methyl side chain of the alanine residue plays a detrimental role in the interaction with pancreatic lipase. While the literature does not provide a definitive crystallographic or molecular modeling study directly comparing this compound and its glycine counterparts, the prevailing hypothesis is that the additional methyl group introduces steric hindrance within the enzyme's active site.
This steric clash likely prevents the optimal positioning of the this compound molecule for the covalent modification of the catalytic serine residue, which is the established mechanism of irreversible inhibition for this class of compounds. The smaller hydrogen atom of the glycine residue in Panclicins C, D, and E would allow for a more favorable binding orientation, leading to a more efficient inactivation of the enzyme.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound is the direct, irreversible inhibition of pancreatic lipase. This inhibition occurs through the formation of a covalent bond between the electrophilic β-lactone ring of the panclicin and the hydroxyl group of the active site serine residue (Ser152) of the lipase. This covalent modification permanently inactivates the enzyme, preventing it from hydrolyzing dietary triglycerides.
There is no evidence in the current literature to suggest that this compound or other panclicins are involved in complex downstream intracellular signaling pathways. Their therapeutic effect is localized to the gastrointestinal tract, where they reduce the absorption of dietary fats.
Experimental Protocols
The determination of the inhibitory activity of this compound against pancreatic lipase is typically performed using an in vitro enzymatic assay. The following is a representative protocol based on established methodologies.
Objective: To determine the IC50 value of this compound against porcine pancreatic lipase.
Materials:
-
Porcine Pancreatic Lipase (PPL), Type II
-
p-Nitrophenyl Palmitate (pNPP) or p-Nitrophenyl Butyrate (pNPB) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Sodium deoxycholate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
This compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare a stock solution of the substrate (pNPP or pNPB) in a suitable solvent like isopropanol.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the Tris-HCl buffer.
-
Add the desired concentrations of this compound (or DMSO for the control).
-
Add the PPL solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in a reader pre-heated to 37°C.
-
Measure the increase in absorbance at 405-410 nm over time. The product, p-nitrophenol, is yellow and its formation can be monitored spectrophotometrically.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
The alanine moiety in this compound plays a crucial role in modulating its inhibitory activity against pancreatic lipase. Quantitative data clearly indicates that this compound is a less potent inhibitor compared to its glycine-containing analogues. This is most likely due to steric hindrance from the alanine's methyl group within the enzyme's active site, which impedes the efficient covalent modification of the catalytic serine residue. The mechanism of action is direct and irreversible enzyme inhibition, with no evidence for complex downstream signaling. This understanding of the structure-activity relationship of the amino acid moiety in panclicins provides valuable insights for the rational design of novel and more potent pancreatic lipase inhibitors for therapeutic applications.
References
Panclicin B: A Technical Guide to a Natural Pancreatic Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panclicin B is a naturally occurring, potent inhibitor of pancreatic lipase (B570770), a key enzyme in the digestion and absorption of dietary fats. Isolated from Streptomyces sp. NR 0619, this molecule belongs to the panclicin family of compounds, which are structural analogues of tetrahydrolipstatin (THL), the active component of the anti-obesity drug Orlistat.[1] this compound, like other panclicins, possesses a reactive β-lactone ring that is central to its inhibitory mechanism. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its study.
Introduction
The rising global prevalence of obesity and associated metabolic disorders has intensified the search for effective therapeutic agents. Inhibition of pancreatic lipase is a clinically validated strategy for weight management, as it reduces the caloric intake from dietary triglycerides.[1] Natural products remain a vital source of novel pharmacological agents, and the panclicins represent a promising class of pancreatic lipase inhibitors.
Panclicins A-E, isolated from Streptomyces sp. NR 0619, have demonstrated significant inhibitory activity against porcine pancreatic lipase.[1] These compounds are categorized based on their amino acid moiety: Panclicins A and B are alanine-type, while Panclicins C, D, and E are glycine-type.[1] This structural variation has a notable impact on their inhibitory potency.
This document focuses specifically on this compound, providing in-depth technical information for researchers and drug development professionals interested in its potential as a therapeutic lead.
Chemical Structure and Properties
This compound is characterized by a β-lactone core, two alkyl chains, and an N-formylalanyloxy substituent.[1][2] The alanine (B10760859) moiety distinguishes it from the glycine-type panclicins.
Chemical Structure of this compound:
Note: The precise stereochemistry and full structural elucidation were determined by NMR and FAB-MS experiments.[2]
Mechanism of Action
This compound functions as an irreversible inhibitor of pancreatic lipase.[1] Its mechanism of action is analogous to that of Orlistat and other β-lactone-containing inhibitors. The process involves the formation of a covalent bond with the active site of the enzyme.
Signaling Pathway Diagram: Irreversible Inhibition of Pancreatic Lipase by this compound
Caption: Irreversible inhibition of pancreatic lipase by this compound.
The key steps in the inhibitory process are:
-
Binding: this compound initially binds to the active site of pancreatic lipase, forming a non-covalent enzyme-inhibitor complex.
-
Nucleophilic Attack: The catalytic serine residue in the active site of the lipase performs a nucleophilic attack on the carbonyl carbon of the strained β-lactone ring of this compound.
-
Covalent Bond Formation: This attack leads to the opening of the β-lactone ring and the formation of a stable, covalent acyl-enzyme adduct.
-
Inactivation: The formation of this covalent bond effectively and irreversibly inactivates the enzyme, preventing it from hydrolyzing its natural substrate, dietary triglycerides.
Quantitative Inhibitory Data
The inhibitory potency of Panclicins A-E against porcine pancreatic lipase has been quantified and is summarized in the table below.
| Compound | Type | IC50 (µM) |
| Panclicin A | Alanine | 2.9 |
| This compound | Alanine | 2.6 |
| Panclicin C | Glycine | 0.62 |
| Panclicin D | Glycine | 0.66 |
| Panclicin E | Glycine | 0.89 |
Data sourced from Mutoh et al., 1994.[1]
As the data indicates, the glycine-type panclicins (C, D, and E) are approximately 3-4 times more potent than the alanine-type panclicins (A and B).
Experimental Protocols
The following is a detailed protocol for a pancreatic lipase inhibition assay, representative of the methods used to evaluate inhibitors like this compound. This protocol is based on the use of a natural triglyceride substrate emulsified with gum arabic.
Experimental Workflow: Pancreatic Lipase Inhibition Assay
Caption: A typical workflow for determining pancreatic lipase inhibition.
A. Materials and Reagents
-
Porcine Pancreatic Lipase (Type II, Sigma-Aldrich or equivalent)
-
Olive oil (or other triglyceride substrate)
-
Gum arabic
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
CaCl₂
-
This compound (or test compound)
-
Orlistat (as a positive control)
-
NaOH solution (for titration)
-
pH-stat apparatus or spectrophotometer (depending on the detection method)
B. Preparation of Solutions
-
Substrate Emulsion: Prepare a 10% (v/v) olive oil emulsion in a 5% (w/v) gum arabic solution in Tris-HCl buffer. Homogenize thoroughly using a high-speed blender or sonicator to create a stable emulsion.
-
Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase (e.g., 1 mg/mL) in cold Tris-HCl buffer. Keep on ice and prepare fresh daily.
-
Inhibitor Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.
C. Assay Procedure (pH-Stat Method)
-
Reaction Setup: In a thermostated reaction vessel at 37°C, add a defined volume of the substrate emulsion and Tris-HCl buffer containing CaCl₂.
-
Pre-incubation: Add a specific volume of the this compound solution (or control solvent) to the reaction vessel. Allow to pre-incubate with the substrate for a short period (e.g., 5 minutes).
-
Reaction Initiation: Add the pancreatic lipase solution to the vessel to start the reaction.
-
Titration: Maintain the pH of the reaction mixture at a constant value (e.g., pH 8.0) by the continuous addition of a standardized NaOH solution using a pH-stat. The rate of NaOH addition is proportional to the rate of fatty acid release, and thus to the lipase activity.
-
Data Recording: Record the volume of NaOH added over time for a set duration (e.g., 10-15 minutes).
D. Data Analysis
-
Calculate Lipase Activity: The rate of the reaction is determined from the slope of the linear portion of the titration curve (volume of NaOH vs. time).
-
Calculate Percentage Inhibition: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100
-
Determine IC50: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, determined by non-linear regression analysis.
Conclusion
This compound is a potent, naturally derived irreversible inhibitor of pancreatic lipase. Its well-defined mechanism of action, centered on the reactive β-lactone ring, makes it a valuable tool for research in obesity and lipid metabolism. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into this compound and the development of novel anti-obesity therapeutics. The structural differences between the alanine- and glycine-type panclicins and their corresponding inhibitory potencies highlight a key area for structure-activity relationship studies that could inform the design of next-generation lipase inhibitors.
References
Methodological & Application
Application Note and Protocol: Panclicin B Pancreatic Lipase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic lipase (B570770) (PL), a key enzyme in dietary fat digestion, hydrolyzes triglycerides into fatty acids and monoglycerides (B3428702) for absorption in the small intestine.[1] Inhibition of this enzyme is a validated therapeutic strategy for managing obesity.[1][2] Panclicins are a group of potent pancreatic lipase inhibitors isolated from Streptomyces sp. NR 0619.[3] This family includes Panclicins A, B, C, D, and E, which are structurally analogous to tetrahydrolipstatin (THL) and contain a β-lactone ring.[3][4] Panclicin B, specifically, has been identified as an irreversible inhibitor of pancreatic lipase.[3] This document provides a detailed protocol for an in vitro enzymatic assay to determine the inhibitory activity of this compound against porcine pancreatic lipase.
Principle of the Assay
This protocol utilizes a colorimetric method to quantify pancreatic lipase activity. The enzyme catalyzes the hydrolysis of a chromogenic substrate, p-nitrophenyl butyrate (B1204436) (PNPB), into p-nitrophenol and butyric acid.[5][6][7] The production of the yellow-colored p-nitrophenol is directly proportional to lipase activity and can be monitored by measuring the absorbance at 405-410 nm.[1][5][7] The inhibitory potential of this compound is determined by its ability to reduce the rate of this enzymatic reaction. The half-maximal inhibitory concentration (IC50) is calculated from the resulting dose-response curve.
Quantitative Data Summary
The inhibitory activities of the Panclicin family of compounds against porcine pancreatic lipase are summarized below. Panclicins C, D, and E, which are glycine-type compounds, demonstrate higher potency than the alanine-type Panclicins A and B.[3]
| Compound | Type | IC50 (µM) |
| Panclicin A | Alanine | 2.9 |
| This compound | Alanine | 2.6 |
| Panclicin C | Glycine | 0.62 |
| Panclicin D | Glycine | 0.66 |
| Panclicin E | Glycine | 0.89 |
| Data sourced from Mutoh et al., 1994.[3][8] |
Experimental Protocol
Materials and Reagents
-
Porcine Pancreatic Lipase (PPL, Type II)
-
This compound
-
p-Nitrophenyl Butyrate (PNPB)
-
Tris-HCl Buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl Sulfoxide (DMSO)
-
Orlistat (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
Incubator set to 37°C
Solution Preparation
-
Tris-HCl Buffer (50 mM, pH 8.0): Prepare an appropriate volume of Tris-HCl buffer and adjust the pH to 8.0.
-
Porcine Pancreatic Lipase (PPL) Solution (1 mg/mL): Prepare the PPL solution fresh before use by dissolving it in Tris-HCl buffer.[5] Centrifuge the solution to remove any insoluble material and use the clear supernatant.
-
PNPB Substrate Solution (10 mM): Dissolve p-nitrophenyl butyrate in acetonitrile (B52724) or another suitable solvent to create a stock solution.[6]
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in 100% DMSO.
-
This compound Working Solutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for the dose-response curve.
-
Orlistat (Positive Control) Solutions: Prepare a stock solution of Orlistat in DMSO and create serial dilutions in the same manner as for this compound.
Assay Procedure
-
Pre-incubation:
-
Add 90 µL of the PPL enzyme solution to each well of a 96-well microplate.
-
Add 5 µL of the this compound working solutions (or Orlistat for the positive control, or DMSO for the negative control) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.[6]
-
-
Reaction Initiation:
-
Add 5 µL of the 10 mM PNPB substrate solution to all wells to start the enzymatic reaction.[6]
-
-
Kinetic Measurement:
Data Analysis
-
Calculate the rate of reaction (slope) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
Visualizations
Experimental Workflow
Caption: Workflow for the this compound pancreatic lipase inhibition assay.
Mechanism of Irreversible Inhibition
Caption: Irreversible inhibition of pancreatic lipase by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Leveraging Natural Compounds for Pancreatic Lipase Inhibition via Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Porcine pancreatic lipase inhibition assay [bio-protocol.org]
- 6. bio-conferences.org [bio-conferences.org]
- 7. mdpi.com [mdpi.com]
- 8. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Panclicin B Activity using Porcine Pancreatic Lipase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panclicin B is a potent, irreversible inhibitor of pancreatic lipase (B570770), isolated from Streptomyces sp. NR 0619.[1] As a structural analogue of tetrahydrolipstatin, it contains a β-lactone ring crucial for its inhibitory action.[1][2] Pancreatic lipase (EC 3.1.1.3) is a key enzyme in the digestion of dietary triglycerides, and its inhibition is a validated therapeutic strategy for managing obesity.[3][4] These application notes provide a detailed protocol for quantifying the inhibitory activity of this compound against porcine pancreatic lipase (PPL), a common model for human pancreatic lipase.
Principle of the Assay
The activity of porcine pancreatic lipase is determined by measuring the rate of hydrolysis of a substrate. This protocol utilizes a colorimetric method with p-nitrophenyl butyrate (B1204436) (PNPB) as the substrate. PPL catalyzes the hydrolysis of PNPB to p-nitrophenol and butyric acid. The production of the yellow-colored p-nitrophenol can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm.[4][5] The inhibitory activity of this compound is quantified by its ability to reduce the rate of this enzymatic reaction. The half-maximal inhibitory concentration (IC50) is a key parameter determined from the dose-response curve.
Data Presentation
Table 1: Inhibitory Activity of Panclicins against Porcine Pancreatic Lipase
| Compound | Type | IC50 (µM) | Potency Relative to THL |
| Panclicin A | Alanine | 2.9 | Less Potent |
| This compound | Alanine | 2.6 | Less Potent |
| Panclicin C | Glycine | 0.62 | More Potent |
| Panclicin D | Glycine | 0.66 | More Potent |
| Panclicin E | Glycine | 0.89 | More Potent |
| Tetrahydrolipstatin (THL) | - | - | - |
Source: Data compiled from Mutoh et al., 1994.[1]
Table 2: Materials and Reagents Required
| Reagent/Material | Supplier/Sigma Cat. No. | Storage |
| Porcine Pancreatic Lipase (PPL), Type II | Sigma-Aldrich (L3126) | -20°C |
| This compound | (Specify Source) | -20°C |
| p-Nitrophenyl Butyrate (PNPB) | Sigma-Aldrich (N9876) | 2-8°C |
| Tris-HCl | Sigma-Aldrich | Room Temperature |
| Sodium Chloride (NaCl) | Sigma-Aldrich | Room Temperature |
| Calcium Chloride (CaCl2) | Sigma-Aldrich | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Room Temperature |
| 96-well microplate, clear | (Specify Source) | Room Temperature |
| Microplate reader | (Specify Model) | - |
Experimental Protocols
Reagent Preparation
-
Tris-HCl Buffer (50 mM, pH 8.0, containing 150 mM NaCl and 1.3 mM CaCl2):
-
Dissolve 6.057 g of Tris base in 800 mL of deionized water.
-
Add 8.766 g of NaCl and 0.144 g of CaCl2.
-
Adjust the pH to 8.0 with 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
-
PPL Enzyme Solution (1 mg/mL):
-
Immediately before use, suspend 10 mg of PPL powder in 10 mL of cold Tris-HCl buffer.
-
Centrifuge at 1500 rpm for 10 minutes at 4°C to pellet any insoluble material.[5]
-
The clear supernatant is the working enzyme solution. Keep on ice.
-
-
PNPB Substrate Solution (10 mM):
-
Dissolve 20.92 mg of PNPB in 10 mL of acetonitrile (B52724) or isopropanol.
-
Store protected from light at 4°C.
-
-
This compound Stock Solution (10 mM):
-
Dissolve the appropriate amount of this compound in 100% DMSO to a final concentration of 10 mM.
-
Store at -20°C.
-
-
This compound Working Solutions:
-
Perform serial dilutions of the 10 mM stock solution in 100% DMSO to generate a range of concentrations (e.g., from 100 µM to 0.1 µM) to construct a dose-response curve.
-
PPL Inhibition Assay Protocol
-
Assay Plate Preparation:
-
Set up the 96-well plate as follows:
-
Blank: 180 µL Tris-HCl buffer.
-
Negative Control (100% enzyme activity): 160 µL Tris-HCl buffer + 20 µL DMSO.
-
Test Wells: 160 µL Tris-HCl buffer + 20 µL of each this compound working solution.
-
-
-
Pre-incubation:
-
Add 20 µL of the PPL enzyme solution to all wells except the blank.
-
Mix gently and incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Add 20 µL of the 10 mM PNPB substrate solution to all wells to start the enzymatic reaction. The final volume in each well will be 220 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every 60 seconds for 10-15 minutes.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
V_control is the rate of reaction of the negative control (enzyme + DMSO).
-
V_inhibitor is the rate of reaction in the presence of this compound.
-
-
Determine the IC50 value:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, SigmaPlot).
-
The IC50 is the concentration of this compound that causes 50% inhibition of PPL activity.
-
Visualizations
Caption: Mechanism of this compound inhibition of PPL.
Caption: PPL Inhibition Assay Workflow.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Porcine Pancreatic Lipase Inhibitory Agent Isolated from Medicinal Herb and Inhibition Kinetics of Extracts from Eleusine indica (L.) Gaertner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Pancreatic Lipase Inhibition and Anti-Cancer Research of Panclicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panclicin B is a naturally occurring beta-lactone compound isolated from Streptomyces sp. NR 0619.[1] It is recognized as a potent and irreversible inhibitor of pancreatic lipase (B570770), an essential enzyme for the digestion of dietary triglycerides.[2] While the primary focus of research on this compound has been its potential as an anti-obesity agent, its structural classification as a beta-lactone suggests the possibility of broader therapeutic applications, including oncology.[1][3][4] Beta-lactone derivatives have demonstrated significant anti-cancer activities, including proteasome inhibition and cytotoxicity against various cancer cell lines.[1][3][4][5][6] This document provides detailed protocols for in vitro experimental models to investigate both the pancreatic lipase inhibitory activity and the potential anti-cancer effects of this compound.
Application 1: Inhibition of Pancreatic Lipase
Pancreatic lipase is a well-established therapeutic target for managing obesity.[2][7][8][9] this compound has been shown to be an effective inhibitor of this enzyme, with an IC50 value of 2.6 µM for porcine pancreatic lipase. The following protocols describe methods to quantify the inhibitory activity of this compound against pancreatic lipase in vitro.
Quantitative Data Summary
| Compound | Target Enzyme | Substrate | IC50 (µM) | Inhibition Type | Source |
| This compound | Porcine Pancreatic Lipase | Triolein | 2.6 | Irreversible | Mutoh et al., 1994 |
| Orlistat | Porcine Pancreatic Lipase | p-Nitrophenyl Palmitate (pNPP) | ~0.005 (5 ng/ml) | Irreversible | Lewis et al., 2012[10] |
| Taraxacum (B1175051) officinale extract | Porcine Pancreatic Lipase | 4-Methylumbelliferyl Oleate (B1233923) | 78.2 µg/ml | Not specified | Kim et al., 2007[11] |
Experimental Protocols
This colorimetric assay measures the hydrolysis of pNPP to the chromogenic product p-nitrophenol.[12]
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Palmitate (pNPP)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
This compound
-
Orlistat (positive control)
-
DMSO (vehicle control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare PPL Solution: Dissolve PPL in Assay Buffer to a concentration of 1 mg/mL. Centrifuge to remove any insoluble material.[12]
-
Prepare Substrate Solution: Dissolve pNPP in isopropanol (B130326) to a concentration of 10 mM.
-
Prepare this compound and Control Solutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations. Prepare a similar dilution series for Orlistat.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
160 µL of Assay Buffer
-
20 µL of this compound, Orlistat, or DMSO (for control)
-
20 µL of PPL solution
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 20 µL of pNPP substrate solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm every minute for 15-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of this compound compared to the DMSO control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This fluorometric assay measures the release of the fluorescent product 4-methylumbelliferone.[11]
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
4-Methylumbelliferyl (4-MU) oleate
-
McIlvane Buffer (0.1 M citrate-Na2HPO4, pH 7.4)
-
This compound
-
Orlistat (positive control)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare PPL Solution: Dissolve PPL in McIlvane Buffer.
-
Prepare Substrate Solution: Dissolve 4-MU oleate in a suitable solvent (e.g., DMSO) to a concentration of 0.1 mM.
-
Prepare this compound and Control Solutions: Prepare serial dilutions of this compound and Orlistat in DMSO.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
50 µL of 4-MU oleate solution
-
20 µL of McIlvane Buffer
-
5 µL of this compound, Orlistat, or DMSO
-
-
Initiate Reaction: Add 25 µL of PPL solution to each well.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Measurement: Measure the fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 450 nm.[11]
-
Data Analysis: Calculate the percentage of inhibition and the IC50 value as described in Protocol 1.
Application 2: Investigation of Anti-Cancer Potential
Given that other beta-lactone-containing natural products exhibit anti-cancer properties, it is plausible that this compound may also possess such activities.[1][3][4][5][6] The following in vitro models are proposed to explore the potential of this compound as an anti-cancer agent, particularly for pancreatic cancer.
Experimental Protocols
These assays determine the effect of this compound on the proliferation and survival of pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, BxPC-3)
-
Normal pancreatic cell line (e.g., HPDE) for assessing selectivity
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Positive control (e.g., Gemcitabine)
-
MTT or WST-1 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells and normal pancreatic cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, Gemcitabine, or vehicle control (DMSO) for 24, 48, and 72 hours.
-
MTT/WST-1 Assay:
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for WST-1).
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value of this compound for each cell line at each time point.
This assay determines if this compound induces programmed cell death (apoptosis).
Materials:
-
Pancreatic cancer cell lines
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat pancreatic cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Proposed Signaling Pathway Investigations
The anti-cancer activity of many compounds is mediated through the modulation of key signaling pathways. Based on the known molecular landscape of pancreatic cancer, the following pathways are proposed for investigation in the context of this compound treatment.[13][14][15][16][17]
Western Blot Analysis Protocol
Procedure:
-
Protein Extraction: Treat pancreatic cancer cells with this compound for various time points. Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the PI3K/Akt and NF-κB pathways (e.g., p-Akt, Akt, p-IκBα, IκBα, NF-κB p65).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the effect of this compound on the expression and phosphorylation status of the target proteins.
Visualizations
Caption: Workflow for the in vitro pancreatic lipase inhibition assay.
Caption: Proposed workflow for investigating the anti-cancer potential of this compound.
Caption: Proposed investigation of this compound's effect on the PI3K/Akt signaling pathway.
Caption: Proposed investigation of this compound's effect on the NF-κB signaling pathway.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Lactone Derivatives and Their Anticancer Activities: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural and Synthetic Lactones Possessing Antitumor Activities [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of pancreatic lipase: state of the art and clinical perspectives | EXCLI Journal [excli.de]
- 9. Medicinal Plants and Their Inhibitory Activities against Pancreatic Lipase: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Pancreatic lipase inhibitory activity of taraxacum officinale in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pancreatic Cancer Signaling Pathways, Genetic Alterations, and Tumor Microenvironment: The Barriers Affecting the Method of Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aberrant signaling pathways in pancreatic cancer: A two compartment view - PMC [pmc.ncbi.nlm.nih.gov]
- 15. binasss.sa.cr [binasss.sa.cr]
- 16. The Role of Signaling Pathways in Pancreatic Cancer Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Signaling pathways in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Panclicin B
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the quantitative analysis of Panclicin B in research and development settings using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a potent inhibitor of pancreatic lipase (B570770), belonging to the β-lactone class of natural products.[1][2] It is an alanine-type compound isolated from Streptomyces sp. NR 0619.[2][3] As a potential therapeutic agent for managing obesity, accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note outlines two robust analytical methods for the determination of this compound concentrations.
Method 1: Quantification of this compound by HPLC-UV
This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not required.
Experimental Protocol
1. Sample Preparation (from a simple matrix, e.g., buffer solution):
- Obtain a 1 mL aliquot of the sample solution.
- Add 2 mL of ethyl acetate.
- Vortex for 1 minute to ensure thorough mixing.
- Centrifuge at 4000 rpm for 10 minutes to separate the layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
- Reconstitute the residue in 200 µL of the mobile phase.
- Vortex for 30 seconds.
- Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-UV Conditions:
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
- Mobile Phase: Isocratic elution with Acetonitrile (B52724):Water (65:35, v/v)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Column Temperature: 30°C
- UV Detection Wavelength: 210 nm
- Run Time: 10 minutes
Workflow for HPLC-UV Analysis of this compound
Caption: Workflow for this compound quantification by HPLC-UV.
Quantitative Data (Hypothetical)
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 97.5% - 103.2% |
| Precision (% RSD) | < 2.5% |
Method 2: Quantification of this compound by LC-MS/MS
This method offers high sensitivity and selectivity, making it ideal for quantifying this compound in complex biological matrices such as plasma or tissue homogenates.
Experimental Protocol
1. Sample Preparation (from plasma):
- To 100 µL of plasma sample, add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable-isotope labeled compound).
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 15 minutes at 4°C.
- Transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
- Reconstitute the residue in 100 µL of 50% methanol (B129727) in water.
- Transfer the solution to an LC-MS vial for analysis.
2. LC-MS/MS Conditions:
- LC System: UPLC/UHPLC system
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40°C
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions (Hypothetical):
- This compound: Q1: [M+H]⁺ → Q3: [fragment ion]⁺
- Internal Standard: Q1: [M+H]⁺ → Q3: [fragment ion]⁺
- Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV, Source temperature: 150°C).
Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for this compound quantification by LC-MS/MS.
Quantitative Data (Hypothetical)
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 98.8% - 104.5% |
| Precision (% RSD) | < 4.0% |
Summary of Analytical Methods
The choice of method depends on the specific application, required sensitivity, and the complexity of the sample matrix.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-charge ratio |
| Sensitivity | Lower (µg/mL range) | Higher (ng/mL range) |
| Selectivity | Moderate | High |
| Matrix Tolerance | Lower | Higher |
| Typical Use | Bulk drug, simple formulations | Biological fluids, tissue extracts |
| Instrumentation | Standard HPLC system | UPLC coupled to a triple quadrupole MS |
Disclaimer: The protocols and data presented in this application note are hypothetical and intended for illustrative purposes, as specific validated methods for this compound quantification are not widely published. These methods should be fully validated in your laboratory according to regulatory guidelines (e.g., ICH, FDA) before use in regulated studies. Validation should include assessments of specificity, linearity, range, accuracy, precision, and stability.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Purification of Panclicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panclicin B is a potent inhibitor of pancreatic lipase (B570770), an enzyme crucial for the digestion of dietary fats.[1] Isolated from Streptomyces sp. NR 0619, this compound belongs to the beta-lactone class of compounds, structurally analogous to Lipstatin and its hydrogenated derivative, Orlistat, a well-known anti-obesity therapeutic.[1] The inhibition of pancreatic lipase by this compound presents a promising avenue for the development of new treatments for obesity and related metabolic disorders.[1][2] This application note provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC), based on established methods for structurally similar microbial metabolites.
Principle of Pancreatic Lipase Inhibition
Pancreatic lipase, secreted by the pancreas into the small intestine, plays a key role in the breakdown of triglycerides from dietary fats into smaller molecules—monoglycerides and free fatty acids—that can be absorbed by the intestinal lining.[2][3] this compound, as a lipase inhibitor, binds to the active site of pancreatic lipase, preventing it from hydrolyzing triglycerides.[1][2] This inhibition leads to a reduction in the absorption of dietary fats, which are then excreted from the body.[2][4] The overall effect is a decrease in caloric intake from fat, which can contribute to weight management.
Experimental Protocols
I. Fermentation and Extraction of this compound
A detailed fermentation and extraction procedure is a prerequisite for obtaining a crude extract containing this compound for HPLC purification. While specific fermentation conditions for Streptomyces sp. NR 0619 would need optimization, a general approach based on the cultivation of Streptomyces for secondary metabolite production is outlined below.
-
Fermentation:
-
Inoculate a suitable seed medium (e.g., Soya Bean Flour, Glycerol, Bacto Soytone) with a spore suspension of Streptomyces sp. NR 0619.
-
Incubate at 30°C with shaking for 2-3 days.
-
Transfer the seed culture to a larger production medium and continue fermentation for 5-7 days at 30°C with agitation.
-
-
Extraction:
-
Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
Extract the fermentation broth multiple times with an organic solvent such as ethyl acetate (B1210297) or a mixture of acetone (B3395972) and hexane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a crude extract.
-
II. HPLC Purification of this compound
This protocol is adapted from a method developed for the purification of Lipstatin, a structurally related beta-lactone pancreatic lipase inhibitor.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector.
-
Semi-preparative Reverse-Phase C18 column (e.g., 10 x 250 mm, 5 µm particle size).
-
Solvent A: Water with 0.1% Formic Acid (HPLC grade).
-
Solvent B: Acetonitrile with 0.1% Formic Acid (HPLC grade).
-
Crude this compound extract.
-
Syringe filters (0.22 µm).
Protocol:
-
Sample Preparation: Dissolve the crude this compound extract in a minimal amount of methanol (B129727) or the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the semi-preparative C18 column with the initial mobile phase conditions (e.g., 80% Solvent A, 20% Solvent B) for at least 10 column volumes or until a stable baseline is achieved.
-
Injection and Chromatography: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the column with a linear gradient of Solvent B as detailed in Table 1.
-
Detection and Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect fractions corresponding to the peaks of interest.
-
Analysis of Fractions: Analyze the collected fractions for the presence and purity of this compound using analytical HPLC.
-
Pooling and Concentration: Pool the pure fractions containing this compound and concentrate under vacuum to obtain the purified compound.
Data Presentation
Table 1: HPLC Gradient Program for this compound Purification
| Time (minutes) | % Solvent A (Water + 0.1% Formic Acid) | % Solvent B (Acetonitrile + 0.1% Formic Acid) | Flow Rate (mL/min) |
| 0-10 | 80 | 20 | 4.0 |
| 10-25 | 20 -> 10 | 80 -> 90 | 4.0 |
| 25-30 | 10 | 90 | 4.0 |
| 30-31 | 10 -> 0 | 90 -> 100 | 4.0 |
| 31-35 | 0 | 100 | 4.0 |
| 35-40 | 0 -> 80 | 100 -> 20 | 4.0 |
Note: This gradient is a starting point and may require optimization based on the specific crude extract and HPLC system used.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Physiological pathway of this compound action.
References
- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Lipase inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for the Structural Analysis of Panclicin B using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panclicins are a group of potent pancreatic lipase (B570770) inhibitors isolated from Streptomyces sp.[1][2] These natural products are of significant interest to the pharmaceutical industry due to their potential as therapeutic agents for obesity and other metabolic disorders. The panclicins possess a characteristic β-lactone ring structure, which is crucial for their inhibitory activity, and long alkyl chains.[1] Panclicin B, a member of this family, has been structurally characterized to possess an N-formylalanyloxy substituent on one of its two alkyl chains. The accurate determination of the planar structure and stereochemistry of this compound is essential for understanding its mechanism of action, for structure-activity relationship (SAR) studies, and for the development of synthetic analogs with improved therapeutic profiles.
This application note provides a detailed overview of the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the comprehensive structural elucidation of this compound. It includes detailed experimental protocols and data presentation guidelines to assist researchers in this field.
Data Presentation
A thorough structural analysis of this compound necessitates the acquisition and interpretation of various spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and FAB-Mass Spectrometry.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| ... | ... | ... | ... | ... |
| ... | ... | ... | ... | ... |
| ... | ... | ... | ... | ... |
(Note: The specific ¹H NMR chemical shifts for this compound are not publicly available in the accessed literature. This table serves as a template for data presentation.)
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | δ (ppm) | Assignment |
| ... | ... | ... |
| ... | ... | ... |
| ... | ... | ... |
(Note: The specific ¹³C NMR chemical shifts for this compound are not publicly available in the accessed literature. This table serves as a template for data presentation.)
Table 3: Key 2D NMR Correlations for this compound
| Proton (δH) | COSY | HMBC | NOESY |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
(Note: Specific 2D NMR correlation data for this compound is not detailed in the available literature. This table illustrates the expected format for presenting such data.)
Table 4: FAB-Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Fragment Ion | Interpretation |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
(Note: The detailed FAB-MS fragmentation pattern for this compound is not publicly available in the accessed literature. This table provides a template for its presentation.)
Experimental Protocols
The following protocols outline the methodologies for the structural elucidation of this compound using NMR and mass spectrometry.
Sample Preparation
-
Isolation and Purification: this compound is isolated from the fermentation broth of Streptomyces sp. NR 0619.[2] Purification is typically achieved through a series of chromatographic techniques, including silica (B1680970) gel chromatography, octadecylsilane (B103800) (ODS) column chromatography, and high-performance liquid chromatography (HPLC).
-
NMR Sample Preparation:
-
For ¹H and ¹³C NMR, dissolve approximately 1-5 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).
-
The choice of solvent depends on the solubility of the compound and the desired NMR experiment.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Mass Spectrometry Sample Preparation:
-
For Fast Atom Bombardment (FAB) Mass Spectrometry, dissolve a small amount of this compound in a suitable matrix, such as m-nitrobenzyl alcohol (NBA) or glycerol, on the FAB probe tip.
-
NMR Spectroscopy
-
Instrumentation: NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹D NMR Experiments:
-
¹H NMR: Acquire a standard ¹H NMR spectrum to identify the types and number of protons in the molecule. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of carbon atoms. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin coupling networks, which is crucial for tracing out the connectivity of the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons, allowing for the assignment of carbon signals based on their attached proton resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. It is instrumental in connecting different spin systems and elucidating the overall molecular framework, including the positions of quaternary carbons and heteroatoms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing crucial information about the relative stereochemistry of the molecule.
-
Mass Spectrometry
-
Instrumentation: A mass spectrometer equipped with a Fast Atom Bombardment (FAB) ion source is used for the analysis of this compound.
-
FAB-MS Analysis:
-
The sample, mixed with the matrix, is bombarded with a high-energy beam of atoms (e.g., Xenon or Argon).
-
This process causes desorption and ionization of the sample molecules, primarily forming protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺.
-
The high-resolution mass measurement of the molecular ion peak provides the accurate mass and allows for the determination of the molecular formula.
-
-
FAB-MS/MS (Tandem Mass Spectrometry):
-
To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID).
-
The resulting fragment ions are then mass-analyzed.
-
The fragmentation pattern provides valuable information about the different structural motifs within the molecule, such as the loss of the N-formylalanyl side chain or cleavages within the alkyl chains and the β-lactone ring.
-
Visualizations
Experimental Workflow for Structural Elucidation
Caption: Experimental workflow for the structural elucidation of this compound.
Logical Relationships in Data Interpretation
Caption: Logical flow from spectroscopic data to the final structure of this compound.
References
Application Note: In Vivo Efficacy of Panclicin B in Pancreatic Cancer Models
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, underscoring the urgent need for novel therapeutic strategies. A growing body of evidence highlights the critical role of altered lipid metabolism in supporting the rapid proliferation, survival, and therapeutic resistance of pancreatic cancer cells.[1][2][3][4][5] Cancer cells often exhibit increased de novo fatty acid synthesis and enhanced scavenging of exogenous lipids to meet the high demands for membrane biogenesis, energy production, and signaling molecule synthesis. Panclicin B, a potent inhibitor of pancreatic lipase (B570770), presents a novel therapeutic opportunity to target this metabolic vulnerability. By blocking the enzymatic activity of lipase, this compound is hypothesized to limit the availability of essential fatty acids to tumor cells, thereby impeding their growth and promoting apoptosis. This application note provides detailed protocols for evaluating the in vivo efficacy of this compound in a preclinical orthotopic model of pancreatic cancer.
Hypothesized Mechanism of Action
This compound is a natural product isolated from Streptomyces sp. that acts as an irreversible inhibitor of pancreatic lipase. In the context of pancreatic cancer, its anti-tumor activity is predicated on the following hypothesized mechanism:
-
Inhibition of Extracellular Lipid Uptake: Pancreatic tumors can source fatty acids from the tumor microenvironment. This compound, by inhibiting lipase activity, is expected to reduce the breakdown of triglycerides into absorbable free fatty acids, thus limiting this exogenous supply to cancer cells.
-
Disruption of Cancer Cell Lipid Metabolism: The deprivation of external fatty acids may force cancer cells to rely more heavily on de novo synthesis, potentially creating a metabolic stress that can be exploited therapeutically. This disruption is expected to impact downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[4][5]
-
Induction of Apoptosis and Inhibition of Proliferation: By interfering with critical lipid-dependent processes, this compound is anticipated to induce programmed cell death (apoptosis) and inhibit the proliferation of pancreatic cancer cells, leading to a reduction in tumor growth.
Below is a diagram illustrating the hypothesized signaling pathway affected by this compound.
Caption: Hypothesized mechanism of this compound in pancreatic cancer.
Experimental Protocols
This section details the protocols for an in vivo study to evaluate the efficacy of this compound using an orthotopic pancreatic cancer xenograft model.
1. Cell Culture
-
Cell Line: PANC-1 human pancreatic adenocarcinoma cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells at 80-90% confluency using 0.25% trypsin-EDTA.
2. Animal Model
-
Species: Athymic Nude Mice (e.g., NU/NU), 6-8 weeks old, female.
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
3. Orthotopic Tumor Implantation
This protocol describes the surgical procedure for implanting PANC-1 cells into the pancreas of athymic nude mice.
Caption: Workflow for orthotopic implantation of pancreatic tumor cells.
4. In Vivo Efficacy Study Design
-
Tumor Growth Monitoring: Monitor tumor growth via non-invasive imaging (e.g., bioluminescence if using luciferase-expressing cells) or ultrasound starting 7 days post-implantation.
-
Randomization: When tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., saline or appropriate solvent for this compound).
-
Group 2: this compound (e.g., 50 mg/kg, administered orally daily). The dose is extrapolated from in vivo studies of other lipase inhibitors like Orlistat.
-
Group 3: Positive Control (e.g., Gemcitabine, 100 mg/kg, intraperitoneal injection, twice weekly).
-
-
Dosing and Administration: Prepare this compound in a suitable vehicle for oral gavage. Administer treatments for a specified period (e.g., 21 days).
-
Monitoring:
-
Measure tumor volume twice weekly using calipers or imaging.
-
Record body weight twice weekly to monitor toxicity.
-
Observe mice daily for any signs of distress or adverse effects.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., >1500 mm³), or at the end of the study period. Collect tumors, blood, and relevant organs for further analysis.
5. Endpoint Analysis
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Histology and Immunohistochemistry (IHC):
-
Fix tumors in 10% neutral buffered formalin and embed in paraffin.
-
Perform H&E staining for morphological analysis.
-
Conduct IHC for biomarkers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and key proteins in lipid metabolism pathways.
-
-
Western Blot Analysis:
-
Prepare protein lysates from tumor tissues.
-
Perform Western blotting to quantify the expression and phosphorylation status of proteins in the PI3K/Akt and MAPK signaling pathways (e.g., p-Akt, p-ERK).
-
-
Statistical Analysis: Analyze data using appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of differences between treatment groups. A p-value < 0.05 is typically considered statistically significant.
Data Presentation
The following table provides a template for summarizing the quantitative data from the in vivo efficacy study.
| Parameter | Vehicle Control | This compound (50 mg/kg) | Gemcitabine (100 mg/kg) |
| Initial Tumor Volume (mm³) | Mean ± SD | Mean ± SD | Mean ± SD |
| Final Tumor Volume (mm³) | Mean ± SD | Mean ± SD | Mean ± SD |
| Tumor Growth Inhibition (%) | 0 | Value | Value |
| Final Tumor Weight (g) | Mean ± SD | Mean ± SD | Mean ± SD |
| Body Weight Change (%) | Mean ± SD | Mean ± SD | Mean ± SD |
| Ki-67 Positive Cells (%) | Mean ± SD | Mean ± SD | Mean ± SD |
| Cleaved Caspase-3 Positive Cells (%) | Mean ± SD | Mean ± SD | Mean ± SD |
| p-Akt / Total Akt Ratio | Mean ± SD | Mean ± SD | Mean ± SD |
| p-ERK / Total ERK Ratio | Mean ± SD | Mean ± SD | Mean ± SD |
The protocols outlined in this application note provide a comprehensive framework for the preclinical evaluation of this compound's anti-tumor efficacy in an orthotopic pancreatic cancer model. By targeting the metabolic reprogramming of cancer cells, specifically their dependence on lipid metabolism, this compound represents a promising novel therapeutic agent. The successful execution of these studies will provide crucial data on its in vivo activity and mechanism of action, paving the way for further development and potential clinical translation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Making sure you're not a bot! [academiccommons.columbia.edu]
- 4. Lipid metabolism in pancreatic cancer: emerging roles and potential targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of abnormal lipid metabolism in development, progression, diagnosis and therapy of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Panclicin B: A Tool for Investigating Lipid Metabolism and Absorption
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Panclicin B is a potent, irreversible inhibitor of pancreatic lipase (B570770), the primary enzyme responsible for the digestion of dietary triglycerides.[1][2] Isolated from Streptomyces sp. NR 0619, this compound is an analogue of tetrahydrolipstatin (THL) and possesses a characteristic β-lactone structure that covalently modifies the active site of pancreatic lipase.[1][3] As a member of the alanine-type panclicins, it offers a valuable molecular tool for in vitro studies of lipid metabolism and absorption.[1][2] These application notes provide detailed protocols and data for utilizing this compound in research settings.
Mechanism of Action
Pancreatic lipase hydrolyzes triglycerides into fatty acids and monoglycerides, which are then absorbed by the intestines. This compound inhibits this process by forming a stable covalent bond with the serine residue in the active site of pancreatic lipase, rendering the enzyme inactive. This mode of irreversible inhibition is similar to that of the well-known anti-obesity drug, Orlistat.[2]
Quantitative Data
This compound's inhibitory activity against porcine pancreatic lipase has been quantified, providing a basis for its use in comparative studies.
| Compound | Type | IC₅₀ (µM) | Potency Relative to Orlistat (THL) | Reference |
| Panclicin A | Alanine | 2.9 | Less Potent | [1] |
| This compound | Alanine | 2.6 | Less Potent | [1] |
| Panclicin C | Glycine | 0.62 | 2-3 fold more potent | [1] |
| Panclicin D | Glycine | 0.66 | 2-3 fold more potent | [1] |
| Panclicin E | Glycine | 0.89 | 2-3 fold more potent | [1] |
Experimental Protocols
I. In Vitro Pancreatic Lipase Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of compounds like this compound on pancreatic lipase using a colorimetric assay with p-nitrophenyl butyrate (B1204436) (p-NPB) as a substrate.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
This compound
-
p-Nitrophenyl butyrate (p-NPB)
-
Tris-HCl buffer (pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Porcine Pancreatic Lipase (1 mg/mL) in Tris-HCl buffer.
-
Prepare a stock solution of this compound in DMSO. Further dilute with Tris-HCl buffer to achieve desired concentrations.
-
Prepare a stock solution of p-NPB in acetonitrile (B52724) or DMSO.
-
-
Assay Protocol:
-
Add 20 µL of Tris-HCl buffer to the blank wells.
-
Add 20 µL of this compound solution at various concentrations to the test wells.
-
Add 20 µL of PPL solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 160 µL of p-NPB solution to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol formation from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
II. Protocol for In Vivo Evaluation of Lipid Absorption (General Model)
Please Note: No in vivo studies specifically utilizing this compound have been identified in the public domain. The following is a generalized protocol for assessing the in vivo efficacy of pancreatic lipase inhibitors. This protocol would need to be adapted and optimized for this compound, and appropriate ethical guidelines for animal research must be followed.
Objective: To determine the effect of a pancreatic lipase inhibitor on lipid absorption in a rodent model.
Materials:
-
Test animals (e.g., mice or rats)
-
This compound
-
Olive oil or other lipid emulsion
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Metabolic cages for fecal collection
-
Analytical equipment for fecal fat analysis (e.g., Soxhlet extraction)
-
Blood collection supplies
-
Triglyceride assay kit
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize animals to individual housing in metabolic cages for several days.
-
Divide animals into control and treatment groups.
-
-
Dosing and Sample Collection:
-
Administer the vehicle (control) or this compound at a predetermined dose orally to the respective groups.
-
After a set time (e.g., 30 minutes), administer a lipid load (e.g., olive oil) orally to all animals.
-
Collect feces over a 24-48 hour period.
-
Collect blood samples at various time points post-lipid administration (e.g., 0, 1, 2, 4, 6 hours) to measure plasma triglyceride levels.
-
-
Sample Analysis:
-
Dry the collected feces and determine the total fecal fat content using a suitable extraction method.
-
Measure plasma triglyceride concentrations using a commercial assay kit.
-
-
Data Analysis:
-
Compare the total fecal fat excretion between the control and this compound-treated groups.
-
Compare the postprandial plasma triglyceride profiles (Area Under the Curve - AUC) between the groups.
-
Production and Isolation of this compound
This compound is a natural product derived from the fermentation of Streptomyces sp. NR 0619. The general steps for its production and isolation are outlined below. Specific parameters would require optimization based on the original, proprietary methods.
Conclusion and Future Directions
This compound serves as a specific and potent tool for the in vitro study of pancreatic lipase and its role in lipid digestion. Its irreversible mechanism of action makes it particularly useful for mechanistic studies. While the lack of published in vivo data currently limits its application to preclinical models of lipid malabsorption and obesity, the detailed in vitro protocols provided here enable researchers to effectively utilize this compound in their investigations into lipid metabolism. Future research could focus on evaluating the in vivo efficacy and pharmacokinetic profile of this compound to explore its potential as a therapeutic agent.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Obesity Models Using Panclicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of various metabolic disorders, including type 2 diabetes, cardiovascular diseases, and non-alcoholic fatty liver disease.[1] One of the key strategies in the management of obesity is the inhibition of dietary fat digestion and absorption. Pancreatic lipase (B570770) is the primary enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[2] Its inhibition presents a viable therapeutic target for weight management.[1]
Panclicin B is a potent and irreversible inhibitor of pancreatic lipase, isolated from Streptomyces sp. NR 0619.[3][4] Structurally, it is an alanine-type β-lactone, analogous to tetrahydrolipstatin (the active form of Orlistat).[3][4] this compound exerts its inhibitory effect by forming a covalent bond with the serine residue in the active site of pancreatic lipase, thereby inactivating the enzyme.[1] These application notes provide detailed protocols for utilizing this compound to investigate obesity in both in vitro and in vivo models.
Mechanism of Action: Pancreatic Lipase Inhibition
This compound's primary mechanism of action in the context of obesity is the inhibition of pancreatic lipase in the gastrointestinal tract. This leads to a reduction in the digestion and subsequent absorption of dietary fats, resulting in decreased caloric intake and, consequently, weight loss.
Caption: this compound's mechanism of action.
In Vitro Pancreatic Lipase Inhibition Assay
This protocol outlines an in vitro assay to determine the inhibitory activity of this compound on pancreatic lipase.
Materials:
-
Porcine pancreatic lipase (PPL)
-
p-Nitrophenyl butyrate (B1204436) (p-NPB) as a substrate
-
Tris-HCl buffer (pH 8.0)
-
This compound
-
Orlistat (B1677487) (as a positive control)[4]
-
96-well microplate reader
Protocol:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare various concentrations of this compound and Orlistat in the appropriate solvent.
-
In a 96-well plate, add the PPL solution to each well.
-
Add different concentrations of this compound or Orlistat to the respective wells and incubate.
-
Initiate the reaction by adding the p-NPB substrate to all wells.
-
Measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitrophenol formation.
-
Calculate the percentage of inhibition for each concentration of this compound and Orlistat.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) for this compound.
Table 1: In Vitro Inhibitory Activity of Panclicins against Porcine Pancreatic Lipase
| Compound | Type | IC50 (µM) |
| Panclicin A | Alanine | 2.9[3] |
| This compound | Alanine | 2.6 [3] |
| Panclicin C | Glycine | 0.62[3] |
| Panclicin D | Glycine | 0.66[3] |
| Panclicin E | Glycine | 0.89[3] |
In Vivo High-Fat Diet-Induced Obesity Model Protocol
As no direct in vivo studies using this compound are publicly available, this protocol is based on established methodologies for other pancreatic lipase inhibitors, such as Orlistat, and should be optimized for this compound.[4][5]
Animal Model:
-
Male C57BL/6J mice or Sprague-Dawley rats are commonly used.[4]
Experimental Workflow:
Caption: Experimental workflow for the in vivo obesity model.
Detailed Protocol:
-
Acclimatization (1 week): House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.
-
Obesity Induction (8-12 weeks):
-
Divide animals into two groups:
-
Control Group: Fed a standard chow diet (e.g., 10% kcal from fat).
-
High-Fat Diet (HFD) Group: Fed a diet with 45-60% kcal from fat.
-
-
Monitor body weight and food intake weekly.
-
-
Treatment Phase (4-8 weeks):
-
After successful induction of obesity (HFD group shows significantly higher body weight than the control group), subdivide the HFD group into:
-
HFD Control: Continue on HFD + vehicle.
-
This compound Treated: HFD + this compound (dosage to be determined based on its in vitro potency and pilot studies; administered orally before meals).
-
Positive Control: HFD + Orlistat (e.g., 10 mg/kg body weight).[6]
-
-
Continue monitoring body weight and food intake.
-
-
Biochemical and Physiological Analysis (at the end of the treatment phase):
-
Fecal Fat Analysis: Collect feces over a 24-hour period to measure undigested fat content.
-
Blood Collection: Collect blood samples via cardiac puncture or tail vein for analysis of:
-
Plasma triglycerides, total cholesterol, HDL, and LDL.
-
Fasting blood glucose and insulin (B600854) levels.
-
Liver enzymes (ALT, AST).
-
-
Oral Glucose Tolerance Test (OGTT): To assess glucose metabolism.
-
Tissue Collection: Euthanize animals and collect liver and adipose tissue (epididymal, perirenal) for weight measurement and histopathological analysis.
-
-
Histopathology:
-
Fix liver and adipose tissue in 10% formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess hepatic steatosis and adipocyte size.
-
Expected Outcomes and Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the in vivo study.
Table 2: Effect of this compound on Body Weight and Adipose Tissue
| Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) | Epididymal Fat Weight (g) | Perirenal Fat Weight (g) |
| Control | |||||
| HFD Control | |||||
| This compound | |||||
| Orlistat |
Table 3: Effect of this compound on Serum Lipid Profile and Glucose Metabolism
| Group | Triglycerides (mg/dL) | Total Cholesterol (mg/dL) | HDL (mg/dL) | LDL (mg/dL) | Fasting Glucose (mg/dL) | Fasting Insulin (µU/mL) |
| Control | ||||||
| HFD Control | ||||||
| This compound | ||||||
| Orlistat |
Table 4: Effect of this compound on Fecal Fat Excretion and Liver Enzymes
| Group | Fecal Fat ( g/24h ) | ALT (U/L) | AST (U/L) |
| Control | |||
| HFD Control | |||
| This compound | |||
| Orlistat |
Downstream Signaling Pathways
While the primary action of this compound is at the level of the gastrointestinal lumen, the downstream metabolic consequences of reduced fat absorption can influence various intracellular signaling pathways involved in lipid metabolism and energy homeostasis.
References
- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Modeling and simulation of orlistat to predict weight loss and weight maintenance in obesity patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Orlistat exerts anti-obesity and anti-tumorigenic effects in a transgenic mouse model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Atherogenic Effects of Orlistat on Obesity-Induced Vascular Oxidative Stress Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Panclicin B: A Tool for Probing Enzyme Kinetics of Pancreatic Lipase
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Panclicin B is a potent, naturally occurring inhibitor of pancreatic lipase (B570770), an essential enzyme for the digestion of dietary fats.[1][2] Isolated from Streptomyces sp. NR 0619, this compound belongs to the alanine-type panclicins and functions as an irreversible inhibitor of this key enzyme.[1][2] Its mechanism of action, analogous to the well-known anti-obesity drug Orlistat (a derivative of tetrahydrolipstatin), involves the formation of a stable, covalent bond with the active site of pancreatic lipase, thereby rendering it inactive.[1][2] This characteristic makes this compound a valuable tool for in-vitro studies of enzyme kinetics, particularly for researchers investigating lipid metabolism and developing novel therapeutics for obesity and related metabolic disorders.
This document provides detailed application notes and protocols for utilizing this compound in enzyme kinetics studies of pancreatic lipase.
Data Presentation
The inhibitory activities of this compound and its analogues against porcine pancreatic lipase are summarized below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Type | IC50 (µM) for Porcine Pancreatic Lipase |
| Panclicin A | Alanine | 2.9[1][2] |
| This compound | Alanine | 2.6 [1][2] |
| Panclicin C | Glycine | 0.62[1][2] |
| Panclicin D | Glycine | 0.66[1][2] |
| Panclicin E | Glycine | 0.89[1][2] |
Note: The glycine-type panclicins (C, D, and E) are noted to be two to threefold more potent than tetrahydrolipstatin (THL), the parent compound of Orlistat. The alanine-type panclicins (A and B) are less potent than the glycine-type compounds.[2]
Mechanism of Action: Irreversible Inhibition
This compound, like other panclicins and Orlistat, contains a reactive β-lactone ring.[3] This ring is crucial for its inhibitory activity. The mechanism involves the nucleophilic attack by the serine residue within the catalytic triad (B1167595) of the pancreatic lipase active site on the carbonyl group of the β-lactone ring. This results in the formation of a stable, covalent acyl-enzyme intermediate, which effectively and irreversibly inactivates the enzyme.
Caption: Irreversible inhibition of pancreatic lipase by this compound.
Experimental Protocols
This section outlines a detailed protocol for determining the inhibitory effect of this compound on pancreatic lipase activity using a colorimetric assay with p-nitrophenyl butyrate (B1204436) (pNPB) as the substrate.
Materials and Reagents:
-
Porcine Pancreatic Lipase (PPL)
-
This compound
-
p-Nitrophenyl butyrate (pNPB)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Triton X-100
-
Acetonitrile
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Experimental Workflow:
Caption: Experimental workflow for this compound inhibition assay.
Detailed Procedure:
-
Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer. The final concentration in the well should be optimized based on preliminary experiments to ensure a linear reaction rate over the desired time course.
-
Inhibitor Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.
-
Working Inhibitor Solutions: Prepare serial dilutions of the this compound stock solution in Tris-HCl buffer to achieve the desired final concentrations in the assay.
-
Substrate Solution: Prepare a stock solution of p-nitrophenyl butyrate (pNPB) in acetonitrile.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add the following in the specified order:
-
Tris-HCl buffer (to make up the final volume).
-
A specific volume of the working inhibitor solution (this compound) or vehicle (for control wells).
-
A specific volume of the enzyme solution (porcine pancreatic lipase).
-
-
Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
Initiate the enzymatic reaction by adding a specific volume of the pNPB substrate solution to each well.
-
Immediately start monitoring the change in absorbance at 405 nm using a microplate reader at 37°C. The absorbance should be read kinetically for a set period (e.g., 15-30 minutes) or as an endpoint reading after a fixed incubation time. The product of the reaction, p-nitrophenol, is yellow and absorbs light at this wavelength.
-
-
Controls:
-
Negative Control (No Inhibitor): Contains the enzyme, buffer, and substrate, but no this compound (vehicle only). This represents 100% enzyme activity.
-
Blank: Contains the buffer and substrate, but no enzyme. This is used to correct for any non-enzymatic hydrolysis of the substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula:
% Inhibition = [(Activity of control - Activity with inhibitor) / Activity of control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the pancreatic lipase activity, by fitting the data to a suitable dose-response curve.
-
This compound serves as a well-characterized and potent tool for studying the enzyme kinetics of pancreatic lipase. Its irreversible mechanism of action provides a clear model for understanding enzyme inhibition. The protocols and data presented here offer a solid foundation for researchers to incorporate this compound into their studies on lipid metabolism and the development of novel lipase inhibitors.
References
- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Panclicin B Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Panclicin B. The focus is on addressing the challenges of its low aqueous solubility to ensure reliable and reproducible results in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and irreversible inhibitor of pancreatic lipase (B570770), an enzyme crucial for the digestion of dietary fats.[1][2] Structurally, it is a beta-lactone analogue, similar to the well-known lipase inhibitor Orlistat.[1] Like many lipophilic compounds, this compound has poor water solubility, which can lead to several challenges in in vitro settings.[3] Inaccurate concentrations, precipitation in aqueous culture media, and reduced bioavailability to cellular targets can all result from poor solubility, leading to unreliable experimental outcomes.
Q2: What are the initial steps to take when I encounter solubility issues with this compound?
The first step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[4][5] From this stock, you can make serial dilutions into your aqueous assay buffer or cell culture medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system.[6]
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What should I do?
This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution.[3] Here are a few troubleshooting steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform a series of stepwise dilutions.[6]
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the stock solution to the aqueous medium.
-
Lower Stock Concentration: Using a less concentrated stock solution may help, although this will result in a higher final percentage of the organic solvent.[3]
-
Co-solvents: Consider the use of a co-solvent system. For instance, a small amount of polyethylene (B3416737) glycol (PEG) or other biocompatible solvents can be used in conjunction with DMSO to improve solubility.[3][7]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[8][9] Preparing an inclusion complex of this compound with a cyclodextrin (B1172386) can significantly improve its solubility in aqueous solutions.
Q4: What is the maximum recommended concentration of DMSO for cell-based assays?
The tolerance of cell lines to DMSO can vary. However, it is generally recommended to keep the final concentration of DMSO at or below 0.5%, with many studies suggesting that concentrations below 0.1% are preferable to minimize any potential for cytotoxicity or off-target effects.[6] It is always best practice to include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test conditions, to account for any effects of the solvent itself.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the chosen organic solvent. | The solvent may not be appropriate for this compound, or the concentration is too high. | Try a different organic solvent such as ethanol (B145695) or dimethylformamide (DMF).[10] If using DMSO, gentle warming and vortexing may aid dissolution. |
| A precipitate forms immediately upon dilution of the stock solution into aqueous media. | The compound is "crashing out" of solution due to the rapid change in solvent polarity. | Perform serial dilutions rather than a single large dilution. Ensure vigorous mixing during dilution. Consider using a co-solvent or preparing a cyclodextrin inclusion complex.[3][6] |
| The solution is cloudy or contains visible particles after dilution. | This indicates that the solubility limit has been exceeded or that the compound is not stable in the aqueous environment. | Centrifuge the solution to pellet any precipitate before adding it to your assay. However, this means the actual concentration will be lower than intended. The best approach is to improve the solubility using methods like cyclodextrin complexation. |
| Inconsistent results between experiments. | This could be due to variable amounts of dissolved this compound. | Prepare fresh dilutions for each experiment from a stable stock solution. Ensure your stock solution is stored correctly (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles.[5] Standardize your dilution protocol to ensure reproducibility. |
| Vehicle control (DMSO) is showing an effect in the assay. | The concentration of DMSO is too high for your specific cell line or assay system. | Reduce the final concentration of DMSO in your assay to below 0.1% if possible. Always run a vehicle control to monitor for solvent effects. |
Data Presentation: Solubility Enhancement Strategies
Table 1: Comparison of Solubilization Methods
| Method | Principle | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Co-solvency (e.g., DMSO, PEG-400) | Reduces the polarity of the aqueous solvent.[7] | 10 to 100-fold | Simple to implement. | Potential for solvent toxicity or interference with the assay.[7] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug within a hydrophilic shell.[8][9] | 10 to 1000-fold or more | Low toxicity, high efficiency.[8] | Requires preparation of the inclusion complex; may alter drug-target interactions. |
| pH Adjustment | For ionizable drugs, changing the pH can increase the proportion of the more soluble ionized form. | Variable, depends on the pKa of the drug. | Simple and effective for ionizable compounds. | This compound is not strongly ionizable; not applicable. |
| Use of Surfactants | Forms micelles that can solubilize hydrophobic compounds. | 10 to 100-fold | Effective at low concentrations. | Can interfere with cell membranes and some assays. |
Table 2: Common Cyclodextrins and Their Properties
| Cyclodextrin Type | Aqueous Solubility ( g/100 mL at 25°C) | Cavity Diameter (Å) | Primary Use |
| α-Cyclodextrin (α-CD) | 14.5 | 4.7 - 5.3 | Complexing small molecules. |
| β-Cyclodextrin (β-CD) | 1.85 | 6.0 - 6.5 | Widely used for a variety of drug molecules. |
| γ-Cyclodextrin (γ-CD) | 23.2 | 7.5 - 8.3 | For larger guest molecules. |
| Hydroxypropyl-β-CD (HP-β-CD) | > 60 | 6.0 - 6.5 | High aqueous solubility and low toxicity.[9] |
| Sulfobutylether-β-CD (SBE-β-CD) | > 50 | 6.0 - 6.5 | High aqueous solubility, used in approved drug formulations.[9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[5]
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
This protocol provides a general method for forming an inclusion complex to enhance the aqueous solubility of this compound.[11][12]
-
Materials: this compound, a suitable cyclodextrin (e.g., HP-β-CD), organic solvent (e.g., ethanol), and deionized water.
-
Procedure:
-
Dissolve the desired molar equivalent of this compound in a minimal amount of ethanol.
-
In a separate container, dissolve a molar equivalent (commonly a 1:1 molar ratio is a starting point) of HP-β-CD in deionized water.[11]
-
Slowly add the this compound solution to the aqueous cyclodextrin solution while stirring continuously.
-
Continue to stir the mixture for 24-48 hours at room temperature to allow for complex formation.
-
Remove the organic solvent and some of the water under reduced pressure using a rotary evaporator.
-
The resulting aqueous solution containing the this compound-cyclodextrin complex can be used directly or lyophilized (freeze-dried) to obtain a stable powder that is readily soluble in water.[13]
-
Visualizations
Caption: A workflow diagram for preparing and troubleshooting this compound solutions.
Caption: The mechanism of action of this compound in inhibiting fat digestion.
References
- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Methods for in vitro percutaneous absorption studies III: hydrophobic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. investigo.biblioteca.uvigo.es [investigo.biblioteca.uvigo.es]
- 13. oatext.com [oatext.com]
Technical Support Center: Stabilizing Panclicin B in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Panclicin B in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary cause of this compound degradation in aqueous solutions is the hydrolysis of its β-lactone ring.[1][2][3][4] This is a common degradation pathway for compounds containing a β-lactone moiety, leading to the opening of the four-membered ring and loss of biological activity.[1][2][3][4]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is expected to be highly pH-dependent. Generally, β-lactones are susceptible to both acid- and base-catalyzed hydrolysis.[2][5] The degradation rate is typically lowest in a slightly acidic to neutral pH range.[5][6] In highly acidic or alkaline conditions, the rate of hydrolysis increases significantly.
Q3: What are the visible signs of this compound degradation?
A3: Visible signs of degradation can include a change in the color or clarity of the solution, or the formation of precipitate.[7] However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical methods like HPLC or LC-MS to accurately assess the stability of this compound.[7][8]
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound in an anhydrous organic solvent such as DMSO and store them at -20°C or -80°C.[9] Aqueous working solutions should be prepared fresh before each experiment. To minimize degradation, use a buffer with a slightly acidic to neutral pH for your aqueous solutions.
Q5: Can I do anything to improve the stability of this compound in my aqueous experimental setup?
A5: Yes, several strategies can be employed:
-
pH Control: Maintain the pH of your aqueous solution within the optimal stability range for β-lactones (typically slightly acidic to neutral).[5][6]
-
Temperature: Perform experiments at the lowest feasible temperature to slow down the degradation rate.[8]
-
Minimize Time in Aqueous Solution: Add this compound to your aqueous experimental system as close to the time of the assay as possible.[7]
-
Use of Co-solvents: In some cases, the addition of co-solvents may improve stability, but this needs to be validated for your specific experimental system.[9]
Troubleshooting Guide
| Symptom/Observation | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in the aqueous experimental medium. | 1. Verify Stock Solution Integrity: Use HPLC or LC-MS to confirm the purity and concentration of your this compound stock solution.[7] 2. Assess Stability in Experimental Medium: Perform a time-course experiment to determine the stability of this compound under your specific experimental conditions (buffer, temperature, duration).[7][8] 3. Prepare Fresh Solutions: Always prepare aqueous working solutions of this compound fresh from a frozen organic stock immediately before use.[8] |
| Visible precipitate in the aqueous solution | Poor aqueous solubility or degradation to an insoluble product. | 1. Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum soluble concentration of this compound in your aqueous buffer.[9] 2. Adjust Solvent System: Consider the use of a co-solvent to improve solubility, ensuring it does not interfere with your assay.[9] 3. Analyze the Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradation product. |
| Appearance of new peaks in HPLC/LC-MS analysis over time | Chemical degradation of this compound. | 1. Characterize Degradants: If possible, identify the structure of the degradation products to understand the degradation pathway. This will likely be the hydrolyzed β-lactone ring. 2. Optimize Solution Conditions: Adjust the pH and temperature of your aqueous solution to minimize the rate of degradation. |
| Batch-to-batch variability in experimental results | Inconsistent quality or handling of different batches of this compound. | 1. Quality Control: Perform analytical validation (e.g., purity, identity) on each new batch of this compound before use.[7] 2. Standardize Protocols: Ensure consistent procedures for solution preparation and storage across all experiments.[8] |
Data on Stability of β-Lactone Containing Compounds
| pH | Temperature (°C) | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 5.0 | 25 | 72 | 0.0096 |
| 5.0 | 37 | 36 | 0.0192 |
| 7.4 | 25 | 24 | 0.0289 |
| 7.4 | 37 | 8 | 0.0866 |
| 9.0 | 25 | 4 | 0.1733 |
| 9.0 | 37 | <1 | >0.6931 |
Note: This is hypothetical data for illustrative purposes. Actual stability will vary depending on the specific structure of the compound and the exact composition of the buffer.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in an Aqueous Buffer
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer over time.
1. Materials:
- This compound
- Anhydrous DMSO
- Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
- HPLC or LC-MS system
- Incubator or water bath
2. Procedure:
- Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Prepare Working Solution: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest.
- Time Points: Aliquot the working solution into separate, sealed vials for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).
- Incubation: Incubate the vials at the desired temperature (e.g., 25°C or 37°C).
- Sample Collection: At each time point, remove one vial and immediately quench the degradation by adding an equal volume of cold acetonitrile (B52724) or methanol. This will also precipitate any proteins in the buffer.
- Sample Preparation for Analysis: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to an HPLC vial for analysis.
- Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method.
- Data Analysis: Quantify the peak area of the parent this compound at each time point relative to the T=0 sample. Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Protocol 2: Forced Degradation Study of this compound
This protocol describes a forced degradation study to understand the degradation pathways of this compound under various stress conditions.[10][11]
1. Materials:
- This compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (B78521) (NaOH)
- Hydrogen peroxide (H₂O₂)
- Photostability chamber
- Oven
- HPLC or LC-MS system
2. Procedure:
- Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
- Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at room temperature for 4 hours.
- Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
- Thermal Degradation: Expose solid this compound to 80°C in an oven for 48 hours.
- Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
- Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all stressed samples using a validated HPLC or LC-MS method to identify and quantify the degradation products.
Visualizations
Caption: Hydrolysis of the β-lactone ring in this compound.
Caption: A generalized workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity of lactones and GHB formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of storage conditions on the stability of β-lapachone in solid state and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. longdom.org [longdom.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in Panclicin B fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Panclicin B, a potent pancreatic lipase (B570770) inhibitor produced by Streptomyces sp. NR 0619[1]. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues related to low fermentation yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
A1: Panclicins are a group of potent pancreatic lipase inhibitors isolated from Streomyces sp. NR 0619[1]. They are structurally analogous to tetrahydrolipstatin (THL) and feature a β-lactone ring, which is responsible for the irreversible inhibition of pancreatic lipase[1]. There are several types of panclicins (A, B, C, D, and E), with Panclicins C, D, and E showing higher potency than Panclicins A and B[1][2]. The potency of each panclicin is influenced by the amino acid moiety in its structure[1].
Q2: What is a typical fermentation process for this compound production?
A2: A typical fermentation process for producing secondary metabolites like this compound from Streptomyces involves a multi-stage process. It starts with the preparation of a seed culture from a well-sporulated stock, which is then used to inoculate a larger production medium. The fermentation is carried out in a bioreactor with controlled physical parameters such as temperature, pH, agitation, and aeration for a specific duration, often several days[3].
Q3: What is considered a "low yield" for this compound fermentation?
Q4: How is this compound quantified in a fermentation broth?
A4: this compound can be quantified using High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method with a C18 column and UV detection is a common approach for analyzing similar compounds[5]. The method would involve extracting this compound from the fermentation broth, followed by separation and quantification against a standard curve of purified this compound.
Troubleshooting Guide for Low this compound Yield
Low yield of this compound can be attributed to a variety of factors, ranging from the quality of the inoculum to the composition of the fermentation medium and the physical parameters of the fermentation process. This guide provides a systematic approach to troubleshooting common issues.
Problem 1: Inconsistent or No this compound Production
Possible Cause 1: Poor Inoculum Quality
A healthy and viable inoculum is critical for a successful fermentation.
-
Troubleshooting Steps:
-
Strain Viability: Ensure the Streptomyces sp. NR 0619 strain is from a reliable stock and has not undergone excessive subculturing, which can lead to strain degeneration.
-
Spore Quality: Use fresh, well-sporulated cultures for preparing the seed culture.
-
Seed Culture Age: Optimize the age of the seed culture. For many Streptomyces fermentations, a 48-hour seed culture is effective[3].
-
Inoculum Size: The volume of the inoculum is crucial. An inoculum size of 5-20% (v/v) is a typical starting point for optimization[3].
-
Possible Cause 2: Suboptimal Fermentation Medium
The composition of the fermentation medium directly impacts the production of secondary metabolites.
-
Troubleshooting Steps:
-
Carbon Source: Complex carbon sources like starch or glycerol (B35011) are often preferred over simple sugars like glucose, which can cause catabolite repression[6]. Experiment with different carbon sources and concentrations.
-
Nitrogen Source: Organic nitrogen sources such as peptone, yeast extract, or soybean meal are generally effective for Streptomyces[3][6]. Evaluate different nitrogen sources and their concentrations.
-
Phosphate (B84403) Levels: High phosphate concentrations can inhibit secondary metabolite production. Ensure that the phosphate level in the medium is not excessive.
-
Trace Elements: Ensure the medium contains essential trace elements required for Streptomyces growth and secondary metabolism.
-
Problem 2: Low but Consistent this compound Production
If this compound is consistently produced but at a low yield, the fermentation conditions may need optimization.
Possible Cause 1: Non-ideal Physical Fermentation Parameters
Physical parameters such as temperature, pH, agitation, and aeration play a significant role in fermentation performance.
-
Troubleshooting Steps:
-
Temperature: The optimal temperature for Streptomyces growth and secondary metabolite production is typically between 28-32°C[3]. Verify and optimize the temperature.
-
pH: The optimal pH for Streptomyces fermentation is generally in the neutral to slightly alkaline range (pH 7.0-8.0)[3][7]. Monitor and control the pH throughout the fermentation.
-
Agitation and Aeration: Adequate dissolved oxygen is crucial for aerobic fermentation. Optimize the agitation speed and aeration rate to ensure sufficient oxygen supply without causing excessive shear stress on the cells[8].
-
Possible Cause 2: Precursor Limitation
The biosynthesis of this compound, similar to the related compound lipstatin, likely involves fatty acid precursors[4]. A lack of these precursors can limit the final yield.
-
Troubleshooting Steps:
-
Precursor Feeding: Experiment with feeding potential precursors, such as linoleic acid and an omega-9 fatty acid (e.g., oleic acid), during the fermentation[4]. The timing and concentration of precursor addition should be optimized. Leucine or its precursors may also be beneficial as Panclicins contain an amino acid moiety[1][4].
-
Data Presentation
Table 1: Panclicin Inhibitory Activity
| Panclicin | Type | IC50 (µM)[2] |
| A | Alanine | 2.9 |
| B | Alanine | 2.6 |
| C | Glycine | 0.62 |
| D | Glycine | 0.66 |
| E | Glycine | 0.89 |
Table 2: General Fermentation Parameter Optimization Ranges for Streptomyces
| Parameter | Typical Range | Reference |
| Temperature | 25-32°C | [3][7] |
| Initial pH | 6.5-8.0 | [3][7] |
| Inoculum Size | 4-20% (v/v) | [3][7] |
| Agitation Speed | 140-200 rpm | [7][8] |
| Fermentation Time | 7-9 days | [7] |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
This protocol is a straightforward method to screen the impact of individual media components on this compound yield.
-
Establish a Baseline: Prepare a basal fermentation medium (e.g., Luria-Bertani broth) and conduct a fermentation to establish a baseline this compound yield[9].
-
Vary One Factor: For each new experiment, vary the concentration of a single component (e.g., carbon source, nitrogen source) while keeping all other components constant.
-
Analyze the Yield: After the fermentation period, extract and quantify the this compound yield for each experimental condition.
-
Identify Optimal Concentration: Determine the concentration of each component that results in the highest this compound yield.
-
Combine Optimal Factors: Once the optimal concentration for each component is identified, combine them into a new optimized medium and validate the improved yield.
Protocol 2: Quantification of this compound using HPLC
This protocol provides a general framework for quantifying this compound from a fermentation broth.
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to separate the supernatant from the biomass.
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to obtain a crude extract.
-
Re-dissolve the crude extract in a suitable solvent (e.g., methanol) for HPLC analysis.
-
-
HPLC Conditions (Hypothetical):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid[5].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Run the prepared samples and standards on the HPLC system.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Hypothetical biosynthetic pathway of this compound.
Caption: Experimental workflow for fermentation optimization.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. US8501444B2 - Fermentation process for higher yield coefficient of lipase-inhibitor with respect to consumed fatty acid - Google Patents [patents.google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. med.wmich.edu [med.wmich.edu]
Technical Support Center: Optimizing Panclicin B Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful extraction and optimization of Panclicin B from Streptomyces cultures.
Troubleshooting Guide
This guide addresses common problems encountered during this compound extraction in a question-and-answer format.
Question: Why is my this compound yield consistently low despite good cell growth?
Answer: Low yields with good biomass often point to issues in the secondary metabolism induction or extraction process. Consider the following:
-
Nutrient Limitation/Imbalance: Secondary metabolite production in Streptomyces is often triggered by the depletion of a primary nutrient like phosphate (B84403) or a specific carbon/nitrogen source.[1] If your medium is too rich or not properly balanced, the culture may remain in the primary growth phase.
-
Solution: Optimize the carbon-to-nitrogen ratio in your fermentation medium. Experiment with different nutrient sources. A fed-batch strategy can also help maintain optimal nutrient levels for production.[1]
-
-
Suboptimal pH: The optimal pH for Streptomyces growth may differ from the optimal pH for this compound production.[1] Production of secondary metabolites often favors a neutral to slightly alkaline pH range.[2][3]
-
Solution: Monitor and control the pH of the culture throughout the fermentation process. Conduct a pH-profiling experiment to determine the ideal pH for this compound synthesis, which may be between 7.0 and 8.5.[3]
-
-
Inadequate Aeration: Oxygen is crucial for the growth of aerobic Streptomyces and the biosynthesis of many secondary metabolites.[1]
-
Solution: Ensure sufficient aeration and agitation to maintain adequate dissolved oxygen (DO) levels, especially during the exponential growth and production phases.[1]
-
-
Extraction Inefficiency: The choice of solvent and extraction pH can dramatically affect yield. This compound, being a lipophilic molecule, requires an appropriate organic solvent.
-
Solution: Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting secondary metabolites from Streptomyces fermentation broths.[2][4] Ensure the pH of the culture filtrate is adjusted to neutral or slightly acidic before extraction to ensure this compound is in its non-ionized, more solvent-extractable form.
-
Question: My final extract shows little to no biological activity. What could be the cause?
Answer: A loss of activity suggests the degradation of the this compound molecule. The β-lactone ring in this compound is susceptible to hydrolysis.
-
pH-Induced Degradation: The β-lactone ring is prone to hydrolysis under strong acidic or alkaline conditions.[5] Exposing the molecule to harsh pH levels during extraction or storage can lead to ring-opening and inactivation.
-
Solution: Maintain a pH range of 4.5 to 7.0 during extraction and subsequent purification steps.[6] Avoid prolonged exposure to pH values outside this range.
-
-
Thermal Degradation: High temperatures can accelerate the degradation of heat-sensitive compounds like this compound.[7]
-
Solution: Perform solvent evaporation under reduced pressure at a low temperature (e.g., <40°C).[8] Store extracts and purified fractions at -20°C or below.
-
-
Enzymatic Degradation: Endogenous enzymes (lipases, esterases) released during cell lysis could potentially degrade this compound.
-
Solution: Separate the mycelium from the culture broth quickly after fermentation. Consider methods that rapidly inactivate enzymes, such as flash-freezing the biomass or performing the initial extraction with a solvent containing a denaturing agent, although this must be compatible with downstream processes.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest? A1: this compound is a natural product isolated from Streptomyces sp. NR 0619.[9] It is a potent, irreversible inhibitor of pancreatic lipase (B570770), the primary enzyme responsible for digesting dietary fats.[10] Its inhibitory action makes it a molecule of interest for research into anti-obesity therapeutics. This compound is an analog of tetrahydrolipstatin (THL) and contains a reactive β-lactone ring.[9]
Q2: What are the optimal culture conditions for producing this compound? A2: While specific conditions for Streptomyces sp. NR 0619 are proprietary, optimal conditions for secondary metabolite production in related Streptomyces species typically involve:
-
pH: Initial pH of 7.0, often rising to 8.0-8.5 during production.[3][6]
-
Incubation Time: 7 to 14 days, as secondary metabolite production occurs during the stationary phase.[2][4]
-
Media: A complex medium containing sources like soybean meal, glucose, and yeast extract is often effective.[2]
Q3: Which solvent is best for extracting this compound? A3: Ethyl acetate is widely recommended for extracting moderately polar to non-polar secondary metabolites like this compound from Streptomyces culture filtrates.[2][4] Other solvents like chloroform (B151607) and butanol can also be used, but ethyl acetate generally provides a good balance of selectivity and yield.
Q4: How can I purify the crude extract to isolate this compound? A4: A multi-step chromatographic approach is necessary. A common workflow involves:
-
Initial Cleanup: Solid-Phase Extraction (SPE) using a C18 or silica (B1680970) cartridge to remove highly polar and non-polar impurities.
-
Fractionation: Column chromatography on silica gel, eluting with a gradient of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[11][12]
-
Final Purification: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column with a water/acetonitrile (B52724) or water/methanol (B129727) gradient is typically used to achieve high purity.[1]
Q5: How should I store this compound to ensure its stability? A5: Due to the reactive β-lactone ring, this compound should be stored under conditions that minimize degradation. Store dried, purified this compound at -20°C or preferably -80°C. For solutions, dissolve in an anhydrous aprotic solvent like DMSO or ethanol (B145695) and store at -80°C in small aliquots to avoid freeze-thaw cycles.
Data Presentation
Table 1: Comparison of Panclicin Inhibitory Activity
This table compares the half-maximal inhibitory concentration (IC₅₀) of different Panclicins against porcine pancreatic lipase.
| Compound | Type | IC₅₀ (µM)[9] | Relative Potency Notes[9] |
| Panclicin A | Alanine | 2.9 | Less potent than glycine-type Panclicins. |
| This compound | Alanine | 2.6 | Similar potency to Panclicin A. |
| Panclicin C | Glycine | 0.62 | Two to threefold more potent than tetrahydrolipstatin (THL). |
| Panclicin D | Glycine | 0.66 | Similar potency to Panclicin C. |
| Panclicin E | Glycine | 0.89 | Slightly less potent than Panclicins C and D. |
Table 2: Effect of Culture Parameters on Secondary Metabolite Yield in Streptomyces
This table summarizes typical optimization data for secondary metabolite production, which can be used as a starting point for optimizing this compound production.
| Parameter | Condition A | Condition B | Condition C | Optimal Range/Value | Citation |
| pH | 6.5 | 7.5 | 8.0 | 7.5 - 8.0 | [2] |
| Temperature | 25°C | 30°C | 40°C | 30°C | [2] |
| Incubation Time | 4 days | 7 days | 10 days | 7 days | [2] |
| Soybean Conc. | 0.5 g/L | 2.5 g/L | 4.0 g/L | 2.5 g/L | [2] |
| K₂HPO₄ Conc. | 1.0 g/L | 2.5 g/L | 4.0 g/L | 2.5 g/L | [2] |
| MgSO₄·7H₂O Conc. | 0.5 g/L | 1.0 g/L | 2.0 g/L | 1.0 g/L | [2] |
Experimental Protocols
Protocol 1: Crude Extraction of this compound
This protocol details the initial solvent extraction of this compound from the Streptomyces fermentation broth.
-
Harvesting: After the optimal incubation period (e.g., 7-10 days), harvest the fermentation broth.
-
Separation: Separate the mycelial mass from the culture broth by centrifugation (e.g., 5000 rpm for 15 minutes) or vacuum filtration. The majority of this compound is expected to be in the culture filtrate (supernatant).
-
pH Adjustment: Transfer the culture filtrate to a large beaker. Adjust the pH to ~6.0-7.0 using a dilute acid (e.g., 1M HCl). This step ensures this compound is in its neutral form.
-
Solvent Extraction:
-
Transfer the pH-adjusted filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate (e.g., 1:1 v/v).[4]
-
Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The upper organic layer contains this compound.
-
Drain the lower aqueous layer. Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
-
Drying and Concentration:
-
Pool all the ethyl acetate fractions.
-
Dry the pooled extract by passing it through anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove residual water.
-
Concentrate the dried extract to near dryness using a rotary evaporator at a temperature below 40°C.
-
-
Storage: Transfer the resulting crude extract to a pre-weighed vial. Dry completely under a stream of nitrogen gas. Store the crude extract at -20°C until further purification.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol provides a method for the initial cleanup and fractionation of the crude extract.
-
Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 2-3 column volumes of methanol, followed by 2-3 column volumes of deionized water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Re-dissolve the crude extract from Protocol 1 in a minimal amount of methanol or a methanol/water mixture.
-
Load the dissolved sample onto the conditioned C18 cartridge.
-
-
Washing (Removing Polar Impurities):
-
Wash the cartridge with 2-3 column volumes of a low-organic solvent mixture (e.g., 10-20% methanol in water) to elute highly polar, water-soluble impurities. Discard this fraction.
-
-
Elution (Collecting this compound):
-
Elute the this compound fraction using a more non-polar solvent. Stepwise elution can be performed with increasing concentrations of methanol or acetonitrile in water (e.g., 50%, 80%, and 100% methanol).
-
Collect these fractions separately. This compound is expected to elute in the higher organic content fractions (e.g., 80-100% methanol).
-
-
Analysis and Pooling:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify which ones contain this compound.
-
Pool the fractions containing the target compound and concentrate using a rotary evaporator.
-
Visualizations
Caption: Proposed biosynthetic pathway for this compound, based on the known pathway of its analog, lipstatin.[13][14]
Caption: General workflow for the extraction and purification of this compound from Streptomyces culture.
Caption: A decision tree to troubleshoot common issues leading to low yields of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites | International Current Pharmaceutical Journal [banglajol.info]
- 3. Culture optimization of Streptomyces sp. KRA16-334 for increased yield of new herbicide 334-W4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and activity of porcine lipase against temperature and chemical denaturants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Exploration of Diverse Secondary Metabolites From Streptomyces sp. YINM00001, Using Genome Mining and One Strain Many Compounds Approach [frontiersin.org]
- 12. Exploration of Diverse Secondary Metabolites From Streptomyces sp. YINM00001, Using Genome Mining and One Strain Many Compounds Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Operon for Biosynthesis of Lipstatin, the Beta-Lactone Inhibitor of Human Pancreatic Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Chemical Synthesis of Panclicin B and Analogues
Disclaimer: The following troubleshooting guide is based on documented challenges in the synthesis of tetrahydrolipstatin (Orlistat), a close structural analogue of Panclicin B. While a dedicated total synthesis for this compound is not extensively reported in publicly available literature, the synthetic challenges, particularly concerning the stereocontrolled formation of the β-lactone core and the installation of the amino acid side chain, are highly comparable.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The primary challenges in the synthesis of this compound and its analogues revolve around three key areas:
-
Stereoselective construction of the β-lactone core: The strained four-membered ring is a critical pharmacophore, and its formation with the correct stereochemistry is non-trivial.[1][2]
-
Control of multiple stereocenters: The acyclic backbone contains several stereocenters that need to be set with high fidelity.
-
Esterification with the N-formyl-amino acid side chain: Coupling the β-lactone core with the N-formyl-alanine (for this compound) can be challenging due to steric hindrance and potential side reactions.[2]
Q2: Which methods are commonly employed for the formation of the β-lactone ring in this compound analogues?
A2: Several methods have been successfully used, each with its own advantages and disadvantages. The main approaches include intramolecular cyclization of β-hydroxy carboxylic acid precursors and catalytic carbonylation of epoxides.
Q3: Are there any known issues with the stability of intermediates or the final product?
A3: Yes, β-lactones are strained rings and can be susceptible to hydrolysis or nucleophilic ring-opening, especially under harsh acidic or basic conditions. Intermediates should be handled accordingly, and purification methods like chromatography should be performed with care.
Troubleshooting Guides
Problem 1: Low Yield or Failure in β-Lactone Ring Formation
Symptoms:
-
Complex mixture of products observed by TLC or LC-MS.
-
Isolation of the starting β-hydroxy acid or other side products.
-
No desired product formed.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Cyclization Conditions | For cyclization of a β-hydroxy acid, ensure the use of a suitable dehydrating or activating agent. Benzenesulfonyl chloride in pyridine (B92270) at 0°C is a reported method.[2] Ensure anhydrous conditions. |
| Poor Regioselectivity in Epoxide Carbonylation | If using a catalytic carbonylation approach, the choice of catalyst is crucial for regioselectivity. Bimetallic catalysts, such as [Lewis acid]⁺[Co(CO)₄]⁻, have shown high regioselectivity in forming the desired trans-β-lactone from a cis-epoxide.[3][4] |
| Substrate Decomposition | The starting material may be unstable under the reaction conditions. Consider milder conditions or different protecting group strategies for sensitive functional groups. |
Problem 2: Poor Stereoselectivity in the Synthesis
Symptoms:
-
Formation of diastereomers that are difficult to separate.
-
Incorrect relative or absolute stereochemistry in the final product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Non-selective Reactions | Employ well-established asymmetric reactions to set key stereocenters. Examples from analogue syntheses include Keck enantioselective allylation and Seebach's asymmetric alkylation.[2] |
| Epimerization | Basic or acidic conditions can lead to epimerization at sensitive positions. Buffer reactions where necessary and use non-polar solvents for work-up and chromatography if possible. |
| Incorrect Chiral Starting Material | Verify the enantiomeric purity of your starting materials, such as (S)-(+)-epichlorohydrin, which is a common precursor.[1] |
Problem 3: Difficulty with the Esterification of the N-Formyl-Alanine Side Chain
Symptoms:
-
Low yield of the final ester product.
-
Recovery of the unreacted β-lactone alcohol.
-
Side reactions involving the β-lactone ring.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Steric Hindrance | The secondary alcohol on the β-lactone ring is sterically hindered. Standard esterification conditions (e.g., DCC/DMAP) may be inefficient.[1] |
| Alternative Coupling Reagents | Consider using more reactive coupling agents or an alternative protocol. For instance, converting the N-formyl-leucine to an acid chloride or using a different activating agent might improve yields. |
| Protecting Group Strategy | It might be necessary to introduce the amino acid side chain at an earlier stage of the synthesis, before the formation of the sterically hindered β-lactone. |
Experimental Protocols
Protocol 1: β-Lactone Formation via Epoxide Carbonylation
This protocol is adapted from the synthesis of tetrahydrolipstatin.[3][4]
Reaction: Regioselective carbonylation of a MOM-protected cis-epoxyhomoallylic alcohol to a trans-β-lactone.
Reagents:
-
MOM-protected cis-epoxide (1 equivalent)
-
[ClTPPAl][Co(CO)₄] catalyst (1 mol %)
-
Carbon monoxide (900 psi)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a high-pressure reactor, dissolve the MOM-protected cis-epoxide in the anhydrous solvent.
-
Add the [ClTPPAl][Co(CO)₄] catalyst to the solution.
-
Seal the reactor, purge with CO, and then pressurize to 900 psi with CO.
-
Heat the reaction to the appropriate temperature (e.g., 60-80 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the CO.
-
Concentrate the reaction mixture and purify the resulting β-lactone by silica (B1680970) gel chromatography.
Table 1: Comparison of β-Lactone Formation Methods
| Method | Key Reagents | Advantages | Challenges | Reference |
| Epoxide Carbonylation | [Lewis acid]⁺[Co(CO)₄]⁻, CO | High regioselectivity, good yield | Requires high-pressure equipment, catalyst preparation | [3][4] |
| Hydroxy Acid Cyclization | PhSO₂Cl, Pyridine | Does not require high pressure | Can have variable yields, potential for side reactions | [2] |
| Enzymatic Synthesis | 5-enzyme cascade | High stereoselectivity, mild conditions (room temp.) | Requires specialized enzymes, may not be suitable for large scale | [5] |
Visualizations
Logical Workflow for Troubleshooting β-Lactone Formation
Caption: Troubleshooting workflow for β-lactone formation.
General Synthetic Strategy for this compound Analogues
Caption: Retrosynthetic overview for this compound analogues.
References
- 1. Total synthesis of Tetrahydrolipstatin, its derivatives, and evaluation of their ability to potentiate multiple antibiotic classes against Mycobacterium species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stereoselective synthesis of (—)-tetrahydrolipstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total synthesis of tetrahydrolipstatin and stereoisomers via a highly regio- and diastereoselective carbonylation of epoxyhomoallylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]
Technical Support Center: Overcoming Substrate Specificity Issues in Panclicin B Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of Panclicin B and other pancreatic lipase (B570770) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of pancreatic lipase, an essential enzyme for the digestion of dietary triglycerides.[1] Structurally, it belongs to the alanine-type panclicins and contains a β-lactone ring, which is crucial for its inhibitory activity.[1][2] this compound acts as an irreversible inhibitor, likely by forming a covalent bond with the active site serine of the pancreatic lipase, similar to the mechanism of Orlistat.[1][3]
Q2: What are the common substrates used in pancreatic lipase assays?
A variety of substrates can be used to measure pancreatic lipase activity. These can be broadly categorized into:
-
Natural Substrates: These include triglycerides like triolein (B1671897) or natural oils such as olive oil.[4] Assays with these substrates are highly physiologically relevant but can be more complex to perform.
-
Artificial Chromogenic Substrates: These are widely used for high-throughput screening due to their ease of use. Common examples include p-nitrophenyl esters of fatty acids, such as p-nitrophenyl palmitate (pNPP) or p-nitrophenyl butyrate (B1204436) (pNPB).[5][6][7] The hydrolysis of these substrates by lipase releases p-nitrophenol, a yellow-colored product that can be measured spectrophotometrically.[6][7]
-
Artificial Fluorogenic Substrates: Substrates like 4-methylumbelliferyl oleate (B1233923) are also used and offer high sensitivity.
Q3: Why is my observed IC50 value for this compound different from the literature value?
Discrepancies in IC50 values can arise from several factors related to substrate and assay conditions:
-
Substrate Choice: The apparent inhibitory potency of a compound can vary depending on the substrate used. Assays with short-chain artificial substrates may not fully reflect the inhibition of the hydrolysis of long-chain triglycerides that occurs in vivo.
-
Substrate Concentration: For competitive inhibitors, the IC50 value is dependent on the substrate concentration. It is crucial to use a substrate concentration around the Michaelis-Menten constant (Km) for the enzyme.[8]
-
Assay Conditions: pH, temperature, and the presence of co-solvents or emulsifiers can all impact enzyme activity and, consequently, the measured IC50 value.[5][9]
-
Inhibitor Solubility: Poor solubility of the test compound in the assay buffer can lead to an overestimation of the IC50 value.[10][11]
Q4: What is the importance of emulsifiers in pancreatic lipase assays?
Pancreatic lipase is an interfacial enzyme, meaning it acts at the oil-water interface.[12] Natural triglyceride substrates are not soluble in aqueous buffers and must be presented as an emulsion to provide a surface for the enzyme to act upon. Emulsifiers, such as sodium deoxycholate, gum arabic, or Triton X-100, are essential to create and stabilize these emulsions, ensuring a consistent and reproducible substrate presentation.[5] Even with soluble artificial substrates like pNPP, the product (a long-chain fatty acid) can be insoluble and cause turbidity, which can be prevented by emulsifiers.[5]
Quantitative Data Summary
The inhibitory potency of Panclicins and the kinetic parameters of pancreatic lipase with various substrates are summarized below.
Table 1: Inhibitory Potency of Panclicins against Porcine Pancreatic Lipase
| Compound | Type | IC50 (µM) |
| Panclicin A | Alanine | 2.9[1][3] |
| This compound | Alanine | 2.6 [1][3] |
| Panclicin C | Glycine | 0.62[3] |
| Panclicin D | Glycine | 0.66[3] |
| Panclicin E | Glycine | 0.89[3] |
Table 2: Apparent Michaelis-Menten Constants (Km) of Porcine Pancreatic Lipase for Various Substrates
| Substrate | Emulsion Type | Apparent Km |
| Pure Medium-Chain Triglycerides (MCT) | Fine | Not specified, but Vmax was highest |
| Pure Long-Chain Triglycerides (LCT) | Fine | Lower Vmax than MCT |
| Mixed MCT/LCT | Coarse (3.18 µm) | Comparable to fine emulsion |
| Mixed MCT/LCT | Fine (0.46 µm) | Comparable to coarse emulsion |
| p-Nitrophenyl Palmitate (pNPP) | Micellar | 2.7 ± 0.2 µM[13] |
Troubleshooting Guide
Issue 1: High variability or poor reproducibility of results.
-
Possible Cause: Inconsistent substrate emulsion, inhibitor precipitation, or temperature fluctuations.
-
Solution:
-
Ensure your substrate emulsion is homogenous and stable throughout the experiment. Use a consistent method for emulsification (e.g., sonication, vortexing) and include an appropriate emulsifier.
-
Visually inspect assay plates for any precipitation of the inhibitor. If precipitation is observed, consider increasing the concentration of the co-solvent (e.g., DMSO), but keep it below a level that inhibits the enzyme (typically ≤5%).[9]
-
Use a temperature-controlled plate reader or water bath to maintain a constant temperature (e.g., 37°C) during the assay.[5][9]
-
Issue 2: No or very low lipase activity.
-
Possible Cause: Inactive enzyme, incorrect buffer pH, or presence of contaminating inhibitors.
-
Solution:
-
Verify the activity of your lipase preparation using a positive control substrate. Ensure the enzyme has been stored correctly (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles.
-
The optimal pH for pancreatic lipase is typically between 8.0 and 9.0.[5] However, at higher pH, some artificial substrates like p-nitrophenyl esters can undergo spontaneous hydrolysis.[5] An optimal balance needs to be found, and a pH of 8.0 is often recommended.[5]
-
Use high-purity reagents and water to prepare your buffers and solutions.
-
Issue 3: High background signal (autohydrolysis of substrate).
-
Possible Cause: High pH of the assay buffer or unstable substrate.
-
Solution:
-
While pancreatic lipase activity is high at pH 9.0, this can also increase the rate of non-enzymatic hydrolysis of p-nitrophenyl esters.[5] Consider performing the assay at a slightly lower pH, such as 8.0, to minimize background signal while maintaining good enzyme activity.[5]
-
Prepare fresh substrate solutions for each experiment.
-
Issue 4: The choice of substrate seems to affect the inhibitory potency of this compound.
-
Possible Cause: Different substrates can have different affinities for the enzyme and may not fully mimic the natural substrate.
-
Solution:
-
When screening for inhibitors, an artificial substrate like pNPP is suitable for high-throughput applications.
-
For lead optimization and to better understand the physiological relevance of inhibition, it is recommended to confirm the inhibitory activity using a more natural substrate, such as an emulsion of triolein or olive oil.[4] This will provide a more accurate assessment of the inhibitor's potential in a biological context.
-
Experimental Protocols
Detailed Methodology for Pancreatic Lipase Inhibition Assay using p-Nitrophenyl Palmitate (pNPP)
This protocol is adapted from established methods and is suitable for determining the IC50 value of inhibitors like this compound.[5][13][14]
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Palmitate (pNPP)
-
Sodium Phosphate (B84403) Buffer (50 mM, pH 8.0)
-
Sodium Deoxycholate
-
This compound (or other test inhibitor)
-
DMSO (for dissolving inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410-415 nm
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 8.0.
-
Substrate Stock Solution: Dissolve pNPP in isopropanol to a concentration of 10 mM.
-
Substrate Working Solution: Prepare the working substrate solution in the assay buffer containing 5 mM sodium deoxycholate. The final concentration of pNPP in the assay is typically around 200 µM.
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of porcine pancreatic lipase in the assay buffer. Keep on ice.
-
Inhibitor Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).
-
Inhibitor Dilutions: Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve a range of final concentrations in the assay.
-
-
Assay Protocol (200 µL final volume per well):
-
Add 20 µL of the different this compound dilutions to the sample wells.
-
For the positive control (no inhibition), add 20 µL of assay buffer containing the same percentage of DMSO as the inhibitor dilutions.
-
For the blank (no enzyme), add 40 µL of assay buffer.
-
Add 20 µL of the lipase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 160 µL of the pNPP substrate working solution to all wells.
-
Immediately start monitoring the increase in absorbance at 410 nm at 37°C for a set period (e.g., 10-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the reaction without inhibitor and V_inhibitor is the rate of the reaction with the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancreatic lipase assays with triglycerides as substrate: contribution of each sequential reaction to product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Interaction Between Phenolic Compounds and Lipase: The Influence of Solubility and Presence of Particles in the IC50 Value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. docs.abcam.com [docs.abcam.com]
- 13. scispace.com [scispace.com]
- 14. Proteinaceous Pancreatic Lipase Inhibitor from the Seed of Litchi chinensis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Inhibitory Potency of Panclicin B Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on enhancing the inhibitory potency of Panclicin B derivatives. The information is tailored for scientists and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: We are looking to improve the inhibitory potency of this compound. Which structural feature is the primary determinant of its activity?
A1: The inhibitory potency of Panclicins is significantly influenced by the amino acid moiety. Panclicins C, D, and E, which are glycine-type, are two to threefold more potent than the alanine-type Panclicins A and B.[1][2] This suggests that modifications to the amino acid portion of this compound could be a promising strategy to enhance its inhibitory activity. The intact β-lactone ring is also essential for its mechanism of action.[1]
Q2: What is the mechanism of action of this compound and its derivatives against pancreatic lipase (B570770)?
A2: this compound, like other panclicins and the well-known inhibitor Orlistat, acts as an irreversible inhibitor of pancreatic lipase.[1][2] The β-lactone ring in the structure of this compound is highly reactive and forms a covalent bond with the active site serine residue of the lipase, leading to its inactivation.[1] While the inhibition is irreversible, it has been noted to be less strong than that of Orlistat.[1][2]
Q3: Are there known IC50 values for the natural Panclicins that can serve as a benchmark for our derivative screening?
A3: Yes, the IC50 values for the natural Panclicins against porcine pancreatic lipase have been reported. These values provide a useful baseline for evaluating the potency of newly synthesized derivatives.
| Panclicin | Type | IC50 (µM) |
| A | Alanine | 2.9[1][2] |
| B | Alanine | 2.6[1][2] |
| C | Glycine | 0.62[1][2] |
| D | Glycine | 0.66[1][2] |
| E | Glycine | 0.89[1][2] |
Q4: What are the key challenges in synthesizing this compound derivatives, particularly concerning the β-lactone ring?
A4: The primary challenge in the synthesis of this compound derivatives lies in the construction and maintenance of the highly strained β-lactone ring. This four-membered ring is susceptible to opening, which leads to a complete loss of inhibitory activity.[1] Synthetic routes must be carefully designed to handle the instability of this moiety, often requiring mild reaction conditions and protective group strategies.
Troubleshooting Guides
Problem: Low yield of the desired β-lactone product during synthesis.
-
Possible Cause: The β-lactone ring is prone to hydrolysis or nucleophilic attack under harsh reaction conditions.
-
Troubleshooting Steps:
-
Reaction Conditions: Ensure anhydrous conditions and use non-nucleophilic bases. Lowering the reaction temperature may also help to stabilize the β-lactone intermediate.
-
Purification: Employ gentle purification techniques such as column chromatography with neutral stationary phases. Avoid acidic or basic conditions during workup and purification.
-
Starting Materials: The purity of starting materials is crucial. Impurities can catalyze the decomposition of the β-lactone ring.
-
Problem: Inconsistent results in the pancreatic lipase inhibition assay.
-
Possible Cause 1: Substrate instability or aggregation.
-
Troubleshooting Steps:
-
Substrate Preparation: Ensure the substrate, such as p-nitrophenyl butyrate (B1204436) (pNPB) or a triglyceride emulsion, is freshly prepared and properly emulsified.
-
Assay Buffer: Use a buffer system that maintains the stability and solubility of both the substrate and the inhibitor. The inclusion of a detergent like Triton X-100 may be necessary for some substrates.
-
-
-
Possible Cause 2: Time-dependent inhibition affecting endpoint reads.
-
Troubleshooting Steps:
-
Pre-incubation: For irreversible inhibitors like this compound derivatives, pre-incubate the enzyme with the inhibitor for a fixed period before adding the substrate to allow for covalent bond formation.
-
Kinetic Monitoring: Instead of a single endpoint reading, monitor the reaction kinetically to determine the rate of inhibition.
-
-
Problem: Newly synthesized derivatives show lower than expected inhibitory potency.
-
Possible Cause 1: The modification has negatively impacted the binding affinity.
-
Troubleshooting Steps:
-
SAR Analysis: Systematically evaluate the structure-activity relationship. Small, incremental changes to the side chains or the amino acid moiety can provide insights into the structural requirements for optimal binding.
-
Computational Modeling: Use molecular docking studies to predict the binding mode of the derivatives within the active site of pancreatic lipase. This can help identify unfavorable steric clashes or the loss of key interactions.
-
-
-
Possible Cause 2: The derivative is unstable in the assay buffer.
-
Troubleshooting Steps:
-
Stability Assay: Assess the stability of the derivative in the assay buffer over the time course of the experiment using techniques like HPLC.
-
Solubility: Poor solubility can lead to an underestimation of the true potency. Ensure the derivative is fully dissolved in the assay medium, using a co-solvent like DMSO if necessary, but keeping the final concentration low to avoid enzyme denaturation.
-
-
Experimental Protocols
Pancreatic Lipase Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of compounds against porcine pancreatic lipase.
Materials:
-
Porcine pancreatic lipase (Type II)
-
p-Nitrophenyl butyrate (pNPB) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Triton X-100
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.
-
Prepare a stock solution of pNPB in acetonitrile.
-
Prepare a Tris-HCl buffer containing Triton X-100.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., Orlistat) in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add a small volume of the test compound solution to each well.
-
Add the pancreatic lipase solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the pNPB substrate solution.
-
Immediately measure the absorbance at 405 nm and continue to monitor the change in absorbance over time (kinetic read).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (enzyme and substrate without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Interpreting Complex NMR Spectra of Panclicin B
Welcome to the technical support center for the spectral analysis of Panclicin B. This resource is designed for researchers, scientists, and drug development professionals who are working with this potent pancreatic lipase (B570770) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in the interpretation of its complex NMR spectra.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: The ¹H-NMR spectrum of my this compound sample shows significant signal overlap in the 1.2-1.6 ppm region. How can I resolve these signals?
A1: This is a common challenge due to the presence of two long alkyl chains in the this compound structure. The methylene (B1212753) (CH₂) groups in these chains have very similar chemical environments, leading to severe signal overlap. To resolve this, you should rely on 2D NMR techniques:
-
COSY (Correlation Spectroscopy): This will help you trace the spin-spin coupling networks of each alkyl chain, allowing you to follow the connectivity from one proton to its neighbors.
-
HSQC (Heteronuclear Single Quantum Coherence): By correlating protons to their directly attached carbons, you can use the better-resolved ¹³C spectrum to help disperse the overlapping proton signals.
-
Selective 1D TOCSY (Total Correlation Spectroscopy): If you can identify a unique, well-resolved proton signal for one of the chains, a selective 1D TOCSY experiment can be used to excite that specific proton and reveal all other protons within that same spin system (i.e., the entire alkyl chain).
Q2: I am having trouble assigning the stereochemistry of the β-lactone ring. Which NMR experiment is most useful for this?
A2: The relative stereochemistry of the β-lactone ring can be determined primarily through Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY. The key is to look for spatial correlations between the protons on the β-lactone ring. For a trans- a β-lactone, you would expect to see an NOE correlation between the proton at C2 and the proton at C3. The magnitude of the coupling constant (J-value) between H-2 and H-3, typically observed in the ¹H-NMR spectrum, can also be indicative of their relative orientation (a small J-value is often consistent with a trans configuration).
Q3: How can I confirm the attachment of the N-formylalanyloxy group to the rest of the molecule?
A3: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for this. You should look for a long-range correlation (typically over 2-3 bonds) between the proton on the carbon bearing the ester oxygen (H-5') and the carbonyl carbon of the alanine (B10760859) moiety. Additionally, you should see HMBC correlations from the alanine protons to the carbonyl carbon.
Q4: The formyl proton signal is broad and difficult to identify. Is this normal?
A4: Yes, the formyl proton of the N-formyl group can often appear as a broad singlet or even two separate signals due to restricted rotation around the amide bond. This can also lead to the doubling of signals for the adjacent protons in the alanine residue. Running the NMR experiment at a higher temperature can sometimes coalesce these signals into a single, sharper peak.
Data Presentation: Hypothetical NMR Data for this compound
Disclaimer: The following NMR data is a realistic, hypothetical representation of this compound, generated for illustrative and educational purposes, as the original published data is not publicly available.
Table 1: Hypothetical ¹H-NMR Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| β-Lactone Core | |||
| H-2 | 4.25 | dt | 8.5, 4.0 |
| H-3 | 3.50 | m | |
| H-4 | - | - | - |
| Alkyl Chain 1 | |||
| H-1' | 1.65 | m | |
| H-2' | 1.30-1.45 | m | |
| ... | 1.25 | br s | |
| H-12' | 0.88 | t | 7.0 |
| Alkyl Chain 2 | |||
| H-1'' | 2.50 | m | |
| H-2'' | 1.60 | m | |
| ... | 1.25 | br s | |
| H-5'' | 0.90 | t | 7.0 |
| N-Formylalanyloxy | |||
| H-5' (ester link) | 5.15 | m | |
| Ala-Hα | 4.60 | quintet | 7.2 |
| Ala-Hβ | 1.45 | d | 7.2 |
| Formyl-H | 8.20 | s |
Table 2: Hypothetical ¹³C-NMR Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm |
| β-Lactone Core | |
| C-1 (Carbonyl) | 170.5 |
| C-2 | 78.0 |
| C-3 | 55.0 |
| C-4 | 85.0 |
| Alkyl Chain 1 | |
| C-1' | 34.0 |
| C-2' | 25.0 |
| ... | 29.0-29.5 |
| C-12' | 14.1 |
| Alkyl Chain 2 | |
| C-1'' | 32.0 |
| C-2'' | 22.5 |
| ... | 29.0-29.5 |
| C-5'' | 14.0 |
| N-Formylalanyloxy | |
| C-5' (ester link) | 72.0 |
| Ala-C=O | 172.0 |
| Ala-Cα | 49.0 |
| Ala-Cβ | 18.5 |
| Formyl-C=O | 162.0 |
Experimental Protocols
Here are detailed methodologies for the key NMR experiments required for the structure elucidation of this compound.
1. Sample Preparation
-
Dissolve 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Filter the solution into a 5 mm NMR tube.
2. 1D ¹H-NMR Spectroscopy
-
Pulse Program: zg30 or similar standard 30-degree pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
3. 1D ¹³C-NMR Spectroscopy
-
Pulse Program: zgpg30 (proton-decoupled).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
4. 2D COSY (¹H-¹H Correlation Spectroscopy)
-
Pulse Program: cosygpqf or similar gradient-selected sequence.
-
Spectral Width: 0-10 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans per Increment: 4-8.
5. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.3 or similar for multiplicity editing (distinguishes CH, CH₂, and CH₃).
-
¹H Spectral Width: 0-10 ppm.
-
¹³C Spectral Width: 0-180 ppm.
-
Number of Increments: 256 in the indirect dimension (t₁).
-
Number of Scans per Increment: 8-16.
6. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgplpndqf or similar.
-
¹H Spectral Width: 0-10 ppm.
-
¹³C Spectral Width: 0-220 ppm.
-
Long-Range Coupling Delay (D6): Optimized for a J-coupling of 8 Hz (typically around 62.5 ms).
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans per Increment: 16-32.
7. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Pulse Program: noesygpph or similar.
-
Spectral Width: 0-10 ppm in both dimensions.
-
Mixing Time (D8): 500-800 ms.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans per Increment: 16-32.
Mandatory Visualizations
Caption: Workflow for the structure elucidation of this compound using NMR spectroscopy.
Caption: Inhibition of pancreatic lipase by this compound, blocking triglyceride hydrolysis.
addressing Panclicin B instability during storage
This technical support center provides guidance on addressing potential instability issues with Panclicin B during storage and experimental use. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their results.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation?
A1: Degradation of this compound, a potent pancreatic lipase (B570770) inhibitor, can manifest as a significant loss of inhibitory activity in your biological assays.[1][2] Visually, you might observe a slight change in the color or clarity of the stock solution. Analytically, techniques like High-Performance Liquid Chromatography (HPLC) would show a decrease in the area of the main this compound peak and the appearance of new peaks corresponding to degradation products.[3]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored as a dry powder at -20°C or lower, protected from light and moisture. For solutions, it is advisable to prepare fresh solutions for each experiment. If short-term storage of a solution is necessary, it should be stored at -80°C in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen).[4] Avoid repeated freeze-thaw cycles.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is sparingly soluble in aqueous buffers. For stock solutions, organic solvents such as DMSO, ethanol, or methanol (B129727) are recommended. Ensure the final concentration of the organic solvent in your assay is compatible with the experimental system and does not exceed a level that affects the biological activity being measured.
Q4: How can I assess the stability of my this compound sample?
A4: The stability of this compound can be assessed using a stability-indicating analytical method, most commonly reverse-phase HPLC (RP-HPLC) with UV detection.[3] This method can separate the intact this compound from its degradation products. A decrease in the peak area of the parent compound and a corresponding increase in the peak areas of new, more polar compounds over time indicate degradation.[5] Functional assays measuring the inhibition of pancreatic lipase can also be used to determine the biological activity of the stored sample.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in assay | Degradation of this compound due to improper storage. | 1. Prepare fresh stock solutions of this compound from a new vial of powder. 2. Verify the inhibitory activity of the new stock solution. 3. If the issue persists, obtain a new lot of this compound. |
| Instability in the assay buffer. | 1. Assess the pH of your assay buffer; this compound may be susceptible to hydrolysis at non-neutral pH.[6] 2. Prepare fresh assay buffer and re-run the experiment. | |
| Appearance of new peaks in HPLC analysis | Chemical degradation of this compound. | 1. Review storage conditions (temperature, light, and moisture exposure). 2. The primary degradation pathway for beta-lactones is often hydrolysis of the lactone ring.[7] Consider if your storage solvent or assay buffer could be contributing to this. 3. Minimize the time this compound is in solution before use. |
| Variability between experimental replicates | Inconsistent sample handling or partial degradation. | 1. Ensure consistent timing and temperature for all experimental steps involving this compound. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Use a positive control with known stability to validate the assay. |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This protocol outlines a general method for assessing the chemical stability of this compound using RP-HPLC.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition (e.g., 90% A: 10% B).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Analysis:
-
Inject the prepared sample.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the this compound peak over time under specific storage conditions (e.g., room temperature, 4°C, -20°C).
-
Visualizations
Caption: Hypothetical degradation of this compound via hydrolysis.
Caption: General workflow for assessing this compound stability.
References
- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. US9677114B1 - Method for evaluating degradation pathways for pancreatin active pharmaceutical agents - Google Patents [patents.google.com]
- 6. Effect of storage conditions on the stability of β-lapachone in solid state and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relative rates of hydrolysis by rat pancreatic lipase of esters of C2-C18 fatty acids with C1-C18 primary n-alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Pancreatic Lipase Assays for Panclicin B
Welcome to the technical support center for refining pancreatic lipase (B570770) assays with a focus on the inhibitor, Panclicin B. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action on pancreatic lipase?
A1: this compound is a potent inhibitor of pancreatic lipase, isolated from Streptomyces sp. NR 0619.[1] It is structurally an alanine-type analogue of tetrahydrolipstatin (THL) and contains a β-lactone ring, which is crucial for its inhibitory activity.[1][2] Similar to the FDA-approved drug Orlistat, this compound acts as an irreversible inhibitor of pancreatic lipase.[1][3] However, its irreversible inhibition is not as strong as that of Orlistat.[1][3]
Q2: My this compound inhibitor is showing inconsistent IC50 values between experiments. What could be the cause?
A2: Inconsistent IC50 values for this compound can stem from several factors. Batch-to-batch variability of the compound itself, including purity and solubility, can significantly impact its activity.[4] Pancreatic lipase activity is highly sensitive to assay conditions; minor variations in pH, temperature, or the concentration of co-factors can lead to shifts in the IC50.[4] Ensure that your this compound stock solutions are freshly prepared and that all assay reagents are from the same lot, if possible, to minimize variability.
Q3: I am observing high background noise or spontaneous substrate hydrolysis in my assay. How can I mitigate this?
A3: High background can be caused by the chemical instability of the substrate, especially chromogenic substrates like p-nitrophenyl esters at alkaline pH.[5][6] Consider optimizing the pH of your assay buffer; a pH of 8.0 is often recommended for p-nitrophenyl palmitate (pNPP) assays to balance enzyme activity and substrate stability.[5][6] Additionally, ensure you include a "no-enzyme" control to measure and subtract the rate of spontaneous hydrolysis from your calculations.[7]
Q4: My positive control, Orlistat, is not showing the expected level of inhibition. What should I check?
A4: If Orlistat is not performing as expected, first verify the quality and storage conditions of the compound. As an irreversible inhibitor, its potency can be compromised over time. Also, confirm the accuracy of your Orlistat stock solution concentration. If the issue persists, re-evaluate your assay conditions. Factors such as suboptimal substrate concentration, incorrect buffer composition, or degraded enzyme can all lead to an apparent decrease in inhibitor potency.
Q5: What is the significance of the β-lactone ring in this compound's structure?
A5: The β-lactone ring is a key structural feature for the inhibitory activity of this compound and other related compounds like Orlistat.[2][3] This reactive group is involved in the irreversible covalent modification of a serine residue within the active site of pancreatic lipase, leading to the inactivation of the enzyme. Cleavage of the β-lactone ring results in a loss of inhibitory activity.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Enzyme Activity | Improper enzyme storage or handling: The enzyme may have lost activity due to repeated freeze-thaw cycles or prolonged storage at improper temperatures. | Aliquot the enzyme upon receipt and store at -20°C or below. Avoid repeated freeze-thaw cycles. Prepare fresh enzyme solutions for each experiment.[5] |
| Suboptimal assay conditions: The pH, temperature, or buffer composition may not be optimal for pancreatic lipase activity. | The optimal pH for pancreatic lipase is typically between 8.0 and 9.0.[4] Ensure your assay is performed at a consistent temperature, usually 37°C.[8] Check for the presence of necessary co-factors like bile salts in your assay buffer.[4] | |
| High Variability in Replicates | Inconsistent substrate emulsion: The size and distribution of lipid droplets in the substrate emulsion can affect the reaction rate. | Ensure your substrate is properly emulsified. For assays using natural triglycerides, sonication or the use of emulsifiers like L-α-Phosphatidylcholine and taurocholic acid can create a stable micelle solution.[9] For chromogenic substrates, ensure they are fully dissolved. |
| Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability, especially with small volumes. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for reagents where possible to minimize pipetting steps for individual wells. | |
| Inhibition Not Proportional to Inhibitor Concentration | Inhibitor solubility issues: At higher concentrations, the inhibitor may precipitate out of solution, leading to a plateau or decrease in inhibition.[10] | Check the solubility of this compound in your assay buffer. You may need to use a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid affecting enzyme activity.[5] |
| Complex inhibition kinetics: The inhibitor may have a non-standard mechanism of action, such as uncompetitive inhibition, which can result in a non-linear dose-response curve.[10] | Perform kinetic studies by varying the concentrations of both the substrate and this compound to determine the mode of inhibition (e.g., using Lineweaver-Burk plots).[11][12] | |
| No Inhibition Observed | Inactive inhibitor: The this compound may have degraded. | Use a fresh stock of this compound. Verify its identity and purity if possible. |
| Incorrect assay setup: The inhibitor may not have been pre-incubated with the enzyme, which is particularly important for irreversible inhibitors. | For irreversible inhibitors like this compound, a pre-incubation step of the enzyme with the inhibitor before adding the substrate is often necessary to allow for covalent bond formation. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of Panclicins A-E against porcine pancreatic lipase.
| Inhibitor | Inhibitor Type | IC50 (µM) |
| Panclicin A | Alanine | 2.9[1][3] |
| This compound | Alanine | 2.6 [1][3] |
| Panclicin C | Glycine | 0.62[1][3] |
| Panclicin D | Glycine | 0.66[1][3] |
| Panclicin E | Glycine | 0.89[1][3] |
Experimental Protocols
Pancreatic Lipase Inhibition Assay using p-Nitrophenyl Palmitate (pNPP)
This protocol is a colorimetric method to measure pancreatic lipase activity by monitoring the formation of p-nitrophenol.[8]
Materials:
-
Porcine Pancreatic Lipase (e.g., Sigma-Aldrich, Type II)
-
This compound
-
p-Nitrophenyl Palmitate (pNPP)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0[8]
-
DMSO (for dissolving inhibitor)
-
96-well clear, flat-bottom microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Enzyme Solution: Prepare a working solution of porcine pancreatic lipase in the assay buffer. The final concentration may need optimization but a starting point is 1 mg/mL.[8]
-
Substrate Solution: Dissolve pNPP in a suitable solvent like isopropanol (B130326) to create a stock solution (e.g., 10 mM).[8]
-
Inhibitor Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).[8]
-
Inhibitor Working Solutions: Perform serial dilutions of the this compound stock solution in DMSO to generate a range of concentrations for the dose-response curve.[8]
-
-
Assay Protocol (96-well plate format):
-
Add 160 µL of Assay Buffer to each well.
-
Add 20 µL of the appropriate this compound working solution to the test wells. For the positive control (100% enzyme activity), add 20 µL of DMSO. For the blank, add 20 µL of Assay Buffer.
-
Add 20 µL of the pancreatic lipase enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes. This step is important for irreversible inhibitors like this compound.
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm every 60 seconds for 10-15 minutes using a microplate reader pre-heated to 37°C.[8]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting sigmoidal curve.
-
Visualizations
Caption: Pancreatic Lipase Inhibition by this compound.
Caption: Pancreatic Lipase Assay Workflow.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. Efficient screening of pancreatic lipase inhibitors from cod meat hydrolysate through ligand fishing strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Porcine Pancreatic Lipase Inhibitory Agent Isolated from Medicinal Herb and Inhibition Kinetics of Extracts from Eleusine indica (L.) Gaertner - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pancreatic Lipase Inhibition: Panclicin B vs. Orlistat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Panclicin B and Orlistat, two potent inhibitors of pancreatic lipase (B570770). The information presented herein is compiled from scientific literature to assist researchers and professionals in drug development in understanding the key differences and similarities between these two compounds.
Introduction
Pancreatic lipase is a critical enzyme in the digestion of dietary fats, hydrolyzing triglycerides into absorbable free fatty acids and monoglycerides.[1] Inhibition of this enzyme is a well-established therapeutic strategy for managing obesity, as it reduces the caloric intake from dietary fats.[2] Orlistat is a widely known and clinically approved pancreatic lipase inhibitor. This compound, a member of the panclicin family of natural products, has also demonstrated significant inhibitory activity against this enzyme. This guide will delve into a head-to-head comparison of their in vitro efficacy, mechanisms of action, and the experimental methods used to characterize them.
In Vitro Efficacy and Potency
Both this compound and Orlistat are potent inhibitors of pancreatic lipase. Their inhibitory activities are typically quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound | IC50 Value (µM) | Source Organism | Notes |
| This compound | 2.6[3] | Streptomyces sp. NR 0619[3] | Alanine-type panclicin. Less potent than glycine-type panclicins (C, D, and E).[4] |
| Orlistat | ~0.14 - 0.22[2] | Hydrogenated derivative of Lipstatin from Streptomyces toxytricini[4] | Widely used as a positive control in pancreatic lipase inhibition assays.[2] |
Table 1: Comparison of In Vitro Pancreatic Lipase Inhibition
Mechanism of Action
Both this compound and Orlistat are classified as irreversible inhibitors of pancreatic lipase, meaning they form a stable, covalent bond with the enzyme, leading to its inactivation.
Orlistat: The mechanism of Orlistat is well-documented. It acts by forming a covalent bond with the serine residue (Ser152) located in the active site of both gastric and pancreatic lipases.[1][4] This acylation of the active site serine renders the enzyme incapable of hydrolyzing its triglyceride substrate.[4]
This compound: Panclicins, including this compound, are also known to be irreversible inhibitors of pancreatic lipase.[3][4] While the specific atomic-level interactions are less detailed in the available literature compared to Orlistat, their structural similarity, particularly the presence of a β-lactone ring, suggests a similar mechanism involving the acylation of the active site serine residue. However, it has been noted that the inhibition by panclicins is not as strong as that of tetrahydrolipstatin (the active form of Orlistat).[3]
Caption: Mechanism of Pancreatic Lipase Inhibition.
In Vivo Performance and Clinical Data
A significant disparity exists in the available in vivo and clinical data between Orlistat and this compound.
Orlistat: As a clinically approved drug, Orlistat has been extensively studied in human clinical trials. These studies have demonstrated its efficacy in promoting weight loss and preventing weight regain when used in conjunction with a reduced-calorie diet.[5][6] Common side effects are primarily gastrointestinal and include oily stools, flatulence, and fecal urgency, resulting from the excretion of undigested fats.[4]
This compound: To date, there is a lack of publicly available in vivo studies or clinical trial data for this compound. Therefore, a direct comparison of its in vivo efficacy, side effect profile, and overall therapeutic potential with Orlistat cannot be made at this time.
Experimental Protocols
The following outlines a typical in vitro experimental protocol for assessing the inhibitory activity of compounds like this compound and Orlistat against pancreatic lipase. This protocol is a synthesis of methodologies described in the scientific literature.[7][8][9]
1. Materials and Reagents:
-
Enzyme: Porcine pancreatic lipase (PPL)
-
Substrate: p-Nitrophenyl palmitate (pNPP) or a triglyceride emulsion (e.g., glyceryl trioleate).
-
Inhibitors: this compound, Orlistat (as a positive control)
-
Buffer: Tris-HCl buffer (pH 8.0) containing CaCl2 and NaCl.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors.
-
Emulsifying agent (for triglyceride substrates): Bile salts (e.g., sodium taurocholate) and phospholipids (B1166683) (e.g., phosphatidylcholine).
-
Detection Reagents (for triglyceride substrates): Reagents for quantifying free fatty acids.
2. Assay Procedure (using pNPP substrate):
-
Prepare stock solutions of this compound and Orlistat in DMSO.
-
Prepare a working solution of porcine pancreatic lipase in Tris-HCl buffer.
-
In a 96-well microplate, add the buffer, followed by the inhibitor solution at various concentrations.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the pNPP substrate solution.
-
Measure the increase in absorbance at 405 nm over time using a microplate reader. The product, p-nitrophenol, is yellow and absorbs at this wavelength.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: In Vitro Pancreatic Lipase Inhibition Assay Workflow.
Conclusion
Both this compound and Orlistat are potent, irreversible inhibitors of pancreatic lipase, with Orlistat generally exhibiting a lower IC50 value in in vitro assays. Their mechanism of action is believed to be similar, involving the covalent modification of the enzyme's active site serine. While Orlistat's efficacy and side effect profile are well-characterized through extensive clinical trials, a significant knowledge gap exists for this compound, with no publicly available in vivo data. Further research, particularly in animal models and eventually clinical settings, is necessary to fully evaluate the therapeutic potential of this compound as an anti-obesity agent and to draw a more complete comparison with Orlistat.
References
- 1. Pancreatic lipase family - Wikipedia [en.wikipedia.org]
- 2. Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orlistat Alternatives Compared - Drugs.com [drugs.com]
- 4. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Effect of Orlistat on Sterol Metabolism in Obese Patients [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. jscimedcentral.com [jscimedcentral.com]
- 9. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of Panclicin A, B, C, D, and E as Pancreatic Lipase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory potency of Panclicin A, B, C, D, and E against pancreatic lipase (B570770), a key enzyme in dietary fat digestion and a target for anti-obesity therapeutics. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to Panclicins
Panclicins are a family of natural products isolated from Streptomyces sp. NR 0619 that act as potent inhibitors of pancreatic lipase.[1] Structurally, they are analogs of tetrahydrolipstatin (THL), featuring a β-lactone ring that is crucial for their inhibitory activity.[1][2] The Panclicin family is divided into two subgroups based on the amino acid moiety in their structure: Panclicins A and B are alanine-type compounds, while Panclicins C, D, and E are glycine-type compounds.[1][3] This structural difference significantly influences their inhibitory potency.[1] Like THL and its derivative Orlistat, Panclicins inhibit pancreatic lipase in an irreversible manner.[1][3]
Comparative Potency
The inhibitory potency of Panclicin A, B, C, D, and E against porcine pancreatic lipase has been quantified by determining their half-maximal inhibitory concentration (IC50) values. The data clearly indicates that the glycine-type Panclicins (C, D, and E) are significantly more potent than the alanine-type Panclicins (A and B).[1]
Table 1: IC50 Values of Panclicins against Porcine Pancreatic Lipase
| Compound | Type | IC50 (µM) |
| Panclicin A | Alanine | 2.9[1] |
| Panclicin B | Alanine | 2.6[1] |
| Panclicin C | Glycine | 0.62[1] |
| Panclicin D | Glycine | 0.66[1] |
| Panclicin E | Glycine | 0.89[1] |
Experimental Protocols
The determination of the IC50 values for Panclicins and other lipase inhibitors is typically performed using an in vitro pancreatic lipase inhibition assay. The following is a detailed methodology based on commonly used protocols.
Materials and Reagents:
-
Enzyme: Porcine Pancreatic Lipase (PPL)
-
Substrate: p-Nitrophenyl Palmitate (pNPP) or p-Nitrophenyl Butyrate (pNPB)
-
Inhibitors: Panclicin A, B, C, D, E
-
Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Emulsifier: Sodium deoxycholate
-
Co-solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Positive Control: Orlistat
-
96-well microplate
-
Microplate reader
Assay Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Porcine Pancreatic Lipase in the assay buffer. The final concentration in the well should be optimized to ensure the reaction is within the linear range.
-
Prepare stock solutions of each Panclicin and Orlistat in DMSO.
-
Create a series of dilutions of the inhibitor stock solutions in DMSO to generate a range of concentrations for constructing a dose-response curve.
-
Prepare the substrate solution (e.g., pNPP) in an appropriate solvent.
-
-
Assay Plate Setup:
-
In a 96-well microplate, add a small volume of the different concentrations of the Panclicin solutions (or DMSO for the control) to the respective wells.
-
Add the enzyme solution to each well.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation and Measurement of Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 15-30 minutes). The product of the reaction, p-nitrophenol, is a yellow-colored compound that absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction (velocity) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Mandatory Visualizations
Caption: Workflow for the in vitro pancreatic lipase inhibition assay.
Caption: Potency relationship of Alanine vs. Glycine-type Panclicins.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Panclicin B: A Comparative Guide to its Irreversible Inhibition of Pancreatic Lipase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Panclicin B's performance as an irreversible inhibitor of pancreatic lipase (B570770) against other known inhibitors. It includes detailed experimental protocols for validating irreversible inhibition and presents comparative data to support research and development in the field of anti-obesity therapeutics.
Mechanism of Action: Covalent Modification of Pancreatic Lipase
This compound, a natural product isolated from Streptomyces sp. NR 0619, is a potent irreversible inhibitor of pancreatic lipase.[1] Its mechanism of action is analogous to that of the well-characterized inhibitor Orlistat (also known as tetrahydrolipstatin or THL).[1] this compound possesses a critical β-lactone ring in its structure. This strained ring is susceptible to nucleophilic attack by the serine residue (Ser152) located in the active site of pancreatic lipase. This interaction results in the formation of a stable, covalent acyl-enzyme complex, rendering the enzyme inactive. Because this covalent bond is not easily broken, the inhibition is classified as irreversible. Restoration of lipase activity requires the synthesis of new enzyme molecules.
References
Panclicin B: A Comparative Guide to its Cross-Reactivity with Other Lipases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of Panclicin B against various lipases. This compound, a potent pancreatic lipase (B570770) inhibitor isolated from Streptomyces sp. NR 0619, belongs to the class of β-lactone inhibitors.[1][2] Understanding its cross-reactivity with other lipases is crucial for assessing its specificity and potential off-target effects in therapeutic applications.
Inhibitory Profile of this compound and Related Compounds
This compound is an "alanine-type" panclicin, and its inhibitory potency against porcine pancreatic lipase has been determined.[1][2] While specific quantitative data on the cross-reactivity of this compound with other lipases is limited, studies have reported that the inhibitory profiles of panclicins for post-heparin plasma lipases (which include hepatic and lipoprotein lipase) and bacterial lipases are similar to that for pancreatic lipase.[2]
To provide a broader context, this guide includes comparative data on Orlistat (Tetrahydrolipstatin), a structurally related and well-characterized lipase inhibitor. Orlistat is known to inhibit several lipases, offering a valuable benchmark for understanding the potential cross-reactivity of β-lactone inhibitors like this compound.
Quantitative Inhibitory Data
The following table summarizes the available quantitative data on the inhibitory activity of this compound and Orlistat against various lipases.
| Inhibitor | Target Lipase | Organism/Source | IC50 Value |
| This compound | Pancreatic Lipase | Porcine | 2.6 µM[2] |
| Panclicin A | Pancreatic Lipase | Porcine | 2.9 µM[2] |
| Panclicin C | Pancreatic Lipase | Porcine | 0.62 µM[2] |
| Panclicin D | Pancreatic Lipase | Porcine | 0.66 µM[2] |
| Panclicin E | Pancreatic Lipase | Porcine | 0.89 µM[2] |
| Orlistat | Pancreatic Lipase | Human | ~0.14 µM[1] |
| Gastric Lipase | Human | Potent Inhibition[3] | |
| Lipoprotein Lipase | Human | Inhibition demonstrated[4] | |
| Fatty Acid Synthase | Human | Inhibition demonstrated[5] |
Note: The IC50 values may vary depending on the experimental conditions.
Signaling Pathway of Lipase Inhibition by β-Lactones
This compound, like other β-lactone inhibitors, acts by forming a covalent bond with the serine residue in the active site of the lipase. This irreversible inhibition blocks the catalytic activity of the enzyme, preventing the hydrolysis of triglycerides.
Experimental Protocols
The following provides a detailed methodology for a typical lipase inhibition assay, which can be adapted to assess the cross-reactivity of this compound against various lipases.
General Lipase Inhibition Assay Protocol
This protocol is based on the spectrophotometric measurement of the hydrolysis of a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP), by a lipase.
Materials:
-
Lipase Source: Purified or recombinant lipase (e.g., pancreatic, lipoprotein, hepatic, bacterial lipase).
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Substrate: p-nitrophenyl palmitate (pNPP).
-
Buffer: Tris-HCl buffer (pH 8.0) containing CaCl₂ and NaCl.
-
Emulsifying Agent: Gum arabic or Triton X-100.
-
Microplate Reader.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the lipase in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare the substrate solution by dissolving pNPP in isopropanol (B130326) and then emulsifying it in the assay buffer with the emulsifying agent.
-
-
Assay:
-
In a 96-well microplate, add a defined volume of the lipase solution to each well.
-
Add an equal volume of the this compound dilutions (or vehicle control) to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to record the absorbance at regular intervals for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow Diagram
Discussion and Future Directions
The available evidence suggests that this compound is a potent inhibitor of pancreatic lipase with a similar inhibitory profile against other lipases, including those found in post-heparin plasma and of bacterial origin. However, the lack of specific quantitative data for these other lipases highlights a significant gap in the current understanding of this compound's cross-reactivity.
Future research should focus on:
-
Quantitative assessment of this compound's inhibitory activity against a broader panel of purified human lipases, including lipoprotein lipase, hepatic lipase, and endothelial lipase, to determine its precise selectivity profile.
-
Studies using bacterial lipases from various species to understand the spectrum of its antimicrobial potential.
-
In vivo studies to correlate the in vitro cross-reactivity profile with the physiological effects of this compound.
A thorough characterization of this compound's cross-reactivity is essential for its development as a safe and effective therapeutic agent. The experimental protocols and comparative data provided in this guide offer a framework for conducting such investigations.
References
- 1. Cross-Reactivity among Beta-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Combining cross-metathesis and activity-based protein profiling: New β-lactone motifs for targeting serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of two non-steroidal anti-inflammatory drugs on lipolysis and on plasma post-heparin lipoprotein lipase activity in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
Panclicin B: A Comparative Guide to a Potent Natural Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Panclicin B's efficacy against other natural lipase (B570770) inhibitors, supported by experimental data. Pancreatic lipase is a critical enzyme in the digestion of dietary fats, and its inhibition is a key therapeutic strategy for managing obesity. Natural products are a rich source of potential lipase inhibitors, with this compound emerging as a noteworthy candidate.
Quantitative Comparison of Lipase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and other selected natural lipase inhibitors against pancreatic lipase. A lower IC50 value indicates greater potency.
| Inhibitor Class | Compound | Source Organism/Class | IC50 (µM) |
| β-Lactone | This compound | Streptomyces sp. NR 0619 | 2.6 [1] |
| Panclicin A | Streptomyces sp. NR 0619 | 2.9[1] | |
| Panclicin C | Streptomyces sp. NR 0619 | 0.62[1] | |
| Panclicin D | Streptomyces sp. NR 0619 | 0.66[1] | |
| Panclicin E | Streptomyces sp. NR 0619 | 0.89[1] | |
| Lipstatin | Streptomyces toxytricini | 0.14[2][3] | |
| Orlistat (Tetrahydrolipstatin) | Hydrogenated derivative of Lipstatin | 0.092 - 0.73[4][5] | |
| Ebelactone A | Streptomyces aburaviensis | ~0.005 (converted from 3 ng/mL)[6] | |
| Ebelactone B | Streptomyces aburaviensis | ~0.001 (converted from 0.8 ng/mL)[6] | |
| Valilactone | Streptomyces albolongus | ~0.0003 (converted from 0.14 ng/mL)[6] | |
| Flavonoid | Luteolin | Plants | 99[4] |
| Quercetin | Plants | 128[4] | |
| Baicalein | Scutellaria baicalensis | ~251 (converted from 68 µg/mL)[7] | |
| Kaempferol 3-O-rutinoside | Cassia auriculata | 2.9[6] | |
| Chalcone | Licochalcone A | Glycyrrhiza inflata (Licorice) | 4.9[8] |
| Licochalcone D | Glycyrrhiza inflata (Licorice) | 3.2[8] | |
| Licochalcone E | Glycyrrhiza inflata (Licorice) | 5.8[8] | |
| Carotenoid | Fucoxanthin | Edible seaweeds | 0.660[6] |
| Fucoxanthinol | Metabolite of Fucoxanthin | 0.764[6] |
Mechanism of Action: β-Lactone Inhibitors
This compound, like other β-lactone inhibitors such as Lipstatin and its derivative Orlistat, acts as an irreversible inhibitor of pancreatic lipase. The mechanism involves the formation of a covalent bond with a serine residue (Ser152) in the active site of the enzyme. This acylation of the active site renders the enzyme incapable of hydrolyzing its substrate, dietary triglycerides. The intact β-lactone ring is essential for this inhibitory activity.[6]
Caption: Mechanism of Pancreatic Lipase Inhibition by this compound.
Experimental Protocols
The following is a generalized protocol for an in vitro pancreatic lipase inhibition assay based on commonly cited methodologies.[9][10][11][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against porcine pancreatic lipase.
Materials:
-
Porcine pancreatic lipase (PPL)
-
p-Nitrophenyl palmitate (pNPP) or 4-methylumbelliferyl oleate (B1233923) (4-MU oleate) as substrate
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0) or McIlvane buffer (0.1 M citrate-Na2HPO4, pH 7.4)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control: Orlistat
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
-
Incubator set to 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer.
-
Prepare a stock solution of PPL in the assay buffer.
-
Prepare a stock solution of the substrate (pNPP or 4-MU oleate) in an appropriate solvent (e.g., isopropanol (B130326) for pNPP).
-
Prepare a stock solution of the test compound and Orlistat in DMSO. Create a series of dilutions of the test compound and Orlistat to be tested.
-
-
Assay Protocol (96-well plate format):
-
To each well, add a specific volume of the assay buffer.
-
Add a small volume of the test compound solution at various concentrations to the respective wells. For the positive control, add the Orlistat solution. For the negative control (100% enzyme activity), add the solvent (e.g., DMSO).
-
Add the PPL solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance (at 405-412 nm for pNPP) or fluorescence (Ex: 320-355 nm, Em: 450-460 nm for 4-MU oleate) at time 0 and then at regular intervals for a set period (e.g., 10-30 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the lipase activity, from the dose-response curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing natural lipase inhibitors.
Caption: Workflow for Natural Lipase Inhibitor Discovery.
References
- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Lipstatin, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of dietary flavonoids on pancreatic lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RSC - Page load error [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Pancreatic lipase inhibitory activity of taraxacum officinale in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
A Head-to-Head Comparison of Panclicin B and Its Analogs as Pancreatic Lipase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Panclicin B and its naturally occurring analogs, potent inhibitors of pancreatic lipase (B570770). Due to the limited public data on synthetic this compound analogs, this document focuses on the structure-activity relationships of the natural compounds and presents a detailed framework for the synthesis and evaluation of novel synthetic analogs.
Introduction to this compound
Panclicins are a family of natural products isolated from Streptomyces sp. that exhibit potent inhibitory activity against pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats.[1] Their mechanism of action involves the irreversible inhibition of this enzyme, making them attractive candidates for the development of anti-obesity therapeutics.[1][2] Structurally, panclicins feature a β-lactone core, a feature shared with other lipase inhibitors like Orlistat.[1]
The panclicin family consists of several members, with Panclicins A and B being alanine-type, while Panclicins C, D, and E are glycine-type analogs.[1][2] This variation in the amino acid moiety significantly influences their inhibitory potency.
Comparative Biological Activity of Natural Panclicin Analogs
The inhibitory activities of the natural panclicins against porcine pancreatic lipase have been determined, providing valuable insight into their structure-activity relationships (SAR). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Amino Acid Moiety | IC50 (µM) vs. Porcine Pancreatic Lipase |
| Panclicin A | Alanine | 2.9[1] |
| This compound | Alanine | 2.6 [1] |
| Panclicin C | Glycine (B1666218) | 0.62[1] |
| Panclicin D | Glycine | 0.66[1] |
| Panclicin E | Glycine | 0.89[1] |
Key Observations from Natural Analogs:
-
Influence of the Amino Acid: The glycine-type panclicins (C, D, and E) are significantly more potent than the alanine-type panclicins (A and B).[1][2] This suggests that the smaller glycine residue may allow for a better fit into the active site of the pancreatic lipase.
-
Irreversible Inhibition: All panclicins, similar to the well-known drug Orlistat, act as irreversible inhibitors of pancreatic lipase. However, their inhibitory action is reported to be not as strong as that of Orlistat.[1][2]
Framework for the Development and Evaluation of Synthetic this compound Analogs
The development of synthetic this compound analogs could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. A proposed workflow for the synthesis and evaluation of such analogs is outlined below.
Caption: Proposed workflow for the synthesis and evaluation of this compound analogs.
Experimental Protocols
A crucial step in evaluating the potential of novel this compound analogs is a robust and reproducible pancreatic lipase inhibition assay.
Pancreatic Lipase Inhibition Assay Protocol
This protocol is adapted from established methods for measuring pancreatic lipase activity.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Palmitate (pNPP) as substrate
-
Tris-HCl buffer (pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds (synthetic this compound analogs)
-
Orlistat (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare a stock solution of pNPP in a suitable organic solvent like isopropanol.
-
Prepare stock solutions of the test compounds and Orlistat in DMSO. Serially dilute these stock solutions to obtain a range of working concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add a defined volume of Tris-HCl buffer to each well.
-
Add a small volume of the test compound solution (or DMSO for the control and Orlistat for the positive control) to the respective wells.
-
Pre-incubate the plate at 37°C for a short period.
-
Initiate the reaction by adding the PPL solution to all wells except the blank.
-
Immediately after adding the enzyme, add the pNPP substrate solution to all wells.
-
Measure the absorbance at 405 nm at regular intervals for a set duration using a microplate reader. The increase in absorbance corresponds to the formation of p-nitrophenol, a product of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Pancreatic Lipase Inhibition Signaling Pathway
The inhibition of pancreatic lipase by compounds like this compound directly impacts the digestive cascade of dietary fats.
Caption: Inhibition of the dietary fat digestion pathway by this compound analogs.
By inhibiting pancreatic lipase, this compound and its analogs prevent the breakdown of triglycerides into absorbable free fatty acids and monoglycerides, thereby reducing fat absorption and potentially aiding in weight management.
Conclusion
While direct comparative data on synthetic this compound analogs is not yet available, the established structure-activity relationships of the natural panclicins provide a strong foundation for the rational design of novel inhibitors. The proposed framework for synthesis and evaluation, coupled with detailed experimental protocols, offers a clear path for researchers to explore the therapeutic potential of this promising class of natural products. Further investigation into synthetic analogs of this compound is warranted to develop more potent and selective anti-obesity agents.
References
A Comparative Guide to the Off-Target Effects of Panclicin B and Other Pancreatic Lipase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of Panclicin B, a potent pancreatic lipase (B570770) inhibitor, in relation to other inhibitors targeting the same pathway. Due to the limited availability of specific off-target profiling data for this compound, this document leverages data from its close structural analog, Orlistat (also known as tetrahydrolipstatin or THL), to infer a likely off-target profile. This guide underscores the necessity for direct experimental validation and provides detailed experimental protocols for such assessments.
Introduction to this compound and Pancreatic Lipase Inhibition
This compound is a natural product isolated from Streptomyces sp. that acts as a potent, irreversible inhibitor of pancreatic lipase.[1] Pancreatic lipase is a critical enzyme in the digestive system, responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoacylglycerols. Inhibition of this enzyme reduces fat absorption, making it a key therapeutic strategy for managing obesity.[2] this compound, an analog of Orlistat, operates through a similar mechanism, forming a covalent bond with the active site serine of the lipase.[1][2] While effective in its primary role, the broader selectivity of this compound and its potential for off-target effects are crucial considerations in its development as a therapeutic agent.
On-Target Potency of this compound and Comparators
The inhibitory activity of this compound and its related compounds, along with the widely used inhibitor Orlistat, against porcine pancreatic lipase is summarized in the table below. The panclicins are categorized as either alanine-type (A and B) or glycine-type (C, D, and E), with the latter generally showing higher potency.[1]
| Inhibitor | Type | IC50 (µM) for Porcine Pancreatic Lipase | Reference |
| This compound | Alanine | 2.6 | [1] |
| Panclicin A | Alanine | 2.9 | [1] |
| Panclicin C | Glycine | 0.62 | [1] |
| Panclicin D | Glycine | 0.66 | [1] |
| Panclicin E | Glycine | 0.89 | [1] |
| Orlistat (THL) | - | ~0.14 | [2] |
Comparative Off-Target Profile
Given the structural and mechanistic similarity to Orlistat, the known off-target profile of Orlistat provides a valuable surrogate for anticipating the potential off-target effects of this compound.
Orlistat: A Profile of Off-Target Effects
Orlistat is known to inhibit not only pancreatic lipase but also gastric lipase, which contributes to its overall effect of reducing fat absorption.[3] This on-target-related off-target activity is responsible for its most common side effects.
Gastrointestinal Effects: The most frequently reported adverse effects of Orlistat are gastrointestinal in nature and are a direct consequence of its mechanism of action. These include:
-
Oily spotting
-
Flatus with discharge
-
Fecal urgency
-
Fatty or oily stools
-
Increased defecation and fecal incontinence[4]
Nutritional and Drug Interactions: The inhibition of fat absorption can also lead to a decreased absorption of fat-soluble vitamins (A, D, E, and K).[3] Furthermore, Orlistat has been reported to interact with the absorption of various medications, including amiodarone, cyclosporine, and thyroxine.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow for assessing inhibitor selectivity.
Mechanism of Pancreatic Lipase Inhibition.
Workflow for assessing inhibitor selectivity.
Experimental Protocols
To facilitate the direct assessment of this compound's selectivity, the following is a detailed protocol for an in vitro pancreatic lipase inhibition assay. This can be adapted to test against a panel of other lipases and serine hydrolases.
In Vitro Pancreatic Lipase Inhibition Assay using p-Nitrophenyl Palmitate (pNPP)
1. Principle: This colorimetric assay measures the activity of lipase by detecting the hydrolysis of the substrate p-nitrophenyl palmitate (pNPP) to p-nitrophenol, which produces a yellow color that can be quantified by measuring absorbance at 405 nm. The inhibitory effect of a compound is determined by the reduction in the rate of p-nitrophenol formation.
2. Materials:
-
Porcine Pancreatic Lipase (e.g., Sigma-Aldrich, Type II)
-
This compound and other test inhibitors
-
p-Nitrophenyl Palmitate (pNPP)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Sodium deoxycholate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate spectrophotometer
-
Incubator set to 37°C
3. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Enzyme Solution: Prepare a 1 mg/mL stock solution of porcine pancreatic lipase in the assay buffer.
-
Substrate Solution: Dissolve pNPP in isopropanol to a concentration of 10 mM.
-
Inhibitor Stock Solution: Dissolve this compound and other inhibitors in 100% DMSO to create a 10 mM stock solution.
-
Inhibitor Working Solutions: Perform serial dilutions of the inhibitor stock solution in assay buffer to achieve the desired final concentrations for the assay.
4. Assay Procedure:
-
Add 160 µL of assay buffer to each well of a 96-well plate.
-
Add 20 µL of the inhibitor working solution to the test wells. For the positive control (no inhibition), add 20 µL of assay buffer with the corresponding DMSO concentration. For the blank, add 20 µL of assay buffer.
-
Add 10 µL of the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the pNPP substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 15-20 minutes using a microplate reader pre-warmed to 37°C.
5. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Rate of positive control - Rate of inhibitor well) / Rate of positive control ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
While this compound shows promise as a potent pancreatic lipase inhibitor, a thorough evaluation of its off-target effects is imperative for its further development. The known off-target profile of its structural analog, Orlistat, highlights the potential for gastrointestinal side effects and nutrient malabsorption. Direct experimental assessment of this compound's selectivity against a broad panel of human lipases and other serine hydrolases is a critical next step. Techniques such as activity-based protein profiling (ABPP) could provide a comprehensive and unbiased view of its cellular targets. The experimental protocol provided herein offers a foundational method for initiating these crucial selectivity studies. A detailed understanding of this compound's selectivity will be instrumental in predicting its clinical safety and efficacy.
References
- 1. Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. Studies on the antiobesity activity of tetrahydrolipstatin, a potent and selective inhibitor of pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Panclicin B: A Comparative Analysis of a Pancreatic Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis of the efficacy of Panclicin B, a known inhibitor of pancreatic lipase (B570770). The following sections present a comparative analysis of this compound against other similar compounds, detailed experimental methodologies for the cited in vitro assays, and a discussion on the available data.
In Vitro Efficacy of this compound and Comparators
This compound is a member of the panclicin family of natural products isolated from Streptomyces sp. NR 0619.[1] These compounds are analogues of tetrahydrolipstatin (THL), also known as Orlistat (B1677487), a clinically approved anti-obesity drug.[1] The panclicins are categorized into two types based on their amino acid moiety: alanine-type (Panclicin A and B) and glycine-type (Panclicin C, D, and E).[1]
The inhibitory activity of these compounds against porcine pancreatic lipase has been determined and is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Type | IC50 (µM) | Relative Potency Comparison |
| This compound | Alanine | 2.6 | Less potent than glycine-type panclicins. |
| Panclicin A | Alanine | 2.9 | Less potent than glycine-type panclicins. |
| Panclicin C | Glycine | 0.62 | Two to threefold more potent than Orlistat (THL). |
| Panclicin D | Glycine | 0.66 | Two to threefold more potent than Orlistat (THL). |
| Panclicin E | Glycine | 0.89 | Two to threefold more potent than Orlistat (THL). |
| Orlistat (THL) | - | Not explicitly stated in the primary Panclicin reference, but Panclicins C, D, and E are 2-3x more potent. | Standard comparator. |
Data sourced from Mutoh et al., 1994.[1]
Mechanism of Action
This compound, similar to Orlistat, acts as an irreversible inhibitor of pancreatic lipase.[1] This enzyme plays a crucial role in the digestion of dietary triglycerides. By inhibiting this enzyme, this compound reduces the absorption of dietary fats, a key mechanism for potential anti-obesity treatments. The mechanism involves the formation of a covalent bond with the active site of the lipase.
Experimental Protocols
In Vitro Pancreatic Lipase Inhibition Assay (Representative Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against porcine pancreatic lipase.
Materials:
-
Porcine pancreatic lipase (PPL)
-
Tributyrin (B1683025) (substrate)
-
Tris-HCl buffer (pH 7.5-8.0)
-
Test compound (e.g., this compound)
-
Orlistat (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
pH-stat or spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation:
-
A stock solution of porcine pancreatic lipase is prepared in Tris-HCl buffer.
-
An emulsion of the substrate, tributyrin, is prepared in the same buffer, often with the aid of an emulsifying agent like gum arabic or bile salts to ensure a stable emulsion.
-
-
Inhibitor Preparation:
-
Stock solutions of the test compounds (Panclicins) and the positive control (Orlistat) are prepared in DMSO.
-
Serial dilutions of the stock solutions are made to obtain a range of concentrations to be tested.
-
-
Assay Reaction:
-
The reaction is typically carried out in a temperature-controlled vessel (e.g., 37°C).
-
The reaction mixture contains the Tris-HCl buffer, the tributyrin emulsion, and a specific concentration of the test inhibitor or control.
-
The reaction is initiated by the addition of the pancreatic lipase solution.
-
-
Measurement of Lipase Activity:
-
Using a pH-stat: The activity of lipase is measured by titrating the fatty acids released from the hydrolysis of tributyrin with a standard solution of sodium hydroxide (B78521) (NaOH) to maintain a constant pH. The rate of NaOH consumption is proportional to the enzyme activity.
-
Using a spectrophotometer: A chromogenic substrate, such as p-nitrophenyl butyrate (B1204436) (pNPB), can be used. The hydrolysis of pNPB by lipase releases p-nitrophenol, which can be measured spectrophotometrically at a specific wavelength (e.g., 405 nm).
-
-
Data Analysis:
-
The percentage of lipase inhibition for each concentration of the test compound is calculated relative to the activity in the absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Efficacy and Clinical Data
Despite the promising in vitro potency of the panclicin family, particularly the glycine-type members, a comprehensive search of publicly available scientific literature and clinical trial databases did not yield any in vivo efficacy data or information on clinical trials for this compound. Research on this specific compound appears to have been limited to initial in vitro discovery and characterization. Therefore, no comparative data on the in vivo performance of this compound against other alternatives can be provided at this time.
Conclusion
This compound is an alanine-type panclicin that demonstrates in vitro inhibitory activity against pancreatic lipase with an IC50 of 2.6 µM. While its glycine-type counterparts (Panclicins C, D, and E) show higher potency, this compound's mechanism as an irreversible inhibitor is noteworthy. The lack of in vivo and clinical data for this compound suggests that its development may not have progressed beyond preclinical stages. Further research would be necessary to evaluate its efficacy and safety in animal models and, subsequently, in human clinical trials. The information provided here serves as a baseline for understanding the initial discovery and in vitro characterization of this potential anti-obesity agent.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Panclicin B
Immediate Safety and Handling Precautions
Before handling Panclicin B, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must follow a dedicated hazardous chemical waste stream. Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or down the drain. [4][5] Due to its biological activity and potential toxicity to aquatic life, preventing its release into the environment is a primary concern.[4]
-
Segregation of Waste :
-
Solid Waste : All solid materials contaminated with this compound, such as weighing papers, pipette tips, contaminated gloves, and absorbent pads, must be collected in a dedicated, clearly labeled hazardous waste container.[5] This container should be durable and have a secure lid.
-
Liquid Waste : Unused solutions, experimental media containing this compound, and solvent rinses should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[5] The container must be leak-proof and made of a material compatible with any solvents used.
-
-
Container Labeling :
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."[5]
-
The label must include the full chemical name, "this compound," and a list of any other chemical constituents (e.g., solvents) present in the waste.[5]
-
Appropriate hazard pictograms, if known or suspected, should be included. Based on similar compounds, this may include pictograms for "Health Hazard" and "Hazardous to the Aquatic Environment."[4]
-
-
Storage of Waste :
-
Waste containers should be stored in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store in a secondary containment bin to prevent the spread of material in case of a leak.
-
-
Final Disposal :
-
Dispose of the collected hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so and it is part of an approved institutional protocol.
-
Spill Management
In the event of a small, contained spill of this compound:
-
Alert personnel in the immediate area.
-
Wear the appropriate PPE as listed in the table above.
-
Contain the spill using absorbent pads or chemical spill granules.[5]
-
Carefully clean the affected area. This may involve using a detergent and water or a suitable solvent if it is known to be safe and effective.
-
Collect all cleanup materials (absorbent pads, contaminated wipes, etc.) in a sealed bag or container and dispose of it as hazardous solid waste.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Workflow for the safe disposal of this compound laboratory waste.
References
Personal protective equipment for handling Panclicin B
Essential Safety and Handling Guide for Panclicin B
Disclaimer: This document provides essential safety and handling information for this compound based on its known chemical properties and data from analogous compounds. As a potent, biologically active small molecule, this compound should be handled with caution by trained personnel in a laboratory setting. No specific Safety Data Sheet (SDS) for this compound is publicly available; therefore, these guidelines are derived from safety protocols for structurally and functionally similar compounds, such as the pancreatic lipase (B570770) inhibitor Orlistat (also known as Tetrahydrolipstatin) and other beta-lactone-containing natural products.
This compound is a novel, potent pancreatic lipase inhibitor isolated from Streptomyces sp. NR 0619.[1] It functions as an irreversible inhibitor of pancreatic lipase, with an IC50 value of 2.6 µM for the porcine enzyme.[1] Structurally, it is an alanine-type compound analogous to tetrahydrolipstatin and possesses a reactive beta-lactone ring, which is crucial for its biological activity.[1][2]
Hazard Assessment and Risk Management
Given its potent biological activity and reactive beta-lactone structure, a thorough risk assessment is mandatory before handling this compound. The primary hazards are associated with its potential for high pharmacological potency, the risk of allergic sensitization due to the beta-lactam-like structure, and unknown long-term toxicity. All work should be conducted based on the principle of minimizing exposure.
Key Considerations:
-
Potency: As a potent enzyme inhibitor, accidental exposure could have pharmacological effects.
-
Sensitization: Compounds with beta-lactone rings can be sensitizers, potentially causing allergic reactions upon inhalation or skin contact.
-
Route of Exposure: The primary routes of exposure are inhalation of aerosols or fine powders, skin contact, and accidental ingestion.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to create a barrier between the researcher and the compound. The required PPE should be selected based on the specific procedures and the quantity of this compound being handled.
| Application | Required Personal Protective Equipment (PPE) |
| Handling Powders (e.g., weighing, aliquoting) | Primary: Double Nitrile Gloves, Disposable Lab Coat (impervious), Safety Goggles with Side-Shields. Secondary: Full-face shield, Arm Sleeves, Respiratory Protection (N95 or higher, or as determined by risk assessment). |
| Handling Solutions (e.g., preparing stock, dilutions) | Primary: Nitrile Gloves, Disposable Lab Coat, Safety Glasses with Side-Shields. Secondary: Face shield if there is a splash hazard. |
| Storage & Transport (within the lab) | Primary: Lab Coat, Safety Glasses, Nitrile Gloves. |
| Waste Disposal | Primary: Double Nitrile Gloves, Disposable Lab Coat, Safety Goggles. |
Note: Always inspect gloves for tears or holes before use. Change gloves immediately if they become contaminated.
Experimental Protocols and Handling Procedures
Adherence to strict protocols is critical to ensure safety and prevent contamination.
3.1. Engineering Controls
-
Weighing: All handling of this compound as a solid or powder must be performed in a certified chemical fume hood, a glove box, or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Solution Preparation: All procedures involving solutions should be performed in a chemical fume hood.
3.2. Step-by-Step Handling Guide
-
Preparation: Designate a specific area within a fume hood for handling this compound. Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and PPE before retrieving the compound from storage.
-
Weighing:
-
Don the appropriate PPE for handling powders.
-
Carefully transfer the desired amount of this compound powder using a dedicated spatula. Avoid creating dust.
-
Close the primary container immediately after dispensing.
-
Clean the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
-
Solubilization:
-
Add the solvent to the vessel containing the weighed this compound powder slowly to avoid splashing.
-
Cap the vessel securely before vortexing or sonicating to dissolve.
-
-
Post-Handling:
-
After completing the work, wipe down the work area in the fume hood.
-
Remove outer gloves and dispose of them in the designated hazardous waste stream.
-
Remove the remaining PPE and wash hands thoroughly with soap and water.
-
3.3. Storage
-
Store this compound in a tightly sealed container, protected from light.
-
Based on handling information for its analogue, Orlistat, storage at -20°C is recommended for long-term stability.
-
The storage location should be clearly labeled as "Potent Compound" with appropriate hazard symbols.
Spill and Emergency Procedures
4.1. Spill Response
-
Small Spill (Powder):
-
Do not sweep. Gently cover the spill with absorbent paper towels dampened with a suitable solvent to avoid raising dust.
-
Wearing appropriate PPE, carefully wipe the area from the outside in.
-
Place all contaminated materials into a sealed bag for hazardous waste disposal.
-
Clean the spill area again with soap and water.
-
-
Small Spill (Solution):
-
Absorb the spill with absorbent pads or spill pillows.
-
Wipe the area clean with a suitable solvent.
-
Place all contaminated materials into a sealed bag for hazardous waste disposal.
-
4.2. Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Mechanism of action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
